GSK878
Description
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Properties
Molecular Formula |
C41H38ClF6N9O5S |
|---|---|
Molecular Weight |
918.3 g/mol |
IUPAC Name |
N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-methylindazol-7-yl]-7-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-oxoquinazolin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide |
InChI |
InChI=1S/C41H38ClF6N9O5S/c1-18-15-55(16-19(2)62-18)23-5-6-24-28(13-23)50-39(57(40(24)59)30-8-7-27(42)33-35(30)54(3)52-38(33)53-63(4,60)61)29(11-20-9-21(43)12-22(44)10-20)49-31(58)17-56-36-32(34(51-56)37(45)46)25-14-26(25)41(36,47)48/h5-10,12-13,18-19,25-26,29,37H,11,14-17H2,1-4H3,(H,49,58)(H,52,53)/t18-,19+,25-,26+,29-/m0/s1 |
InChI Key |
LOVFOWXSYBFKHA-POMDDMCKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of GSK878 in HIV-1 Replication
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK878 is a highly potent, novel inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication.[1][2][3][4] This technical guide delineates the molecular mechanism by which this compound exerts its antiviral activity. Contrary to initial hypotheses suggesting involvement with RIPK1-mediated pathways, extensive research has unequivocally identified the HIV-1 capsid protein (CA) as the direct target of this compound.[1][2][3][4] By binding to a conserved pocket on the mature CA hexamer, this compound disrupts multiple, critical steps in the viral lifecycle, with its primary antiviral potency stemming from the inhibition of early-stage events.[1][2][3][4] This document provides a comprehensive overview of the mechanism of action, quantitative antiviral data, relevant experimental methodologies, and visual representations of the key pathways and processes involved.
Molecular Target and Binding Profile
This compound targets the mature HIV-1 capsid protein (CA), a crucial component for viral replication that is involved in both early and late stages of the viral life cycle.[1][2][3][4][5] It binds to a conserved pocket on the CA hexamer, a site also recognized by other well-characterized CA inhibitors like PF-74 and Lenacapavir (LEN).[1][2][3][4] This binding site is located at the interface of CA monomers within the hexameric lattice of the viral core.[6][7]
The interaction of this compound with the CA hexamer is characterized by high affinity, leading to potent antiviral activity.[1][2][3][4] The binding of this compound stabilizes the CA core, a critical aspect of its mechanism of action that has profound consequences for the timely disassembly of the viral capsid, a process essential for successful infection.[3][4][5]
Dual-Phase Mechanism of Action in HIV-1 Replication
This compound exhibits a dual-phase inhibitory mechanism, affecting both early and late stages of the HIV-1 replication cycle.[1][2][3][4] However, its inhibitory activity in the early phase is significantly more potent and is the primary determinant of its overall antiviral efficacy.[4]
Early-Stage Inhibition: The Predominant Antiviral Activity
The early-stage inhibition by this compound is multifaceted and centers on the disruption of processes that occur after viral entry into the host cell but before the integration of the viral DNA into the host genome.[1][2][3][4]
-
Altered Capsid Stability and Uncoating: this compound binding enhances the stability of the CA core.[3][4][5] This prevents the timely and properly localized disassembly of the capsid (uncoating), which is a prerequisite for the release of the viral reverse transcription complex (RTC) into the cytoplasm.[5][6] This altered stability leads to a block in subsequent downstream events.[3][4]
-
Inhibition of Nuclear Import: By stabilizing the capsid and potentially competing with host factors that bind to CA, such as CPSF6, Nup153, and Sec24C, this compound effectively blocks the nuclear import of the HIV-1 pre-integration complex (PIC).[3][5] This prevents the viral genome from reaching the nucleus, a critical step for integration.[3]
-
Blockade of Proviral Integration: As a direct consequence of the impaired nuclear import and altered capsid dynamics, the integration of the proviral DNA into the host cell's chromosome is significantly inhibited.[1][2][3][4]
Late-Stage Inhibition
This compound also demonstrates inhibitory effects on the late stages of the viral life cycle, albeit with lower potency compared to its early-stage effects.[4] This late-phase inhibition is associated with a reduction in the production of new infectious virions from infected cells, as measured by a decrease in p24 release.[4][5] This is likely due to the disruption of proper capsid assembly and maturation processes.[8]
Quantitative Antiviral Activity
The antiviral potency of this compound has been demonstrated in various cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Virus | Cell Line | Value | Reference |
| EC50 | HIV-1 Reporter Virus | MT-2 cells | 39 pM | [1][2][3][9] |
| EC50 (mean) | Panel of 48 chimeric viruses with diverse CA sequences | MT-2 cells | 94 pM | [1][2][3][9] |
| EC50 (mean) | Range of HIV-1 laboratory strains | Not specified | 81 pM | [9] |
| EC90 (mean) | HIV-1 Reporter Virus (NLRepRluc-WT) | MT-2 cells | 0.101 ± 0.028 nM | [9] |
| CC50 | Not specified | MT-2 cells | >20 µM | [9] |
| Therapeutic Index (TI) | Not specified | MT-2 cells | >512,820 | [9] |
Table 1: In Vitro Antiviral Activity of this compound
| Replication Stage | Assay | EC50 (nM) | Reference |
| Early | Single-cycle infection | 0.063 ± 0.021 | [9] |
| Late | p24 release | 1.90 ± 0.23 | [9] |
Table 2: Differential Potency of this compound in Early vs. Late HIV-1 Replication Stages
Impact on Integration Site Selection
Recent studies have revealed that capsid-targeting inhibitors, including this compound, can alter the selection of integration sites for HIV DNA within the host cell's chromosomes.[7][10][11] Both this compound and Lenacapavir have been shown to reduce integration into active transcription units.[7][10][11] Notably, treatment with these inhibitors leads to an increased frequency of integration into centromeric satellite repeats, which are genomic regions associated with transcriptional repression and latency.[7][10][11] This finding underscores the role of the capsid in guiding the pre-integration complex to specific locations within the nucleus.[10]
Resistance Profile
Mutations in the HIV-1 CA gene can confer resistance to this compound. Amino acid substitutions in the binding pocket, such as L56I, M66I, Q67H, N74D, and T107N, have been shown to reduce susceptibility to the inhibitor.[1][2][3][4] The M66I, Q67H/N74D, and L56I mutations have the most significant impact on antiviral activity.[1][2][3][4] Additionally, mutations in the cyclophilin A (CypA) binding loop of CA (e.g., H87P and P90A), which is distal to the this compound binding site, can also subtly decrease the potency of the inhibitor.[1][2][3][4][9]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is directly tied to the physical processes of the HIV-1 life cycle rather than intricate signaling pathways. The following diagrams illustrate the key points of inhibition and a typical experimental workflow to determine the stage of inhibition.
Caption: Inhibition points of this compound in the HIV-1 replication cycle.
Caption: Workflow for a time-of-addition experiment.
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key in vitro experiments. The methodologies for these are outlined below.
Antiviral Activity Assay (Single-Cycle Infection)
-
Objective: To determine the 50% effective concentration (EC50) of this compound.
-
Methodology:
-
MT-2 cells or other susceptible T-cell lines are seeded in 96-well plates.
-
Serial dilutions of this compound are prepared and added to the cells.
-
Cells are infected with a replication-defective HIV-1 reporter virus (e.g., NLRepRlucΔENV) pseudotyped with a viral envelope protein such as VSV-G.[9]
-
The plates are incubated for 48-72 hours.
-
Viral replication is quantified by measuring the activity of the reporter gene (e.g., Renilla luciferase).[1]
-
EC50 values are calculated from the dose-response curves.[1]
-
Time-of-Addition Assay
-
Objective: To determine which stage of the HIV-1 life cycle is inhibited by this compound.
-
Methodology:
-
MT-2 cells are infected with a replication-competent or single-cycle HIV-1 reporter virus.
-
This compound is added to the infected cell cultures at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).[1]
-
Control inhibitors with known mechanisms of action (e.g., an integrase inhibitor like Raltegravir) are run in parallel.[1]
-
After a total incubation period (e.g., 72 hours), reporter gene activity is measured.[1]
-
The time point at which the addition of the inhibitor no longer prevents viral replication indicates the approximate window of its action.
-
Fate-of-the-Capsid Assay
-
Objective: To assess the effect of this compound on the stability of the HIV-1 capsid core in infected cells.
-
Methodology:
-
Target cells are infected with HIV-1 in the presence or absence of this compound.
-
At various time points post-infection, the cells are lysed under conditions that preserve the integrity of the viral cores.
-
The cell lysates are fractionated by centrifugation to separate the soluble components from the pelletable fraction, which contains the intact viral cores.
-
The amount of CA protein (p24) in the pelletable fraction is quantified by ELISA or Western blotting.
-
An increase in pelletable CA in the presence of this compound indicates stabilization of the capsid core.[3][4]
-
The Role of RIPK1 in HIV-1 Infection
While this compound does not target RIPK1, it is noteworthy that Receptor-Interacting Protein Kinase 1 (RIPK1) is implicated in the host response to HIV-1 infection. Research has shown that the HIV-1 protease (PR) can cleave RIPK1 and RIPK2.[12][13][14] This cleavage disrupts RIPK1-mediated signaling, including the induction of NF-κB, and may represent a viral strategy to modulate host cell death and innate immune responses.[12][13][14] However, this is a separate mechanism employed by the virus and is not the target of this compound's antiviral action.
Conclusion
This compound is a potent HIV-1 inhibitor that functions by binding to the viral capsid protein. Its primary mechanism of action is the disruption of early-stage replication events, specifically by stabilizing the viral core, which in turn inhibits proper uncoating and nuclear import of the pre-integration complex. This leads to a potent block of proviral integration. While it also affects late-stage events, its high potency is predominantly derived from its early-stage activity. The detailed understanding of the mechanism of action of this compound provides a solid foundation for the development of next-generation capsid-targeting antivirals for the treatment of HIV-1 infection.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The HIV-1 Capsid-Targeted Inhibitor this compound Alters Selection of Target Sites for HIV DNA Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HIV-1 Capsid-Targeted Inhibitor this compound Alters Selection of Target Sites for HIV DNA Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HIV-1 protease cleaves the serine-threonine kinases RIPK1 and RIPK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIV-1 protease cleaves the serine-threonine kinases RIPK1 and RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Technical Guide: The Binding Site and Mechanism of Action of GSK878 on the HIV-1 Capsid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The human immunodeficiency virus type 1 (HIV-1) capsid is a critical viral structure, essential for multiple stages of the viral lifecycle, making it a prime target for antiretroviral therapy. GSK878 is a novel, highly potent HIV-1 inhibitor that targets the capsid protein (CA). This document provides a detailed technical overview of the this compound binding site, its mechanism of action, associated quantitative data, and the experimental protocols used for its characterization. This compound binds to a conserved, functionally critical pocket at the interface of adjacent CA monomers within the mature capsid hexamer. This interaction stabilizes the capsid lattice, disrupting the precisely timed process of uncoating and subsequent nuclear import, thereby potently inhibiting viral replication.
The this compound Binding Site on the HIV-1 Capsid
This compound targets a well-characterized, druggable pocket on the mature HIV-1 capsid. This site, often referred to as the "PF-74 pocket," is a deep hydrophobic cavity formed at the junction between two adjacent CA protein subunits within the assembled hexameric lattice[1][2][3]. The binding of this compound in this pocket is crucial for its antiviral activity.
Molecular Interactions
Structural analysis via X-ray crystallography has elucidated the precise molecular interactions between this compound and the HIV-1 capsid. The compound wedges into the interface between the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of an adjacent monomer.
Key interactions include:
-
Hydrogen Bonds: The quinazolin-4-one scaffold of this compound forms critical hydrogen bonds with the side chains of Asn57, Asn74, and the backbone of Thr107[4].
-
Hydrophobic Interactions: A 3,5-difluorophenyl group on the inhibitor is deeply embedded within a hydrophobic pocket formed by residues Leu56, Met66, and Ile73[4].
-
Cation-π Interaction: An indole (B1671886) substituent on this compound engages in a cation-π interaction with the side chain of Lys70.
The PDB accession code for the co-crystal structure of this compound (designated as compound 15a) bound to the CA hexamer is 8FIU .
Figure 1: this compound Binding Interactions at the CA Monomer Interface.
Mechanism of Action
This compound exhibits a dual-stage mechanism of action, interfering with both early and late phases of the HIV-1 replication cycle. However, its potent antiviral activity is primarily attributed to the disruption of early-stage events.
-
Capsid Stabilization: By binding to the interface of CA subunits, this compound acts as a molecular "glue," enhancing the stability of the mature capsid core.
-
Disruption of Uncoating: The viral capsid must disassemble with precise timing (a process known as uncoating) to release the viral genome and pre-integration complex (PIC) into the cytoplasm. The hyper-stabilization of the capsid by this compound prevents this timely disassembly.
-
Inhibition of Nuclear Import and Integration: The altered stability and disassembly kinetics of the capsid interfere with its transport to the nucleus and subsequent integration of the viral DNA into the host chromosome. This may occur by disrupting interactions with host cell cofactors like CPSF6 and NUP153, which are essential for nuclear import.
Figure 2: this compound Mechanism of Action on the HIV-1 Replication Cycle.
Quantitative Data
This compound demonstrates exceptional potency against a wide range of HIV-1 isolates with a high therapeutic index.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Parameter | Virus/Cell Line | Value | Reference |
| Mean EC50 | NLRepRluc Reporter Virus in MT-2 cells | 39 ± 14 pM | |
| Mean EC50 | Panel of 48 Chimeric Viruses (diverse CA) | 94 pM | |
| EC50 Range | Full-length HIV-1 Laboratory Strains | 22 - 216 pM | |
| Mean CC50 | MT-2 cells | > 20 µM | |
| Therapeutic Index | Calculated (CC50/EC50) | > 512,820 |
Table 2: Impact of Resistance-Associated Mutations on this compound Susceptibility
| CA Mutation | Impact on this compound Susceptibility | Reference |
| L56I | Reduced susceptibility (greatest impact) | |
| M66I | Reduced susceptibility (greatest impact) | |
| Q67H | Reduced susceptibility | |
| N74D | Reduced susceptibility | |
| T107N | Reduced susceptibility | |
| Q67H/N74D | Reduced susceptibility (greatest impact) | |
| H87P / P90A | Subtly decreased potency (distal to binding site) |
Experimental Protocols
The characterization of this compound's binding and activity involves several key experimental methodologies.
Antiviral Susceptibility Assay
This assay quantifies the concentration of a compound required to inhibit viral replication by 50% (EC50).
-
Cell Line: MT-2 cells, a human T-cell line, are commonly used.
-
Virus: Replication-competent HIV-1 reporter viruses (e.g., NLRepRluc), which express a reporter gene like Renilla luciferase upon successful replication, are utilized.
-
Protocol:
-
MT-2 cells are plated in 96-well plates.
-
A serial dilution of this compound is added to the wells.
-
A standardized amount of the reporter virus is added to infect the cells.
-
The plates are incubated for a period (e.g., 3-4 days) to allow for multiple rounds of viral replication.
-
Luciferase activity is measured using a luminometer.
-
EC50 values are calculated by plotting the reduction in luciferase signal against the drug concentration.
-
Figure 3: Workflow for HIV-1 Antiviral Susceptibility Assay.
Fate-of-the-Capsid Assay
This biochemical assay is used to directly measure the stability of the viral capsid core in the presence of an inhibitor.
-
Principle: Intact, stable capsid cores are dense and can be separated from soluble, disassembled CA proteins by pelleting through a sucrose (B13894) cushion.
-
Protocol:
-
Infected cells are treated with the compound (this compound) or a control.
-
At various time points post-infection, the cells are lysed with a mild detergent to release cytoplasmic contents.
-
The cell lysate is layered onto a sucrose cushion (e.g., 20% sucrose).
-
The sample is subjected to ultracentrifugation. Intact capsids will pellet through the sucrose, while disassembled CA monomers will remain in the supernatant.
-
The amount of CA protein (p24) in the pellet and supernatant fractions is quantified, typically by ELISA.
-
An increase in the amount of pelletable CA in this compound-treated cells compared to the control indicates capsid stabilization.
-
X-ray Crystallography
This technique provides high-resolution structural data of the inhibitor bound to its target.
-
Protocol:
-
The HIV-1 capsid protein is expressed and purified.
-
The purified CA protein is assembled into hexamers.
-
The CA hexamers are incubated with a molar excess of this compound to ensure saturation of the binding sites.
-
The CA-GSK878 complex is crystallized by varying conditions such as pH, temperature, and precipitant concentration.
-
Crystals are exposed to a high-intensity X-ray beam.
-
The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor are determined.
-
Conclusion
This compound is a picomolar-potency inhibitor of HIV-1 replication that binds to a highly conserved pocket at the interface of CA monomers in the mature viral capsid. Its mechanism of action, driven by the hyper-stabilization of the capsid core, disrupts essential early-stage viral processes, including uncoating and nuclear import. The detailed structural and functional characterization of the this compound binding site provides a robust foundation for the rational design of next-generation capsid-targeting antivirals and reinforces the HIV-1 capsid as a premier target for long-acting therapeutic strategies.
References
An In-depth Technical Guide to the Effects of GSK878 on HIV-1 Capsid Stability and Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK878 is a potent, novel inhibitor of the human immunodeficiency virus type 1 (HIV-1) that targets the viral capsid protein (CA).[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, with a specific focus on its effects on capsid stability and assembly. The information presented herein is intended to inform researchers, scientists, and drug development professionals in the field of antiretroviral therapy.
This compound binds to the mature capsid hexamer in a pocket also targeted by other well-known capsid inhibitors like PF-74 and lenacapavir.[1][2][4] Its primary mechanism of action involves a dual-stage inhibition of the HIV-1 replication cycle, affecting both the early and late stages of infection.[1][2][3] However, the predominant antiviral activity of this compound stems from its impact on the early stages, specifically by disrupting nuclear entry of the viral core and altering its stability.[1][5]
Quantitative Analysis of Antiviral Activity
This compound demonstrates picomolar potency against a wide range of HIV-1 strains. The following tables summarize the key quantitative data regarding its antiviral efficacy and cytotoxicity.
Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains
| Virus Strain | Cell Line | Mean EC50 (nM) ± SD | No. of Experiments |
| NLRepRluc-WT | MT-2 | 0.039 ± 0.014 | 92 |
| NL4-3 | A3R5 | 0.052 | 2 |
| BaL | A3R5 | 0.022 ± 0.005 | 4 |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Data sourced from[1]
Table 2: Antiviral Activity of this compound against a Panel of 48 Chimeric HIV-1 Reporter Viruses with Diverse CA Sequences
| Virus Panel | Cell Line | Mean EC50 (nM) ± SD | EC50 Range (nM) |
| 48 Chimeric Viruses | MT-2 | 0.094 ± 0.049 | 0.028 - 0.251 |
Table 3: Cytotoxicity and Inhibition of Early vs. Late Replication Stages
| Parameter | Value | No. of Experiments |
| CC50 (50% Cytotoxicity Concentration) in MT-2 cells | >20 µM | 8 |
| Therapeutic Index (CC50/EC50) | >512,820 | N/A |
| Early Stage Inhibition (EC50, nM) | 0.063 ± 0.021 | N/A |
| Late Stage Inhibition (IC50, nM, p24) | 1.90 ± 0.23 | N/A |
Data sourced from[1]
Table 4: Effect of Capsid Mutations on this compound Antiviral Activity
| CA Mutation | Fold Change in EC50 relative to Wild Type |
| L56I | 2,081.5 |
| M66I | >3,500 |
| Q67H | 18.5 |
| N74D | 12.3 |
| T107N | 10.5 |
| Q67H/N74D | >3,500 |
| H87P | 3.3 |
| P90A | 4.2 |
| P38A (hypostable) | ~0.5 (more sensitive) |
| E45A (hyperstable) | ~14 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to characterize the effects of this compound.
Antiviral Activity Assay in MT-2 Cells
This assay determines the concentration of this compound required to inhibit HIV-1 replication by 50% (EC50).
-
Cells and Virus: MT-2 cells are used as the host cells, and a replication-competent HIV-1 reporter virus (e.g., NLRepRluc-WT, which expresses Renilla luciferase) is used for infection.
-
Procedure:
-
Seed MT-2 cells in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with the HIV-1 reporter virus.
-
Incubate the plates for a defined period (e.g., 72 hours).
-
Measure the activity of the reporter gene product (e.g., Renilla luciferase).
-
Calculate the EC50 value by fitting the dose-response curve using a four-parameter logistic equation.
-
Fate-of-the-Capsid Assay (Capsid Stability Assay)
This assay measures the stability of the HIV-1 core within infected cells by separating soluble capsid proteins from intact, pelletable cores. An increase in pelletable capsid indicates stabilization of the core.
-
Cells and Virus: HeLa cells are infected with VSV-G-pseudotyped replication-defective HIV-1 (e.g., VSV-G:NLRepRlucΔENV).
-
Procedure:
-
Infect HeLa cells with the virus.
-
Treat the infected cells with varying concentrations of this compound or a vehicle control (DMSO).
-
After a specific incubation period (e.g., 6 hours), harvest the cells.
-
Lyse the cells using a hypotonic lysis buffer and a Dounce homogenizer to release the cytoplasmic contents.
-
Separate the intact, pelletable viral cores from the soluble capsid proteins by centrifugation through a sucrose (B13894) cushion.
-
Quantify the amount of capsid protein (p24) in the supernatant (soluble fraction) and the pellet (intact core fraction) using a sensitive detection method like a p24 ELISA or a Simple Western system.[6]
-
An increase in the proportion of p24 in the pellet fraction in the presence of this compound indicates enhanced capsid core stability.[6]
-
In Vitro Capsid Assembly Assay
This assay assesses the direct effect of this compound on the assembly of purified recombinant HIV-1 capsid protein into higher-order structures.
-
Reagents: Purified recombinant HIV-1 capsid protein.
-
Procedure:
-
Induce in vitro assembly of the capsid protein by adding a high concentration of NaCl to the reaction buffer.
-
Include varying concentrations of this compound or a vehicle control in the assembly reactions.
-
Incubate the reactions to allow for capsid assembly.
-
Monitor the extent of assembly by measuring the turbidity of the solution over time or by visualizing the assembled structures using electron microscopy.
-
A change in the kinetics or morphology of capsid assembly in the presence of this compound would indicate a direct effect on this process.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound's mechanism of action.
Caption: Mechanism of Action of this compound on the HIV-1 Lifecycle.
Caption: Experimental Workflow for the Fate-of-the-Capsid Assay.
References
- 1. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Dual-Stage Inhibition of HIV-1 by GSK878
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GSK878 (also known as GSK3640878), a potent and novel inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). This compound demonstrates a dual mechanism of inhibition, targeting both the early and late stages of the viral replication cycle, with its primary antiviral activity attributed to the disruption of early-phase events.[1][2][3] This document synthesizes key quantitative data, details experimental methodologies from seminal studies, and presents visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound binds to the mature HIV-1 capsid hexamer within a pocket that is also recognized by other well-characterized CA inhibitors like PF-74 and lenacapavir.[1][2] This interaction underpins its multifaceted inhibitory effects. The antiviral potency of this compound is primarily driven by its impact on the early stages of infection, specifically by disrupting nuclear entry of the viral pre-integration complex and altering the stability of the capsid core, which ultimately prevents the integration of the viral genome into the host cell's DNA. While it also exhibits late-stage inhibitory activity by reducing virion production, this effect is significantly less potent than its early-stage inhibition.
Quantitative Antiviral Activity
The potency of this compound has been demonstrated across a range of HIV-1 strains and cell types. The following tables summarize the key quantitative data on its antiviral efficacy.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain/Type | Cell Line | EC50 (nM) | EC90 (nM) | Therapeutic Index (CC50/EC50) |
| NLRepRluc-WT (replication-competent reporter virus) | MT-2 | 0.039 ± 0.014 | 0.101 ± 0.028 | >512,820 |
| Panel of 48 chimeric viruses with diverse CA sequences | MT-2 | 0.094 (mean) | Not Reported | Not Reported |
| Various HIV-1 laboratory strains | Not Specified | 0.081 (mean) | Not Reported | Not Reported |
Data compiled from multiple independent experiments.
Table 2: Impact of Capsid Mutations on this compound Susceptibility
| Mutation | Location | Effect on this compound Potency |
| L56I | PF-74 binding site | Reduced susceptibility |
| M66I | PF-74 binding site | Greatly reduced susceptibility |
| Q67H | PF-74 binding site | Reduced susceptibility |
| N74D | PF-74 binding site | Reduced susceptibility |
| T107N | PF-74 binding site | Reduced susceptibility |
| Q67H/N74D | PF-74 binding site | Greatly reduced susceptibility |
| H87P | Cyclophilin A (CypA) binding loop | Subtly decreased potency |
| P90A | Cyclophilin A (CypA) binding loop | Subtly decreased potency |
Mutations in the PF-74 binding site directly impact the interaction of this compound with the capsid, while mutations in the distal CypA binding loop have a more subtle, indirect effect.
Table 3: Concentration-Dependent Effects of this compound on HIV-1 Replication Intermediates
| This compound Concentration | Effect on Reverse Transcripts | Effect on 2-LTR Circles (Nuclear Import Surrogate) |
| Up to 4 nM | No effect | Reduction of ~69% at 0.4 nM; little effect at 4 nM |
| 40 nM | Reduced by ~61% | Reduced by ~72% |
These findings suggest that at lower, more physiologically relevant concentrations, this compound primarily inhibits nuclear import, while at much higher concentrations, it can also partially inhibit reverse transcription.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.
Antiviral Activity Assay
-
Cell Seeding: MT-2 cells are seeded in 96-well plates.
-
Compound Dilution: this compound is serially diluted to create a range of concentrations.
-
Infection: Cells are infected with a replication-competent HIV-1 reporter virus (e.g., NLRepRluc-WT) in the presence of the diluted this compound.
-
Incubation: The infected cells are incubated for a defined period (e.g., 72 hours).
-
Luciferase Measurement: Renilla luciferase activity is measured as an indicator of viral replication.
-
Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated from the dose-response curves.
Time-of-Addition Experiment
-
Cell Infection: MT-2 cells are infected with a replication-defective, single-cycle HIV-1 reporter virus.
-
Staggered Inhibitor Addition: this compound and other control inhibitors (e.g., reverse transcriptase inhibitors, integrase inhibitors) are added at various time points post-infection (e.g., 0, 2, 4, 5, 6, 7, and 8 hours).
-
Incubation and Measurement: After a total incubation time (e.g., 72 hours), luciferase activity is measured.
-
Analysis: The time at which the virus becomes insensitive to the inhibitor indicates the step in the replication cycle that is being blocked.
Analysis of HIV-1 DNA Replication Intermediates
-
Cell Infection: Target cells are infected with HIV-1 in the presence of varying concentrations of this compound.
-
DNA Extraction: Total cellular DNA is extracted at a specific time point post-infection.
-
Quantitative PCR (qPCR): qPCR is performed using specific primers and probes to quantify:
-
Late Reverse Transcripts: To assess the extent of reverse transcription.
-
2-LTR Circles: As a surrogate marker for the nuclear import of the pre-integration complex.
-
Integrated Provirus (Alu-Gag PCR): To measure the level of successful integration into the host genome.
-
-
Data Normalization: The results are normalized to a housekeeping gene to account for variations in cell number.
Fate-of-the-Capsid Assay
-
Cell Infection: Target cells are infected with HIV-1 in the presence or absence of this compound.
-
Cell Lysis and Fractionation: At a specific time post-infection, cells are lysed, and the lysate is separated into soluble and insoluble fractions by centrifugation.
-
p24 ELISA: The amount of capsid protein (p24) in the insoluble (pelletable) fraction is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: An increase in pelletable p24 in the presence of this compound indicates stabilization of the viral capsid core.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic described in this guide.
Caption: Dual-stage inhibition of the HIV-1 replication cycle by this compound.
Caption: Experimental workflow for the Fate-of-the-Capsid assay.
Caption: Signaling pathway of this compound's early-stage inhibition of HIV-1.
References
An In-depth Technical Guide to GSK878: A Potent HIV-1 Capsid Inhibitor
This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of GSK878, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. This document is intended for researchers, scientists, and drug development professionals working in the field of virology and medicinal chemistry.
Discovery and Chemical Structure
This compound was identified as a novel, highly potent HIV-1 capsid inhibitor with a quinazolin-4-one scaffold.[1] Its discovery was part of a program aimed at developing long-acting antiretroviral therapies.[1] The chemical structure of this compound is depicted in Figure 1. The synthesis and characterization of this compound have been described in detail by Gillis et al.[2][3]
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Mechanism of Action: Targeting HIV-1 Capsid Stability
This compound exerts its antiviral activity by binding to the mature HIV-1 capsid (CA) hexamer in a pocket also targeted by other well-known capsid inhibitors like PF-74 and Lenacapavir.[2][4] This binding event has a dual effect on the viral replication cycle, impacting both early and late stages.[2][5] The primary mechanism of action is the stabilization of the viral capsid core.[2][6] This enhanced stability disrupts the normal process of capsid disassembly (uncoating) during the early phase of infection, which is crucial for the release of the viral genome and subsequent reverse transcription and integration into the host cell genome.[2][5] Additionally, this compound's influence on capsid stability interferes with the proper assembly and maturation of new virions during the late phase of replication.[5]
Signaling Pathway of HIV-1 Replication and Inhibition by this compound
The following diagram illustrates the key stages of the HIV-1 replication cycle and highlights the points of inhibition by this compound.
Caption: HIV-1 replication cycle and points of inhibition by this compound.
Quantitative Data
This compound demonstrates potent antiviral activity against a wide range of HIV-1 strains. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Virus Strain | Cell Line | Value | Reference |
| EC50 | NL4-3 based reporter virus | MT-2 | 39 pM | [2] |
| EC50 | Panel of 48 chimeric viruses | MT-2 | 94 pM (mean) | [2] |
| CC50 | - | - | > 20 µM | [2] |
| Therapeutic Index | - | - | > 512,820 | [2] |
Experimental Protocols
Synthesis of this compound
The detailed chemical synthesis of this compound is described in the supporting information of the publication by Gillis et al. in the Journal of Medicinal Chemistry.[1] Researchers are directed to this publication for the step-by-step protocol.
Drug Susceptibility Assay (EC50 Determination)
This assay is performed to determine the concentration of this compound that inhibits 50% of viral replication.
Materials:
-
MT-2 cells
-
Replication-defective HIV-1 reporter virus (e.g., NLRepRlucΔEnv) pseudotyped with a viral envelope glycoprotein (B1211001) (e.g., VSV-G)
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI 1640)
-
96-well assay plates
-
Luciferase substrate (e.g., Enduren reagent)
-
Luminometer
Workflow:
Caption: Experimental workflow for the drug susceptibility assay.
Protocol:
-
Seed MT-2 cells into 96-well plates at an appropriate density.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound to the wells containing the MT-2 cells.
-
Infect the cells with a pre-titered amount of the HIV-1 reporter virus.
-
Incubate the plates for 72 hours at 37°C.
-
Add a luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Fate-of-the-Capsid Assay
This biochemical assay is used to assess the stability of the HIV-1 capsid core in the presence of this compound. An increase in the amount of pelletable (intact) capsid indicates stabilization by the inhibitor.
Materials:
-
HeLa cells
-
VSV-G pseudotyped HIV-1
-
This compound stock solution (in DMSO)
-
Pronase solution
-
Hypotonic lysis buffer
-
50% sucrose (B13894) cushion
-
Ultracentrifuge and appropriate rotors (e.g., Beckman SW41)
-
Reagents for Western blotting (e.g., anti-p24 antibody)
Workflow:
Caption: Experimental workflow for the fate-of-the-capsid assay.
Protocol:
-
Infect HeLa cells with VSV-G pseudotyped HIV-1.
-
Following infection, treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
After a defined incubation period, harvest the cells and treat with pronase to remove any surface-bound virus.
-
Wash the cells and then lyse them in a hypotonic lysis buffer using a Dounce homogenizer.
-
Prepare a post-nuclear supernatant (PNS) by low-speed centrifugation.
-
Layer the PNS onto a 50% sucrose cushion in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for a specified time to pellet the intact viral cores.
-
Carefully collect the supernatant (soluble capsid fraction) and resuspend the pellet (particulate capsid fraction).
-
Analyze the amount of capsid protein (p24) in the input, supernatant, and pellet fractions by Western blotting using an anti-p24 antibody.
-
Quantify the band intensities to determine the relative amounts of soluble and pelletable capsid.
Conclusion
This compound is a highly potent HIV-1 capsid inhibitor that demonstrates a dual mechanism of action by stabilizing the viral core, thereby disrupting both early and late stages of the viral replication cycle. Its picomolar potency and high therapeutic index make it a significant lead compound in the development of new long-acting antiretroviral therapies. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Potent Long-Acting Inhibitors Targeting the HIV-1 Capsid Based on a Versatile Quinazolin-4-one Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retroviral Capsid Core Stability Assay [bio-protocol.org]
- 6. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
GSK878: A Novel-in-Class Antiretroviral Agent Targeting HIV-1 Capsid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK878 is a potent, novel small molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).[1][2][3] By binding to a conserved pocket on the mature CA hexamer, this compound disrupts multiple essential steps in the viral lifecycle, exhibiting a dual mechanism of action that impacts both early and late stages of replication.[1][2] Its high potency against a wide range of HIV-1 strains positions it as a significant lead compound in the development of new antiretroviral therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral activity, resistance profile, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound targets the HIV-1 capsid, a critical viral component involved in both the early and late phases of the viral replication cycle. The primary mechanism of this compound involves binding to a highly conserved pocket at the interface of adjacent CA monomers within the mature capsid hexamer. This interaction has a dual consequence:
-
Early Stage Inhibition: this compound stabilizes the viral capsid, which paradoxically inhibits the proper disassembly (uncoating) of the viral core. This hyper-stabilization is thought to interfere with the timely release of the viral reverse transcription complex, ultimately blocking nuclear entry and integration of the viral DNA into the host genome. This compound may also competitively inhibit the binding of essential host factors, such as CPSF6 and NUP153, to the capsid, further disrupting nuclear import.
-
Late Stage Inhibition: During the late stage of replication, this compound's interaction with CA monomers is believed to interfere with the proper assembly of new viral capsids. This leads to the formation of malformed or non-infectious virions, thus reducing the production of progeny virus.
The antiviral potency of this compound is primarily attributed to its early-stage inhibitory activity.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against HIV-1
| Virus Strain/Cell Line | Assay Type | EC50 (nM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| HIV-1 Reporter Virus (NLRepRluc-WT) in MT-2 cells | Luciferase Reporter Assay | 0.039 ± 0.014 | >20 | >512,820 | |
| Panel of 48 chimeric viruses with diverse CA sequences in MT-2 cells | Luciferase Reporter Assay | 0.094 (mean) | Not Reported | Not Reported | |
| Laboratory-adapted HIV-1 strains | Not Specified | 0.022 - 0.216 | Not Reported | Not Reported | |
| HIV-189.6/VSV-G in JLTRG-R5 cells | GFP Reporter Assay | ~0.25 | Not Reported | Not Reported |
Table 2: this compound Resistance Profile
| Capsid Mutation | Fold Change in EC50 | Impact on Susceptibility | Reference |
| L56I | Significant | Reduced | |
| M66I | Greatest | Reduced | |
| Q67H | Significant | Reduced | |
| N74D | Significant | Reduced | |
| T107N | Significant | Reduced | |
| Q67H/N74D | Greatest | Reduced | |
| H87P | ~2.1 | Subtly Reduced | |
| P90A | ~4.2 | Subtly Reduced |
Experimental Protocols
In Vitro Antiviral Activity Assay in MT-2 Cells
This protocol is adapted from methodologies described for HIV-1 inhibitor testing using luciferase reporter viruses.
Objective: To determine the 50% effective concentration (EC50) of this compound against an HIV-1 reporter virus.
Materials:
-
MT-2 cells
-
HIV-1 reporter virus (e.g., NLRepRluc-WT)
-
This compound compound
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed MT-2 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no compound as a virus control and wells with cells only as a background control.
-
Infect the cells by adding 50 µL of HIV-1 reporter virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Quantification of HIV-1 Replication Intermediates by qPCR
This protocol is a generalized procedure based on descriptions of qPCR assays for HIV-1 replication.
Objective: To quantify the effect of this compound on the levels of HIV-1 reverse transcripts, 2-LTR circles, and integrated provirus.
Materials:
-
Target cells (e.g., MT-2 cells)
-
HIV-1 virus stock
-
This compound compound
-
DNA extraction kit
-
Primers and probes specific for:
-
HIV-1 late reverse transcripts (e.g., Gag)
-
2-LTR circles
-
Integrated provirus (Alu-Gag PCR)
-
A housekeeping gene for normalization (e.g., GAPDH)
-
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Infect target cells with HIV-1 in the presence of varying concentrations of this compound.
-
At different time points post-infection (e.g., 12h for reverse transcripts, 24h for 2-LTR circles, 48h for integrated provirus), harvest the cells.
-
Extract total DNA from the cells using a commercial DNA extraction kit.
-
Set up qPCR reactions for each target (reverse transcripts, 2-LTR circles, integrated provirus, and housekeeping gene) using specific primers and probes.
-
Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions.
-
Analyze the qPCR data to determine the relative copy number of each viral DNA species, normalized to the housekeeping gene.
-
Compare the levels of each replication intermediate in this compound-treated cells to untreated control cells to determine the inhibitory effect.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the HIV-1 replication cycle.
Caption: Experimental workflow for the in vitro antiviral activity assay.
Conclusion
This compound represents a promising step forward in the development of novel antiretroviral agents targeting the HIV-1 capsid. Its high potency and dual mechanism of action make it a valuable tool for studying the intricacies of the HIV-1 replication cycle. Although its clinical development was halted due to unfavorable preclinical toxicology, the insights gained from this compound continue to inform the design and development of next-generation capsid inhibitors for the treatment of HIV-1 infection. Further research into analogs of this compound may yield compounds with improved safety profiles, potentially leading to new therapeutic options for individuals living with HIV.
References
The Role of GSK878 in Preventing HIV-1 Nuclear Import: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus type 1 (HIV-1) capsid protein (CA) is a critical determinant of viral replication, playing multifaceted roles throughout the early stages of infection. A key event orchestrated by the capsid is the delivery of the viral pre-integration complex (PIC) into the nucleus of host cells, a prerequisite for the integration of the viral genome into the host chromosome. This process is particularly crucial for the infection of non-dividing cells like macrophages. The HIV-1 capsid interacts with host cell factors, including components of the nuclear pore complex (NPC), to facilitate this nuclear entry.[1]
GSK878 is a novel and highly potent HIV-1 inhibitor that targets the mature capsid.[2][3] It binds to a conserved pocket on the CA hexamer, the same site targeted by other well-characterized inhibitors like PF-74 and lenacapavir.[2][4] The primary antiviral mechanism of this compound is the disruption of early, pre-integration events, with a pronounced effect on the nuclear import of the viral genome.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in preventing HIV-1 nuclear import, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Mechanism of Action of this compound
This compound exhibits a dual mechanism of action, affecting both early and late stages of the HIV-1 replication cycle. However, its potent antiviral activity is predominantly attributed to the inhibition of early-stage events.[4] The core of this compound's function lies in its ability to modulate the stability of the viral capsid.[2][3][5] By binding to the CA hexamer, this compound stabilizes the capsid core, which paradoxically disrupts the precisely timed and regulated process of uncoating and nuclear import.[5][6]
The inhibition of nuclear import by this compound is thought to occur through two primary, interconnected mechanisms:
-
Competitive Inhibition of Host Factor Binding: The HIV-1 capsid engages with host proteins such as Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (Nup153) to facilitate its passage through the nuclear pore complex.[2][6][7] this compound, by binding to the same pocket on the capsid surface, competitively blocks these essential interactions, thereby hindering the docking and translocation of the pre-integration complex into the nucleus.[6][8]
-
Alteration of Capsid Core Stability: The timely disassembly of the viral capsid, a process known as uncoating, is crucial for the release of the viral genome and its subsequent integration. This compound stabilizes the capsid core, preventing this timely disassembly.[5][6] This altered stability can lead to a premature or delayed uncoating, both of which are detrimental to successful infection and result in a block to integration.[5][6]
Quantitative Data on this compound Activity
The antiviral potency of this compound has been demonstrated in various in vitro studies. The following tables summarize the key quantitative data regarding its efficacy and impact on different stages of HIV-1 replication.
| Parameter | Virus/Cell Line | Value | Reference |
| Mean EC50 | HIV-1 reporter virus in MT-2 cells | 39 pM | [2][3] |
| Mean EC50 | Panel of 48 chimeric viruses with diverse CA sequences | 94 pM | [2][3] |
| EC50 Range | Full-length HIV-1 viruses | 0.022 to 0.216 nM | [4] |
| Mean EC90 | HIV-1 reporter virus (NLRepRluc-WT) in MT-2 cells | 0.101 ± 0.028 nM | [4] |
Table 1: Antiviral Potency of this compound
| Replication Intermediate | Effect of this compound | Concentration Range | Reference |
| 2-LTR circles | ≥86% inhibition | 0.4 nM to 40 nM | [6] |
| Integrated Provirus | Significant reduction | Not specified | [6] |
| Reverse Transcription | Partial inhibition | 40 nM (~1,000x EC50) | [6] |
| Pelletable CA (in Fate-of-Capsid Assay) | Clear increase (indicating stabilization) | Not specified | [5] |
Table 2: Effect of this compound on HIV-1 Replication Intermediates
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to elucidate the role of this compound in preventing HIV-1 nuclear import.
Time-of-Addition Assay
This assay determines the specific stage of the HIV-1 replication cycle that is inhibited by an antiviral compound.
-
Principle: By adding the inhibitor at different time points post-infection, it is possible to identify when the viral replication process becomes insensitive to the drug, thereby pinpointing the drug's target step.[3][9][10]
-
Methodology:
-
Synchronize HIV-1 infection of target cells (e.g., MT-2 cells).
-
Add this compound at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).
-
Include control inhibitors with known mechanisms of action (e.g., a reverse transcriptase inhibitor and an integrase inhibitor).
-
After a set incubation period (e.g., 72 hours), measure viral replication, typically through a reporter gene assay (e.g., luciferase) or by quantifying viral protein production (e.g., p24 ELISA).
-
Plot the percentage of inhibition against the time of drug addition. The resulting curve for this compound can be compared to the curves of the control inhibitors to determine its temporal mode of action.
-
Quantification of HIV-1 Replication Intermediates by qPCR
This method quantifies the levels of different viral DNA species, providing insights into which step of reverse transcription, nuclear import, or integration is blocked.
-
Principle: Real-time quantitative PCR (qPCR) is used to measure the copy numbers of total reverse transcripts, 2-LTR circles, and integrated proviral DNA. 2-LTR circles are formed in the nucleus from unintegrated linear viral DNA and serve as a surrogate marker for nuclear import.[11][12][13]
-
Methodology:
-
Infect target cells with HIV-1 in the presence of varying concentrations of this compound or control inhibitors.
-
Harvest the cells at different time points post-infection (e.g., 12 hours for total reverse transcripts, 24 hours for 2-LTR circles, and 48 hours for integrated provirus).
-
Isolate total DNA from the cells.
-
Perform qPCR using specific primers and probes for each viral DNA intermediate. For integrated provirus, an Alu-based nested PCR is often employed, where the first round of amplification uses primers for a common human Alu sequence and a viral sequence, ensuring amplification of only integrated viral DNA.[12][14][15]
-
Normalize the data to a housekeeping gene to account for variations in cell number.
-
Fate-of-the-Capsid Assay
This biochemical assay assesses the stability of the HIV-1 capsid core in infected cells.
-
Principle: This assay separates soluble capsid proteins from intact, particulate capsid cores by centrifugation through a sucrose (B13894) cushion. An increase in the amount of pelletable (particulate) capsid in the presence of a compound indicates stabilization of the core.[16][17][18]
-
Methodology:
-
Infect target cells (e.g., HeLa cells) with HIV-1.
-
Treat the infected cells with different concentrations of this compound.
-
After a few hours, lyse the cells under conditions that preserve the integrity of the viral cores.
-
Layer the cell lysate onto a sucrose cushion and centrifuge at high speed.
-
Separate the supernatant (containing soluble CA) and the pellet (containing intact cores).
-
Quantify the amount of CA protein (p24) in the input, supernatant, and pellet fractions using methods like ELISA or Western blotting.
-
Visualizations
Signaling Pathway: HIV-1 Nuclear Import and Inhibition by this compound
References
- 1. Nuclear Import of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 nuclear import in macrophages is regulated by CPSF6-capsid interactions at the nuclear pore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nup153 Unlocks the Nuclear Pore Complex for HIV-1 Nuclear Translocation in Nondividing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 nuclear import in macrophages is regulated by CPSF6-capsid interactions at the nuclear pore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of Early Phase HIV-1 Replication and Integration Events by Using Real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative PCR used to assess HIV-1 integration and 2-LTR circle formation in human macrophages, peripheral blood lymphocytes and a CD4+ cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Early Phase HIV-1 Replication and Integration Events by Using Real-time PCR [bio-protocol.org]
- 15. JCI - Measuring the latent reservoir in vivo [jci.org]
- 16. The fate of HIV-1 capsid: a biochemical assay for HIV-1 uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
GSK878: A Technical Guide to its Potency Against Diverse HIV-1 Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral potency of GSK878, a novel inhibitor targeting the HIV-1 capsid protein. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Introduction to this compound
This compound is a potent, newly described HIV-1 inhibitor that targets the mature capsid (CA) protein.[1][2][3][4] It binds to a highly conserved pocket on the CA hexamer, the same site targeted by other well-studied capsid inhibitors like PF-74 and lenacapavir.[1][2][3][4] This interaction disrupts multiple essential functions of the capsid in both the early and late stages of the viral replication cycle, making it a promising candidate for antiretroviral therapy.[1][2][3]
Mechanism of Action
This compound exhibits a dual-stage mechanism of action, inhibiting both pre-integration and post-integration steps of the HIV-1 lifecycle.[1][2][5] However, its primary antiviral activity stems from its impact on the early stages of infection.[1][2][3] By binding to the capsid hexamer, this compound alters the stability of the viral core, which in turn blocks nuclear import and subsequent proviral integration into the host cell genome.[1][2][3]
Caption: Mechanism of action of this compound, highlighting its dual inhibitory effect on the HIV-1 replication cycle.
Antiviral Potency of this compound
This compound demonstrates potent antiviral activity against a wide range of HIV-1 strains, including laboratory-adapted strains and clinical isolates.
Potency Against Laboratory-Adapted HIV-1 Strains
In studies using a replication-competent HIV-1 reporter virus (NLRepRluc-WT) in MT-2 cells, this compound exhibited a mean 50% effective concentration (EC50) of 39 pM.[1][2][3][4] The 90% effective concentration (EC90) was determined to be 0.101 nM.[3] The 50% cytotoxic concentration (CC50) was found to be greater than 20 μM, resulting in a high therapeutic index of over 512,820.[3]
| HIV-1 Strain | Cell Line | EC50 (nM) | EC90 (nM) | CC50 (µM) | Therapeutic Index |
| NLRepRluc-WT | MT-2 | 0.039 ± 0.014 | 0.101 ± 0.028 | >20 | >512,820 |
Potency Against Diverse HIV-1 Subtypes
The potency of this compound was evaluated against a panel of 48 chimeric reporter viruses containing Gag-protease sequences from diverse HIV-1 clinical isolates. These isolates represented multiple group M subtypes, including A, B, C, F, G, and CRF01_AE. Across this diverse panel, this compound demonstrated a mean EC50 of 94 pM, highlighting its broad anti-HIV-1 activity.[1][2][3][4]
| HIV-1 Subtypes | Number of Chimeric Viruses | Mean EC50 (pM) |
| Group M (A, B, C, F, G, CRF01_AE) | 48 | 94 |
Note: While the mean EC50 for the panel is reported, a detailed breakdown of EC50 values for each individual subtype is not publicly available in the reviewed literature.
Resistance Profile
Mutations in the HIV-1 capsid protein can confer reduced susceptibility to this compound. Amino acid substitutions in the CA cyclophilin A (CypA) binding loop, such as H87P and P90A, have been shown to decrease this compound potency.[1][2] Furthermore, mutations associated with reduced susceptibility to other capsid inhibitors that bind to the same pocket, including L56I, M66I, Q67H, N74D, and T107N, also lead to decreased susceptibility to this compound.[1][2] The M66I, Q67H/N74D, and L56I mutations have the most significant impact on reducing the antiviral activity of this compound.[1][2]
Experimental Methodologies
The antiviral activity and mechanism of action of this compound have been characterized through a series of in vitro experiments.
Antiviral Activity Assays
Objective: To determine the concentration of this compound required to inhibit HIV-1 replication by 50% (EC50).
Cell Lines:
-
MT-2 cells: A human T-cell leukemia line highly susceptible to HIV-1 infection.
-
A3R5 cells: A Rev-dependent indicator T-cell line.
Viruses:
-
Replication-competent HIV-1 reporter virus (e.g., NLRepRluc) expressing Renilla luciferase.
-
Chimeric reporter viruses with Gag-protease sequences from various clinical isolates.
-
Full-length, non-reporter HIV-1 strains.
General Protocol:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of this compound are added to the wells.
-
Cells are infected with a predetermined amount of HIV-1.
-
The plates are incubated for a period of 3-5 days.
-
Viral replication is quantified by measuring the activity of the reporter enzyme (e.g., luciferase) or by p24 antigen capture ELISA for non-reporter viruses.
-
EC50 values are calculated from the dose-response curves.
Caption: A generalized workflow for determining the in vitro antiviral potency of this compound.
Fate-of-the-Capsid Assay
Objective: To assess the effect of this compound on the stability of the HIV-1 capsid core in infected cells.
Cell Line:
-
HeLa cells: A human cervical cancer cell line.
General Protocol:
-
HeLa cells are infected with VSV-G pseudotyped HIV-1.
-
Infected cells are treated with varying concentrations of this compound.
-
After a defined incubation period, cells are lysed.
-
The lysate is fractionated into soluble and insoluble (pellet) fractions by centrifugation.
-
The amount of capsid protein (p24) in each fraction is quantified by Western blot or ELISA. An increase in pelletable CA indicates stabilization of the core.
Conclusion
This compound is a highly potent HIV-1 capsid inhibitor with broad activity against diverse viral subtypes. Its dual-stage mechanism of action, primarily targeting the early stages of viral replication by altering capsid stability, makes it a compelling candidate for further development. The detailed characterization of its potency and resistance profile provides a solid foundation for its potential inclusion in future antiretroviral therapeutic strategies. Further research is warranted to fully elucidate its clinical potential.
References
A Technical Guide to the In Vitro Antiviral Activity of GSK878: An HIV-1 Capsid Inhibitor
This technical guide provides a comprehensive overview of the in vitro antiviral properties of GSK878, a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). The document is intended for researchers, scientists, and professionals in the field of drug development.
Core Antiviral Activity
This compound is a recently identified small molecule that demonstrates highly potent and specific antiviral activity against HIV-1.[1][2][3][4][5] It functions by binding to the mature viral capsid (CA) hexamer, a critical protein for multiple stages of the viral life cycle. The binding site is a well-characterized pocket also targeted by other notable capsid inhibitors like PF-74 and Lenacapavir (LEN).
The primary mechanism of action for this compound's antiviral effect is the disruption of both early and late stages of HIV-1 replication. However, its inhibitory effect on the early stages, specifically blocking nuclear import and subsequent proviral integration, is the main contributor to its potent antiviral activity. This is achieved by altering the stability of the viral capsid core.
Quantitative Antiviral Potency and Cytotoxicity
This compound exhibits picomolar to nanomolar potency against a range of HIV-1 strains. The following tables summarize the key quantitative data on its antiviral efficacy and cytotoxicity.
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1
| Cell Line | Virus Strain | Parameter | Value | Therapeutic Index (TI) |
| MT-2 | NLRepRluc-WT | EC50 | 0.039 ± 0.014 nM (39 pM) | >512,820 |
| MT-2 | NLRepRluc-WT | EC90 | 0.101 ± 0.028 nM | |
| MT-2 | 48 chimeric viruses | EC50 (mean) | 94 pM | |
| MT-2 | - | CC50 | >20 µM |
Table 2: Effect of HIV-1 Capsid Mutations on this compound Susceptibility
| Capsid Mutation | Fold Change in EC50 |
| L56I | Significant reduction in susceptibility |
| M66I | Greatest impact on reducing antiviral activity |
| Q67H | Reduced susceptibility |
| N74D | Reduced susceptibility |
| T107N | Reduced susceptibility |
| Q67H/N74D | Greatest impact on reducing antiviral activity |
| H87P (CypA binding loop) | Subtle but reproducible decrease in potency |
| P90A (CypA binding loop) | 4.2-fold reduction in susceptibility |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro antiviral activity of this compound.
3.1. Antiviral Activity Assay (MT-2 Cells)
-
Objective: To determine the 50% effective concentration (EC50) of this compound.
-
Cells and Virus: MT-2 cells are infected with a replication-competent HIV-1 reporter virus (e.g., NLRepRluc-WT).
-
Procedure:
-
Seed MT-2 cells in 96-well plates.
-
Prepare serial dilutions of this compound.
-
Add the diluted compound to the cells.
-
Infect the cells with the HIV-1 reporter virus.
-
Incubate for a defined period (e.g., 72 hours).
-
Measure the activity of the reporter gene (e.g., Renilla luciferase).
-
Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration.
-
3.2. Cytotoxicity Assay
-
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
-
Cells: MT-2 cells.
-
Procedure:
-
Seed MT-2 cells in 96-well plates.
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the antiviral assay.
-
Measure cell viability using a suitable method (e.g., CellTiter-Glo).
-
Calculate the CC50 value from the dose-response curve.
-
3.3. Single-Cycle Infection Assay
-
Objective: To assess the antiviral activity of this compound in a single round of viral replication.
-
Cells and Virus: MT-2 cells are infected with replication-defective viruses (e.g., NLRepRlucΔENV) pseudotyped with a viral envelope protein like vesicular stomatitis virus glycoprotein (B1211001) (VSV-G).
-
Procedure:
-
Follow a similar procedure to the antiviral activity assay.
-
The use of pseudotyped viruses ensures that only a single round of infection occurs.
-
3.4. Fate-of-the-Capsid Assay
-
Objective: To evaluate the effect of this compound on the stability of the HIV-1 capsid core in infected cells.
-
Cells and Virus: HeLa cells infected with VSV-G pseudotyped replication-defective HIV-1.
-
Procedure:
-
Infect HeLa cells with the virus.
-
Treat the cells with different concentrations of this compound or a control (DMSO).
-
After a specific incubation period (e.g., 6 hours), harvest the cells.
-
Lyse the cells and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the amount of capsid protein (p24) in the pellet (insoluble fraction) by Western blotting. An increase in pelletable CA indicates stabilization of the core.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Conclusion
This compound is a highly potent HIV-1 capsid inhibitor with a favorable in vitro safety profile. Its dual mechanism of action, primarily targeting the early stages of the viral life cycle, makes it a promising candidate for further investigation in the development of new anti-HIV therapies. The data presented in this guide underscore its significant potential and provide a foundation for further research and development efforts.
References
- 1. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
Unveiling the Profile of GSK878: A Novel Therapeutic Candidate
Disclaimer: Information regarding "GSK878" is not publicly available in scientific literature or clinical trial databases. The following guide is a hypothetical reconstruction based on typical data presented for investigational compounds in early-stage drug development. All data, experimental protocols, and pathways are illustrative and should not be considered factual representations of a real-world compound.
Introduction
This compound is a novel, selective small molecule inhibitor currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of its preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties, offering insights into its mechanism of action, exposure-response relationship, and overall developability. The data presented herein are derived from a series of in vitro and in vivo studies designed to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its target engagement and pharmacological effects.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in multiple preclinical species to understand its disposition in biological systems. These studies are crucial for predicting human pharmacokinetics and designing appropriate dosing regimens for clinical trials.
In Vitro ADME Profile
A summary of the in vitro absorption, distribution, metabolism, and excretion (ADME) properties of this compound is presented in the table below. These data provide an early assessment of the compound's drug-like properties.
| Parameter | Species/System | Result |
| Solubility | Phosphate Buffer (pH 7.4) | 150 µM |
| Permeability | Caco-2 (A-B) | 15 x 10⁻⁶ cm/s |
| Plasma Protein Binding | Human | 98.5% |
| Mouse | 97.2% | |
| Rat | 96.8% | |
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min |
| Mouse Liver Microsomes | t½ = 25 min | |
| CYP Inhibition | IC₅₀ (All major isoforms) | > 20 µM |
Table 1: Summary of In Vitro ADME Properties of this compound.
In Vivo Pharmacokinetics
Single-dose pharmacokinetic studies were conducted in mice and rats to determine the in vivo profile of this compound. The key parameters are summarized below.
| Parameter | Mouse (10 mg/kg IV) | Mouse (30 mg/kg PO) | Rat (5 mg/kg IV) | Rat (20 mg/kg PO) |
| Cmax | 2.5 µg/mL | 1.8 µg/mL | 1.8 µg/mL | 1.2 µg/mL |
| Tmax | 0.1 hr | 1.0 hr | 0.1 hr | 2.0 hr |
| AUC(0-inf) | 5.2 µghr/mL | 8.9 µghr/mL | 4.5 µghr/mL | 10.1 µghr/mL |
| t½ | 2.1 hr | 3.5 hr | 2.8 hr | 4.2 hr |
| CL | 32 mL/min/kg | - | 18 mL/min/kg | - |
| Vdss | 3.1 L/kg | - | 2.5 L/kg | - |
| F (%) | - | 55% | - | 68% |
Table 2: Key Pharmacokinetic Parameters of this compound in Mice and Rats.
Pharmacodynamics
Pharmacodynamic studies were performed to understand the mechanism of action of this compound and to establish a relationship between drug concentration and pharmacological effect.
Mechanism of Action
This compound is a potent and selective inhibitor of a key signaling kinase (Kinase X). The proposed mechanism of action involves the binding of this compound to the ATP-binding pocket of Kinase X, thereby preventing its phosphorylation and downstream signaling.
Figure 1: Proposed Signaling Pathway and Mechanism of Action of this compound.
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed using a panel of biochemical and cell-based assays.
| Assay Type | Target/Cell Line | IC₅₀ / EC₅₀ |
| Biochemical Assay | Recombinant Human Kinase X | 2.5 nM |
| Cell-Based Assay | Phospho-Substrate (HEK293) | 25 nM |
| Selectivity Panel | Kinase Panel (400 kinases) | > 1000-fold selective |
| Cytotoxicity | HepG2 | > 50 µM |
Table 3: In Vitro Potency and Selectivity of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
In Vitro ADME Protocols
-
Solubility: this compound was added to a phosphate-buffered saline (PBS) solution at pH 7.4. The suspension was shaken for 24 hours at room temperature. The supernatant was then filtered and the concentration of this compound was determined by LC-MS/MS.
-
Permeability: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a confluent monolayer. This compound (10 µM) was added to the apical side, and samples were taken from the basolateral side over 2 hours. Apparent permeability (Papp) was calculated.
-
Plasma Protein Binding: Equilibrium dialysis was performed using human, mouse, and rat plasma. This compound was added to the plasma side, and the concentration in the buffer and plasma compartments was measured by LC-MS/MS after 24 hours of incubation.
-
Metabolic Stability: this compound (1 µM) was incubated with human and mouse liver microsomes (0.5 mg/mL) in the presence of NADPH at 37°C. Aliquots were taken at various time points, and the disappearance of the parent compound was monitored by LC-MS/MS to determine the half-life.
Figure 2: Workflow for the In Vitro Metabolic Stability Assay.
In Vivo Pharmacokinetic Study Protocol
-
Animals: Male C57BL/6 mice (n=3 per group) and Sprague-Dawley rats (n=3 per group) were used.
-
Dosing: For intravenous (IV) administration, this compound was formulated in 20% Solutol/80% water for injection. For oral (PO) administration, this compound was formulated in 0.5% methylcellulose.
-
Sample Collection: Blood samples were collected via tail vein at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Conclusion
The preclinical data for this compound suggest a promising profile for further development. The compound demonstrates good oral bioavailability, a manageable half-life, and potent and selective inhibition of its target, Kinase X. The favorable in vitro ADME properties and predictable in vivo pharmacokinetics provide a solid foundation for advancing this compound into further safety and efficacy studies. The established experimental protocols will be instrumental in guiding future investigations and ensuring the consistency and reliability of data.
Methodological & Application
Application Notes and Protocols for GSK878 in Cell Culture-Based HIV-1 Infection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK878 is a potent and novel inhibitor of the human immunodeficiency virus type 1 (HIV-1) that targets the viral capsid protein (CA).[1][2][3] By binding to the mature capsid hexamer, this compound stabilizes the viral core, a critical process for the virus's lifecycle.[3][4] This stabilization disrupts the normal disassembly of the capsid, which in turn blocks the nuclear entry of the viral pre-integration complex and subsequent integration of the viral DNA into the host cell genome. This compound exhibits a dual-stage mechanism of action, affecting both early and late stages of HIV-1 replication, with its primary antiviral potency attributed to the inhibition of these early events.
These application notes provide a summary of the antiviral activity of this compound and detailed protocols for key cell culture-based assays to evaluate its efficacy and mechanism of action.
Data Presentation
The following tables summarize the quantitative data for this compound's antiviral activity and cytotoxicity in various cell-based assays.
Table 1: Antiviral Activity of this compound against HIV-1
| Virus Strain/Type | Cell Line | Assay Endpoint | EC₅₀ (nM) | Reference |
| HIV-1 Reporter Virus (NLRepRluc) | MT-2 | Luciferase Activity | 0.039 | |
| Panel of 48 Chimeric Viruses | MT-2 | Luciferase Activity | 0.094 | |
| HIV-1 89.6/VSV-G | JLTRG-R5 | GFP Expression | ~0.25 |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Method | CC₅₀ (µM) | Therapeutic Index (TI = CC₅₀/EC₅₀) | Reference |
| MT-2 | Not Specified | > 20 | > 512,820 |
Signaling Pathways and Mechanism of Action
This compound's mechanism of action centers on the disruption of the finely tuned process of HIV-1 capsid uncoating, which is essential for successful infection. The following diagram illustrates the key steps of the early phase of the HIV-1 lifecycle and the inhibitory effect of this compound.
Caption: this compound stabilizes the HIV-1 capsid core, inhibiting nuclear import and integration.
Experimental Protocols
HIV-1 Antiviral Assay using a Luciferase Reporter Virus
This protocol is designed to determine the 50% effective concentration (EC₅₀) of this compound against an HIV-1 strain that expresses a reporter gene, such as Renilla luciferase (Rluc).
Materials:
-
MT-2 cells
-
HIV-1 reporter virus (e.g., NLRepRluc)
-
This compound
-
Complete RPMI 1640 medium
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Seed MT-2 cells into a 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of medium.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no drug as a virus control and wells with cells only as a background control.
-
Infect the cells by adding 50 µL of the HIV-1 reporter virus stock to each well (except the background control wells). The amount of virus should be predetermined to yield a high signal-to-noise ratio.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the virus control and determine the EC₅₀ value using a dose-response curve.
Caption: Workflow for the HIV-1 antiviral luciferase reporter assay.
Time-of-Addition Assay
This assay helps to determine the stage of the HIV-1 lifecycle that is inhibited by this compound by adding the compound at different time points post-infection.
Materials:
-
MT-2 cells
-
Replication-defective HIV-1 reporter virus (e.g., pseudotyped with VSV-G)
-
This compound
-
Reference inhibitors (e.g., an entry inhibitor, a reverse transcriptase inhibitor, an integrase inhibitor)
-
Complete RPMI 1640 medium
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed MT-2 cells in a 96-well plate as described in the antiviral assay protocol.
-
Synchronize the infection by spinoculating the cells with the virus at a low temperature (e.g., 4°C) for 2 hours, followed by a wash to remove unbound virus. This is considered time zero.
-
At various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12 hours), add a high concentration of this compound (at least 10x EC₅₀) to designated wells. Include reference inhibitors in parallel.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a total of 48-72 hours from the time of infection.
-
Measure luciferase activity as described previously.
-
Plot the percent inhibition versus the time of compound addition. The time at which the compound loses its inhibitory effect indicates when its target step in the viral lifecycle has been completed.
Caption: Experimental workflow for the time-of-addition assay.
Fate-of-the-Capsid Assay
This biochemical assay is used to assess the stability of the HIV-1 core in the presence of this compound. A stabilized core will be more readily pelleted by ultracentrifugation.
Materials:
-
HeLa or other suitable cells
-
High-titer HIV-1 virus stock
-
This compound
-
Hypotonic lysis buffer
-
Sucrose (B13894) cushion (e.g., 20% w/v)
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-p24 antibody
Protocol:
-
Seed HeLa cells and grow to confluency.
-
Infect the cells with a high concentration of HIV-1 in the presence of varying concentrations of this compound or a DMSO control.
-
After a short incubation period (e.g., 2-4 hours) to allow for viral entry, wash the cells to remove unbound virus.
-
Lyse the cells using a hypotonic buffer and dounce homogenization.
-
Clarify the lysate by low-speed centrifugation to remove nuclei and cell debris.
-
Layer the supernatant onto a sucrose cushion.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours to pellet the viral cores.
-
Carefully collect the supernatant (containing soluble capsid) and resuspend the pellet (containing intact or stabilized cores).
-
Analyze the amount of p24 capsid protein in the supernatant and pellet fractions by SDS-PAGE and Western blotting using an anti-p24 antibody. An increase in the p24 signal in the pellet fraction in the presence of this compound indicates capsid stabilization.
Caption: Workflow for the fate-of-the-capsid assay.
Conclusion
This compound is a highly potent HIV-1 capsid inhibitor that acts by stabilizing the viral core, thereby preventing nuclear import and integration. The protocols detailed in these application notes provide a framework for researchers to investigate the antiviral properties and mechanism of action of this compound and similar compounds in a cell culture setting. These assays are crucial for the preclinical evaluation of novel antiretroviral drug candidates.
References
Application Notes and Protocols for Time-of-Addition Experiment with GSK878
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK878 is a potent, next-generation HIV-1 inhibitor that targets the viral capsid protein (CA).[1][2][3][4] The HIV-1 capsid is a crucial component of the virus, playing essential roles in both the early and late stages of the viral life cycle.[2] this compound binds to a conserved pocket on the mature capsid hexamer, the same site targeted by other well-known inhibitors like PF-74. This binding event disrupts multiple capsid-dependent processes.
Mechanism-of-action studies have revealed that this compound exhibits a dual mode of inhibition, affecting both pre-integration (early) and post-integration (late) phases of HIV-1 replication. However, its primary antiviral activity stems from its impact on the early stages. Specifically, this compound is understood to block HIV-1 nuclear import and subsequent proviral integration into the host cell genome by altering the stability of the viral capsid core.
A time-of-addition experiment is a critical assay in virology used to determine the specific stage of the viral life cycle that is inhibited by an antiviral compound. By adding the inhibitor at different time points relative to viral infection, researchers can pinpoint the window of opportunity during which the compound is effective. This application note provides a detailed protocol for conducting a time-of-addition experiment with this compound to elucidate its inhibitory effects on the HIV-1 replication cycle.
Signaling Pathways and Experimental Workflow
To understand the context of the experiment, it is essential to visualize the HIV-1 replication cycle and the experimental procedure.
Caption: HIV-1 Replication Cycle and Points of this compound Inhibition.
Caption: Experimental Workflow for a Time-of-Addition Assay.
Quantitative Data Summary
The following table summarizes the reported antiviral activity of this compound from in vitro studies.
| Parameter | Cell Line | Virus | Value | Reference |
| EC50 | MT-2 | HIV-1 Reporter Virus | 39 pM | |
| EC50 | MT-2 | Panel of 48 chimeric viruses | 94 pM (mean) | |
| Early Stage Inhibition (EC50) | - | - | ~30-fold more potent than late stage |
Experimental Protocol: Time-of-Addition Assay with this compound
This protocol is adapted from published studies performing time-of-addition experiments with HIV-1 inhibitors.
Materials
-
Cells: MT-2 cells (or other suitable susceptible cell line)
-
Virus: Replication-defective HIV-1 reporter virus (e.g., pseudotyped with HIV-1 LAI gp160 and containing a luciferase reporter gene).
-
Compound: this compound, dissolved in DMSO to create a stock solution.
-
Control Inhibitors:
-
Reverse Transcriptase Inhibitor (e.g., Efavirenz)
-
Integrase Strand Transfer Inhibitor (e.g., Raltegravir)
-
-
Reagents:
-
Complete RPMI 1640 medium (without phenol (B47542) red for luciferase assays)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DMSO (vehicle control)
-
Luciferase assay reagent (e.g., Enduren)
-
-
Equipment:
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer for reading luciferase activity
-
Standard cell culture equipment
-
Methods
-
Cell Preparation and Infection:
-
Culture MT-2 cells in complete RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
On the day of the experiment, pellet the required number of cells and resuspend them in a small volume of complete medium without phenol red.
-
Infect the cells with the replication-defective HIV-1 reporter virus at a predetermined multiplicity of infection (MOI).
-
Incubate the virus-cell mixture for a short period (e.g., 10 minutes) at 37°C to allow for initial attachment.
-
-
Washing and Plating:
-
Following the initial incubation, add fresh medium and gently wash the cells to remove unbound virus. This step helps to synchronize the infection.
-
Resuspend the infected cells in fresh complete medium without phenol red.
-
Distribute the infected cell suspension into a 96-well plate at a density of approximately 26,000 cells per well in a final volume of 200 µL.
-
-
Time-of-Addition:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO. A final concentration of approximately 100-fold the EC50 is often used to ensure complete inhibition at the targeted step.
-
At designated time points post-infection (e.g., 0, 2, 4, 5, 6, 7, and 8 hours), add 1 µL of the inhibitor solution (or DMSO for the vehicle control) to the appropriate wells. Ensure each time point has sufficient replicates (e.g., 8 replicates per compound).
-
-
Incubation and Measurement:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, measure the reporter gene activity (e.g., Renilla luciferase) according to the manufacturer's instructions for the chosen assay reagent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each time point relative to the DMSO-treated control wells.
-
Plot the percent inhibition as a function of the time of inhibitor addition for this compound and the control compounds.
-
The time at which an inhibitor loses its activity indicates that the viral replication step it targets has been completed. For example, a reverse transcriptase inhibitor is expected to lose activity earlier than an integrase inhibitor. The inhibition profile of this compound can be compared to these controls to determine its point of action in the early replication phase.
-
Expected Results
Based on existing data, this compound is expected to maintain its inhibitory activity when added several hours post-infection, with a profile similar to that of an integrase inhibitor like Raltegravir. A significant loss of activity would likely not be observed until around 6 hours post-infection, suggesting that this compound targets a step that occurs after reverse transcription and close to the time of integration. This is consistent with its mechanism of action of disrupting nuclear import and integration by altering capsid stability.
References
Application Notes and Protocols for Studying HIV-1 Capsid Uncoating Dynamics with GSK878
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK878 is a potent, next-generation HIV-1 capsid inhibitor that binds to the mature capsid (CA) hexamer, interfering with multiple stages of the viral lifecycle.[1][2][3] Its primary mechanism of action involves the disruption of early-stage events, specifically capsid uncoating and nuclear import, making it an invaluable tool for studying the intricate dynamics of these processes.[1][4] this compound has been shown to block both pre-integration and post-integration steps of HIV-1 replication, with its antiviral potency mainly attributed to its effects on the viral core's stability. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate HIV-1 capsid uncoating.
Mechanism of Action
This compound binds to a highly conserved pocket on the mature HIV-1 capsid hexamer, a site also targeted by other well-known capsid inhibitors like PF-74 and Lenacapavir. This binding has a dual effect on the viral capsid:
-
Stabilization of the Capsid Core: this compound enhances the stability of the CA core, which paradoxically inhibits the timely and proper uncoating process. This stabilization prevents the release of the viral pre-integration complex (PIC) into the cytoplasm and subsequently the nucleus, thereby halting the replication process.
-
Inhibition of Nuclear Import: By binding to the capsid, this compound can interfere with the interaction of the viral core with host factors essential for nuclear import, such as CPSF6 and NUP153. This leads to a significant reduction in the nuclear entry of the viral nucleoprotein complex.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the antiviral activity of this compound against various HIV-1 strains and the impact of specific mutations on its potency.
Table 1: Antiviral Activity of this compound against HIV-1
| Virus Strain/Variant | Cell Line | Mean EC50 (pM) | Reference |
| HIV-1 Reporter Virus (NLRepRluc-WT) | MT-2 | 39 | |
| Panel of 48 Chimeric Viruses (Diverse CA) | MT-2 | 94 | |
| HIV89.6/VSV-G | JLTRG-R5 | ~250 |
Table 2: Effect of Capsid Mutations on this compound Susceptibility
| CA Mutation | Effect on this compound Susceptibility | Reference |
| L56I | Reduced | |
| M66I | Greatly Reduced | |
| Q67H | Reduced | |
| N74D | Reduced | |
| T107N | Reduced | |
| Q67H/N74D | Greatly Reduced | |
| H87P | Subtly Decreased Potency | |
| P90A | Subtly Decreased Potency |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on HIV-1 capsid uncoating and replication.
Protocol 1: Fate-of-the-Capsid Assay
This assay measures the stability of the HIV-1 core in infected cells by separating soluble capsid protein from particulate, intact cores. An increase in pelletable CA indicates stabilization of the core.
Materials:
-
HeLa cells
-
VSV-G pseudotyped HIV-1 reporter virus (e.g., VSV-G:NLRepRlucΔEnv)
-
This compound
-
DMSO (vehicle control)
-
Pronase
-
Hypotonic lysis buffer
-
Dounce homogenizer
-
Sucrose (B13894) cushion (e.g., 20% sucrose)
-
Ultracentrifuge
-
Reagents for Western blotting (e.g., anti-p24 antibody)
Procedure:
-
Cell Plating: Seed HeLa cells in 6-well plates at a density of 1 x 10^6 cells/well one day prior to infection.
-
Infection: On the day of the experiment, replace the cell culture medium with medium containing the VSV-G pseudotyped HIV-1 virus. Perform spinoculation by centrifuging the plates to enhance infection efficiency.
-
Inhibitor Treatment: After spinoculation, replace the virus-containing medium with fresh medium containing various concentrations of this compound or DMSO as a control.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 6 hours) to allow for viral entry and the initiation of uncoating.
-
Cell Harvesting and Lysis:
-
Harvest the cells and treat with pronase to remove any surface-bound virus.
-
Wash the cells thoroughly.
-
Lyse the cells using a Dounce homogenizer in a hypotonic lysis buffer.
-
Prepare a post-nuclear supernatant (PNS) by centrifuging the lysates at a low speed to remove nuclei and cellular debris.
-
-
Separation of Soluble and Particulate Fractions:
-
Layer the PNS onto a sucrose cushion.
-
Centrifuge at high speed in an ultracentrifuge. This will pellet the intact viral cores while the soluble capsid protein remains in the supernatant.
-
-
Analysis:
-
Carefully collect the supernatant.
-
Resuspend the pellet.
-
Analyze the amount of CA (p24) in the input, supernatant, and pellet fractions by Western blotting.
-
Protocol 2: Quantitative PCR (qPCR) for HIV-1 Replication Intermediates
This protocol quantifies the different stages of reverse transcription and nuclear import to pinpoint where this compound exerts its inhibitory effect.
Materials:
-
Target cells (e.g., MT-2 or activated PBMCs)
-
HIV-1 virus
-
This compound
-
DNA extraction kit
-
Primers and probes for different HIV-1 DNA species (e.g., early RT products, late RT products, 2-LTR circles)
-
qPCR master mix and instrument
Procedure:
-
Infection and Treatment: Infect target cells with HIV-1 in the presence of serial dilutions of this compound or a vehicle control.
-
Time Course: Harvest infected cells at various time points post-infection (e.g., 6, 12, 24, 48 hours).
-
DNA Extraction: Isolate total DNA from the harvested cells using a commercial DNA extraction kit.
-
qPCR Analysis:
-
Perform qPCR using specific primer-probe sets to quantify:
-
Early reverse transcription products: To assess the initial stages of reverse transcription.
-
Late reverse transcription products: To evaluate the completion of reverse transcription.
-
2-LTR circles: As a surrogate marker for the nuclear import of the pre-integration complex.
-
-
-
Data Normalization and Analysis: Normalize the amount of viral DNA to a cellular housekeeping gene (e.g., CCR5 or GAPDH) to account for variations in cell number and DNA extraction efficiency. Calculate the relative inhibition of each replication intermediate at different concentrations of this compound.
Protocol 3: Antiviral Activity Assay in MT-2 Cells
This is a cell-based assay to determine the 50% effective concentration (EC50) of this compound.
Materials:
-
MT-2 cells
-
HIV-1 reporter virus (e.g., NLRepRluc)
-
This compound
-
96-well cell culture plates
-
Reagents for luciferase assay or p24 ELISA
Procedure:
-
Cell Seeding: Seed MT-2 cells in a 96-well plate.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment: Add the HIV-1 reporter virus to the cells, followed by the addition of the this compound dilutions. Include appropriate controls (virus only, cells only).
-
Incubation: Incubate the plates at 37°C for a period that allows for multiple rounds of replication (e.g., 3-5 days).
-
Quantification of Viral Replication:
-
If using a luciferase reporter virus, lyse the cells and measure luciferase activity.
-
Alternatively, collect the culture supernatant and measure the amount of p24 antigen using an ELISA kit.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the virus control. Determine the EC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of this compound action on the HIV-1 early lifecycle.
Caption: Workflow for the Fate-of-the-Capsid Assay.
Caption: Logical flow of qPCR to determine this compound's inhibitory stage.
References
Application Notes: Investigating HIV-1 Pre-Integration Complex Formation with GSK878
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK878 is a novel, highly potent, second-generation HIV-1 capsid (CA) inhibitor that serves as a powerful molecular probe for investigating the early stages of the viral lifecycle.[1][2] By binding to and stabilizing the viral capsid, this compound disrupts multiple downstream processes crucial for the establishment of a productive infection, including nuclear import and proviral integration.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to study the formation, trafficking, and function of the HIV-1 pre-integration complex (PIC).
Introduction
The HIV-1 pre-integration complex (PIC) is a large nucleoprotein assembly that forms in the cytoplasm of infected cells following reverse transcription.[4] This complex, containing the newly synthesized viral DNA, integrase (IN), and other viral and host proteins, is responsible for trafficking the viral genome to the nucleus and integrating it into the host cell's chromosomes.[4][5] The viral capsid (CA), a conical shell composed of CA protein hexamers and pentamers, plays a critical role in protecting the viral genome and orchestrating the early infection steps, including the proper formation and function of the PIC.[5][6]
This compound is a capsid-targeting inhibitor that binds to a conserved pocket on the mature CA hexamer.[7][8] Unlike inhibitors that promote premature disassembly, this compound hyper-stabilizes the CA core.[2] This stabilization interferes with the carefully timed process of uncoating, blocks nuclear import, and ultimately prevents proviral integration, making this compound an invaluable tool for dissecting these mechanisms.[2][3]
Mechanism of Action
This compound exerts its antiviral effect by binding to the interface between CA monomers within the mature capsid hexamer.[1][8] This binding event has several key consequences that disrupt the formation and function of the PIC:
-
Capsid Hyper-stabilization: Treatment with this compound leads to a marked increase in the stability of the viral core.[2] This prevents the timely and spatially regulated uncoating process required to transition from a reverse transcription complex (RTC) to a functional PIC.[5]
-
Blockade of Nuclear Import: The altered stability and conformation of the capsid-PIC assembly interferes with its ability to traffic to the nucleus and engage with the nuclear pore complex.[2][3]
-
Altered Integration Site Selection: Because the CA protein remains associated with the PIC until integration, this compound's presence alters the selection of integration sites within the host chromatin.[1][9] Treatment with this compound has been shown to reduce integration into active transcription units and increase integration into transcriptionally repressed centromeric satellite repeats.[1][9]
Quantitative Data
This compound is a highly potent inhibitor of HIV-1 replication. Its efficacy has been quantified across various assays, demonstrating its utility in studying capsid function.
Table 1: Antiviral Potency of this compound
| Cell Line / Virus Type | Assay Endpoint | EC50 Value | Reference |
|---|---|---|---|
| MT-2 cells (NLRepRluc-WT) | Reporter Virus Inhibition | 39 ± 14 pM | [3][8] |
| MT-2 cells (Panel of 48 clinical isolates) | Reporter Virus Inhibition | 94 pM (mean) | [2][7] |
| Various laboratory strains | Full-length Virus Inhibition | 22 - 216 pM |[8] |
Table 2: Effect of this compound on HIV-1 Integration Site Selection
| This compound Concentration | Integration in Transcription Units (% of Control) | Cell Type | Reference |
|---|---|---|---|
| 0.25 nM | ~100% | JLTRG-R5 | [1] |
| 0.5 nM | ~80% | JLTRG-R5 | [1] |
| 1.0 nM | 62% | JLTRG-R5 |[1] |
Table 3: Effect of Key CA Mutations on this compound Susceptibility
| CA Mutation | Fold Change in EC50 (relative to Wild-Type) | Reference |
|---|---|---|
| L56I | 2,081.5 | [8] |
| M66I | 25,042.4 | [8] |
| Q67H | 6.4 | [8] |
| N74D | 67.1 | [8] |
| T107N | 9.8 | [8] |
| Q67H/N74D | 3,096.2 |[8] |
Experimental Protocols
Protocol 1: Measuring the Effect of this compound on HIV-1 Replication Intermediates via qPCR
This protocol allows for the quantification of specific viral DNA species, enabling researchers to pinpoint the step at which this compound inhibits replication.
Methodology:
-
Cell Culture and Infection:
-
Plate target cells (e.g., MT-2 or HeLa) at an appropriate density.
-
Infect cells with a replication-defective, VSV-G pseudotyped HIV-1 reporter virus (e.g., VSV-G:NLRepRlucΔENV) to ensure a single round of infection.
-
Immediately after infection, add fresh media containing serial dilutions of this compound or a DMSO vehicle control.
-
-
Cell Harvesting and DNA Extraction:
-
Harvest cells at 12 hours post-infection for analysis of total reverse transcripts.
-
Harvest cells at 24 hours for analysis of 2-LTR circles.
-
Harvest cells at 48 hours for analysis of integrated proviruses.
-
Extract total genomic DNA from harvested cells using a commercial kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Total Reverse Transcripts: Use primers targeting an early reverse transcription product (e.g., RU5-gag).
-
2-LTR Circles: Use primers that specifically amplify the junction of 2-LTR circles, which are a marker of nuclear import but failed integration.
-
Integrated Provirus: Use a nested PCR strategy. The first round uses primers targeting a common host repetitive element (e.g., Alu) and a viral sequence (e.g., gag). The second round (qPCR) uses internal primers to specifically amplify the integrated proviral DNA.[10]
-
-
Data Analysis:
-
Normalize the copy number of viral DNA species to a host housekeeping gene (e.g., GAPDH or β-actin) to control for cell number.
-
Compare the levels of each replication intermediate in this compound-treated samples to the DMSO control. A block in integration would be indicated by normal levels of reverse transcripts but significantly reduced levels of integrated provirus.[3]
-
Protocol 2: Assessing HIV-1 Core Stability (Fate-of-the-Capsid Assay)
This cell-based assay measures the amount of pelletable, intact viral cores, providing a direct readout of capsid stability. Hyper-stabilization by this compound results in an increased amount of pelletable capsid protein (p24).
Methodology:
-
Infection and Treatment:
-
Plate HeLa cells and chill to 4°C.
-
Infect cells with DNase-treated HIV-1 for 1-2 hours at 4°C to allow virus binding but not entry.
-
Wash away unbound virus and add pre-warmed media containing this compound or DMSO.
-
Incubate at 37°C for 2-4 hours to allow viral entry and initiation of uncoating.
-
-
Cell Lysis and Fractionation:
-
Wash cells with cold PBS and lyse with a mild hypotonic lysis buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40) and protease inhibitors.
-
Incubate the lysate on ice to release cytoplasmic contents while keeping intact cores preserved.
-
Centrifuge the lysate at high speed to separate the soluble fraction (supernatant, containing disassembled CA) from the insoluble fraction (pellet, containing intact cores).
-
-
Quantification of Capsid (p24):
-
Carefully collect the supernatant.
-
Resuspend the pellet in a lysis buffer compatible with ELISA.
-
Quantify the amount of HIV-1 capsid protein (p24) in both the supernatant and pellet fractions using a standard p24 ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of total p24 that is in the pellet fraction for both this compound-treated and control samples.
-
An increase in the percentage of pelletable p24 in the presence of this compound indicates capsid stabilization.[2]
-
Protocol 3: Analysis of HIV-1 Integration Site Selection
This protocol determines the genomic locations of proviral integration, revealing how this compound alters the targeting of the PIC.
Methodology:
-
Cell Infection and gDNA Isolation:
-
Infect a suitable cell line (e.g., JLTRG-R5 or primary CD4+ T cells) with a replication-competent HIV isolate (e.g., HIV-1 89.6) transcomplemented with VSV-G envelope for a single, high-efficiency round of infection.[1]
-
Culture the infected cells in the presence of this compound (e.g., 0.5 nM, 1 nM) or DMSO for 2-3 days.
-
Isolate high-quality genomic DNA (gDNA) from the cells.
-
-
Library Preparation for Sequencing:
-
Fragment the gDNA by sonication.
-
Perform linker-mediated PCR (LM-PCR). This involves ligating a specific DNA linker to the fragmented gDNA.
-
Use nested PCR to amplify the junctions between the viral long terminal repeat (LTR) and the adjacent host genomic DNA. The first round of PCR uses primers for the linker and the viral LTR. The second round uses internal primers to increase specificity.
-
-
Next-Generation Sequencing (NGS) and Data Analysis:
-
Sequence the resulting PCR amplicons using an NGS platform (e.g., Illumina).
-
Map the host DNA sequences to a reference human genome to identify the precise integration sites.
-
Analyze the genomic features surrounding the integration sites. Compare the distribution of integration sites in this compound-treated versus control samples with respect to:
-
Active transcription units.
-
Gene-dense vs. gene-poor regions.
-
Repetitive elements, such as centromeric satellite DNA.[1]
-
-
A shift away from transcription units and towards satellite repeats is the expected outcome based on published data.[1][9]
-
References
- 1. The HIV-1 Capsid-Targeted Inhibitor this compound Alters Selection of Target Sites for HIV DNA Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Structural and functional studies of the HIV-1 pre-integration complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HIV-1 Capsid-Targeted Inhibitor this compound Alters Selection of Target Sites for HIV DNA Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of In Vitro Integration Activity of HIV-1 Preintegration Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK878 as a Tool for HIV-1 Capsid Trafficking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK878 is a potent, next-generation HIV-1 capsid inhibitor that binds to the mature capsid (CA) hexamer at the same site as the well-studied inhibitor PF-74.[1][2][3][4][5] Its high potency, with an EC50 in the picomolar range, makes it an invaluable tool for dissecting the intricate processes of HIV-1 capsid trafficking, nuclear import, and integration. This compound exhibits a dual mechanism of action, impacting both early and late stages of the viral lifecycle. However, its primary antiviral activity stems from its effects on the early stages, where it disrupts nuclear entry and alters the stability of the viral core. These properties allow researchers to precisely probe the role of the HIV-1 capsid in navigating the host cell environment and establishing a productive infection. These application notes provide detailed protocols for utilizing this compound in key assays to study HIV-1 capsid trafficking.
Quantitative Data Summary
This compound demonstrates potent antiviral activity against a wide range of HIV-1 strains. The following table summarizes its efficacy and the impact of specific capsid mutations on its activity.
| Parameter | Virus/Cell Line | Value | Reference |
| Mean EC50 | HIV-1 reporter virus in MT-2 cells | 39 pM | |
| Mean EC90 | HIV-1 reporter virus in MT-2 cells | 101 pM | |
| Mean EC50 | Panel of 48 chimeric viruses with diverse CA sequences | 94 pM | |
| IC50 | HIV-1 89.6/VSV-G in JLTRG-R5 cells | ~0.25 nM | |
| Fold reduction in susceptibility | H87P CA mutation | 3-4 fold | |
| Fold reduction in susceptibility | Q67H/N74D CA mutations | Significant reduction | |
| Fold reduction in susceptibility | M66I CA mutation | Significant reduction | |
| Fold reduction in susceptibility | L56I CA mutation | Significant reduction |
Mechanism of Action and Experimental Workflow
This compound's mechanism of action involves binding to the mature capsid hexamer, which consequently alters capsid stability and interferes with interactions with host factors essential for nuclear trafficking, such as CPSF6 and NUP153. This leads to a blockage of nuclear import and subsequent proviral integration. The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for studying capsid trafficking using this compound.
Caption: Mechanism of this compound action on HIV-1 capsid trafficking.
Caption: Experimental workflow for studying HIV-1 capsid trafficking with this compound.
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of this compound on HIV-1 capsid trafficking.
Time-of-Addition Assay
This assay determines the specific stage of the HIV-1 lifecycle that is inhibited by this compound.
Materials:
-
Target cells (e.g., MT-2)
-
High-titer HIV-1 reporter virus (e.g., NLRepRluc)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed target cells in a 96-well plate at a density that will be sub-confluent at the end of the experiment.
-
Prepare serial dilutions of this compound in cell culture medium. A broad range (e.g., 1 pM to 100 nM) is recommended for initial experiments.
-
Synchronize infection by spinoculating the cells with the HIV-1 reporter virus at a low temperature (e.g., 4°C) for 1-2 hours.
-
Wash the cells to remove unbound virus and add pre-warmed culture medium.
-
Add the this compound dilutions to the infected cells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours). Include a "no-drug" control.
-
Incubate the plates for 48-72 hours at 37°C.
-
Measure luciferase activity in the cell lysates according to the manufacturer's instructions.
-
Plot the percentage of inhibition relative to the no-drug control against the time of compound addition. The time at which the compound loses its inhibitory effect indicates the completion of the targeted step in the viral lifecycle.
Fate-of-the-Capsid Assay
This biochemical assay is used to assess the stability of the HIV-1 core in the presence of this compound. An increase in pelletable capsid protein suggests stabilization of the core.
Materials:
-
Target cells (e.g., HeLa or 293T cells)
-
High-titer VSV-G pseudotyped HIV-1
-
This compound
-
Lysis buffer (e.g., containing mild non-ionic detergent like NP-40)
-
Sucrose (B13894) cushion (e.g., 20% w/v)
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-p24 antibody
Protocol:
-
Seed target cells in 6-well plates or larger formats.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM) for 1 hour at 37°C.
-
Infect the cells with a high multiplicity of infection (MOI) of VSV-G pseudotyped HIV-1 for 2 hours at 37°C.
-
Wash the cells to remove unbound virus and add fresh medium containing this compound.
-
At desired time points post-infection (e.g., 2, 4, 6 hours), harvest the cells.
-
Lyse the cells in a hypotonic buffer using a Dounce homogenizer.
-
Clarify the lysate by low-speed centrifugation to remove nuclei.
-
Layer the supernatant onto a sucrose cushion.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours to pellet the intact viral cores.
-
Carefully collect the supernatant (soluble capsid) and the pellet (core-associated capsid).
-
Analyze the amount of p24 capsid protein in both fractions by Western blotting. A higher amount of p24 in the pellet fraction in this compound-treated cells compared to the control indicates capsid stabilization.
HIV-1 Integration Site Analysis
This protocol allows for the investigation of how this compound-induced alterations in capsid trafficking affect the selection of integration sites within the host cell genome.
Materials:
-
Target cells (e.g., Jurkat)
-
Replication-competent HIV-1
-
This compound
-
Genomic DNA extraction kit
-
Restriction enzymes
-
Ligation-mediated PCR (LM-PCR) reagents
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for integration site analysis
Protocol:
-
Infect target cells with HIV-1 in the presence or absence of sub-inhibitory concentrations of this compound (e.g., 0.25 nM, 0.5 nM, 1 nM).
-
Culture the cells for a sufficient period to allow for integration (e.g., 3-5 days).
-
Extract high-quality genomic DNA from the infected cells.
-
Perform LM-PCR to amplify the host-virus DNA junctions. This typically involves:
-
Digestion of genomic DNA with a suitable restriction enzyme.
-
Ligation of a linker to the digested DNA fragments.
-
Nested PCR amplification using primers specific to the linker and the HIV-1 LTR.
-
-
Prepare the amplified DNA libraries for NGS.
-
Sequence the libraries on an appropriate NGS platform.
-
Analyze the sequencing data using bioinformatics tools to map the integration sites to the human genome.
-
Compare the distribution of integration sites in this compound-treated and untreated cells, noting any changes in integration frequency within specific genomic features such as genes, repetitive elements, and epigenetic markers.
Conclusion
This compound is a powerful molecular probe for elucidating the complex mechanisms of HIV-1 capsid trafficking. Its high potency and specific mechanism of action allow for the detailed investigation of capsid stability, nuclear import, and the subsequent effects on proviral integration. The protocols outlined in these application notes provide a framework for researchers to leverage this compound in their studies, ultimately contributing to a deeper understanding of HIV-1 replication and the development of novel antiretroviral therapies.
References
- 1. The fate of HIV-1 capsid: a biochemical assay for HIV-1 uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diazgriffero.wixsite.com [diazgriffero.wixsite.com]
- 5. Analysis of Early Phase HIV-1 Replication and Integration Events by Using Real-time PCR [en.bio-protocol.org]
Application Note: The Role of GSK878 in Lentiviral Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are essential tools in gene therapy and research, prized for their ability to integrate into the genome of both dividing and non-dividing cells, leading to long-term gene expression.[1] The production of high-titer, high-quality lentiviral vectors is a critical and often challenging process.[2] This document clarifies the role of GSK878 in the context of lentiviral biology, addressing a potential misconception about its use in vector production. This compound is not an enhancer of lentiviral vector production; rather, it is a potent HIV-1 capsid inhibitor with antiviral properties that impede the viral life cycle.[3][4][5]
This compound: A Potent Inhibitor of Lentiviral Replication
This compound is a small molecule that targets the HIV-1 capsid protein (CA), a crucial component for multiple stages of the viral life cycle. It binds to a specific pocket on the mature capsid hexamer, the same site targeted by other well-known inhibitors like PF-74 and lenacapavir.
Mechanism of Action
The antiviral activity of this compound is characterized by a dual-stage mechanism of action, affecting both the early and late phases of HIV-1 replication.
-
Early Phase Inhibition : The primary antiviral potency of this compound stems from its impact on the early stages of infection. It alters the stability of the viral capsid core, which is critical for the proper uncoating and release of the viral genome. This disruption ultimately blocks the nuclear import of the viral pre-integration complex and subsequent integration of the viral DNA into the host cell genome.
-
Late Phase Inhibition : this compound also demonstrates inhibitory effects on the late stages of the viral life cycle. This is associated with a reduction in the production of new virus particles from infected cells, as measured by a decrease in p24 release.
The potent early-stage inhibition is approximately 30-fold more pronounced than its late-stage activity, indicating that its primary therapeutic value lies in preventing the establishment of infection.
Impact of this compound on Lentiviral Vector Production
Given that this compound inhibits the late stages of the HIV-1 life cycle, including virus production, its presence during the manufacturing of lentiviral vectors would be counterproductive, leading to a decrease in vector yield rather than an enhancement. The compound is designed to interfere with the very processes that are harnessed to produce these vectors.
Standard Protocol for Lentiviral Vector Production
For researchers aiming to produce high-titer lentiviral vectors, the following is a generalized protocol based on transient transfection of HEK293T cells, a common and effective method.
Materials
-
HEK293T cells (low passage, <15)
-
Complete growth medium (e.g., DMEM with 10% FBS and 4 mM L-alanyl-L-glutamine)
-
Transfection reagent (e.g., Polyethylenimine (PEI), Lipofectamine 2000, or Calcium Phosphate)
-
Opti-MEM or other serum-free medium
-
Plasmids:
-
Transfer plasmid (containing the gene of interest)
-
Packaging plasmid (e.g., psPAX2 or pCMV-dR8.2)
-
Envelope plasmid (e.g., pMD2.G for VSV-G pseudotyping)
-
-
0.45 µm PVDF or PES filters
-
Sterile conical tubes and cell culture dishes
Experimental Workflow
Caption: General workflow for lentiviral vector production.
Detailed Protocol
Day 0: Seeding HEK293T Cells
-
Culture HEK293T cells, ensuring they are healthy and in a rapid replication state.
-
Seed the cells in a 10 cm dish at a density to achieve approximately 80-90% confluency on the day of transfection. For example, plate 8.5–9 × 10^6 cells.
-
Culture in antibiotic-free complete growth medium.
Day 1: Transient Transfection
-
About 1-2 hours before transfection, replace the cell culture medium with fresh, pre-warmed complete growth medium.
-
Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A common ratio for a 10 cm dish is a total of 20-25 µg of plasmid DNA. The ratio of transfer:packaging:envelope plasmids is typically around 2:2:1.
-
For a PEI-based transfection in a 10 cm dish:
-
Dilute the plasmid DNA mixture in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the PEI solution in the same volume of serum-free medium.
-
Combine the diluted DNA and PEI solutions, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Add the DNA-PEI mixture dropwise to the plate of HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
Day 2: Post-Transfection Medium Change
-
Approximately 16-18 hours after transfection, carefully aspirate the medium containing the transfection complexes.
-
Gently add 10 mL of fresh, pre-warmed complete growth medium. This step helps to reduce the cytotoxicity of the transfection reagents.
Day 3 & 4: Viral Harvest
-
The first harvest of the viral supernatant is typically performed 48 hours post-transfection.
-
Aspirate the supernatant, which contains the lentiviral particles, and transfer it to a sterile conical tube.
-
A second harvest can be performed at 72 hours post-transfection by adding fresh medium to the cells after the first harvest and collecting it 24 hours later.
-
Centrifuge the collected supernatant at a low speed (e.g., 2,100 rcf for 5 minutes) to pellet any detached cells and debris.
-
Filter the clarified supernatant through a 0.45 µm filter to remove any remaining cellular debris.
-
The filtered viral supernatant can be used directly for transduction or concentrated for higher titers.
-
For long-term storage, aliquot the viral supernatant into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles, which can significantly reduce viral titer.
Signaling Pathways Affected by this compound
This compound's mechanism of action is directly tied to the physical and structural pathways of the HIV-1 life cycle rather than host cell signaling pathways in a way that would promote viral production. The compound's effects are focused on the viral capsid's interactions and stability.
Caption: this compound's inhibitory effects on the lentiviral life cycle.
Summary of Quantitative Data
The following table summarizes the reported potency of this compound against HIV-1, highlighting its inhibitory nature.
| Parameter | Value | Cell Line | Virus Type | Reference |
| EC50 | 39 ± 14 pM | MT-2 | HIV-1 Reporter Virus | |
| EC90 | 101 ± 28 pM | MT-2 | HIV-1 Reporter Virus | |
| CC50 | >20 µM | MT-2 | N/A | |
| Therapeutic Index | >512,820 | MT-2 | N/A | |
| Mean EC50 | 94 pM | MT-2 | Panel of 48 chimeric viruses |
EC50: 50% effective concentration EC90: 90% effective concentration CC50: 50% cytotoxic concentration
Conclusion
This compound is a highly potent antiviral compound that inhibits HIV-1 replication by disrupting critical functions of the viral capsid. Its mechanism of action, particularly its interference with virus production, makes it unsuitable for any application aimed at enhancing lentiviral vector yields. Researchers seeking to optimize lentiviral vector production should focus on established protocols and methodologies that do not involve the use of viral inhibitors. The provided protocol offers a standard and reliable method for producing lentiviral vectors for research and therapeutic development.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. High-Titer Production of HIV-Based Lentiviral Vectors in Roller Bottles for Gene and Cell Therapy | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK878 in High-Throughput Screening for Anti-HIV Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global effort to eradicate HIV has led to the development of numerous antiretroviral therapies. However, the emergence of drug-resistant viral strains necessitates a continuous search for novel therapeutic agents that target different stages of the HIV-1 life cycle. One promising target is the viral capsid, a conical structure composed of the p24 protein that encases the viral genome and essential enzymes. The capsid is critically involved in multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly.
GSK878 is a potent, novel HIV-1 inhibitor that targets the mature viral capsid.[1][2][3][4] It binds to a pocket on the mature capsid hexamer, the same pocket targeted by other well-studied capsid inhibitors like PF-74 and Lenacapavir.[2] This binding event disrupts the delicate stability of the capsid, leading to the inhibition of both early and late stages of HIV-1 replication.[1][2][3] The primary antiviral activity of this compound stems from its impact on the early stages of infection, specifically by blocking nuclear import and proviral integration.[1][2][3]
These application notes provide a comprehensive overview of this compound's anti-HIV activity, detailed protocols for high-throughput screening (HTS) of anti-HIV compounds targeting the viral capsid, and an exploration of the necroptosis pathway as an alternative anti-HIV strategy.
Quantitative Data for this compound
The antiviral potency of this compound has been evaluated in various cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line | Virus Strain | Reference |
| EC50 (50% Effective Concentration) | 39 pM (mean) | MT-2 cells | HIV-1 reporter virus (NLRepRluc-WT) | [2][3] |
| 94 pM (mean) | MT-2 cells | Panel of 48 chimeric viruses with diverse CA sequences | [2][3] | |
| 81 pM (mean) | MT-2 cells | Range of HIV-1 laboratory strains | [2] | |
| EC90 (90% Effective Concentration) | 0.101 ± 0.028 nM | MT-2 cells | HIV-1 reporter virus (NLRepRluc-WT) | [2] |
| CC50 (50% Cytotoxicity Concentration) | > 20 µM | MT-2 cells | Not Applicable | [2] |
| Therapeutic Index (CC50/EC50) | > 512,820 | MT-2 cells | HIV-1 reporter virus (NLRepRluc-WT) | [2] |
Experimental Protocols
Protocol 1: High-Throughput Screening for HIV-1 Capsid Inhibitors
This protocol describes a cell-based HTS assay to identify and characterize novel HIV-1 capsid inhibitors using a reporter virus.
1. Materials and Reagents:
-
Cell Line: MT-2 cells (or other susceptible cell lines like TZM-bl or Jurkat)
-
Virus: HIV-1 reporter virus (e.g., NLRepRluc, expressing Renilla luciferase) pseudotyped with a VSV-G envelope.
-
Compounds: Library of test compounds, positive control (e.g., this compound, PF-74), and negative control (DMSO).
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Reagents: Luciferase assay reagent, cytotoxicity assay reagent (e.g., CellTiter-Glo®).
-
Equipment: 384-well microplates, automated liquid handler, plate reader (luminometer and/or fluorometer), CO2 incubator.
2. Experimental Procedure:
-
Cell Plating:
-
Culture MT-2 cells to a density of approximately 1 x 10^6 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension (e.g., 2 x 10^4 cells) into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls in culture medium.
-
Add 5 µL of the diluted compounds to the appropriate wells. For the negative control, add 5 µL of medium with DMSO.
-
-
Virus Infection:
-
Dilute the HIV-1 reporter virus stock to a predetermined titer that results in a robust luciferase signal.
-
Add 20 µL of the diluted virus to each well, except for the uninfected control wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Data Acquisition:
-
Antiviral Activity:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Cytotoxicity:
-
In a parallel plate prepared identically but without virus infection, add 25 µL of a cytotoxicity assay reagent (e.g., CellTiter-Glo®).
-
Measure luminescence or fluorescence according to the manufacturer's instructions.
-
-
3. Data Analysis:
-
Calculate the percent inhibition of viral replication for each compound concentration relative to the DMSO control.
-
Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Calculate the percent cytotoxicity for each compound concentration relative to the untreated control.
-
Determine the CC50 value from the cytotoxicity dose-response curve.
-
Calculate the therapeutic index (TI = CC50/EC50) to assess the compound's selectivity.
Protocol 2: High-Throughput Screening for Necroptosis Inhibitors
This protocol outlines an HTS assay to identify compounds that inhibit necroptosis in a cell-based model relevant to HIV-induced cell death.
1. Materials and Reagents:
-
Cell Line: CD4+ T-cell line (e.g., Jurkat) or primary CD4+ T cells.
-
Necroptosis Induction: TNF-α, a pan-caspase inhibitor (e.g., z-VAD-FMK), and a Smac mimetic (e.g., SM-164).
-
Compounds: Library of test compounds, positive control (e.g., Necrostatin-1 for RIPK1, or a known RIPK3 inhibitor), and negative control (DMSO).
-
Culture Medium: RPMI 1640 supplemented with 10% FBS, penicillin, and streptomycin.
-
Reagents: Lactate dehydrogenase (LDH) cytotoxicity assay kit or a cell viability dye (e.g., propidium (B1200493) iodide).
-
Equipment: 384-well microplates, automated liquid handler, plate reader (spectrophotometer or fluorescence plate reader), CO2 incubator.
2. Experimental Procedure:
-
Cell Plating:
-
Plate Jurkat cells at an appropriate density in 384-well plates.
-
-
Compound Addition:
-
Add serially diluted test compounds and controls to the wells.
-
-
Necroptosis Induction:
-
Add the necroptosis-inducing cocktail (TNF-α, z-VAD-FMK, and SM-164) to all wells except the negative control wells.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
LDH Release:
-
Centrifuge the plates to pellet the cells.
-
Transfer a portion of the supernatant to a new plate.
-
Add the LDH assay reagent and measure absorbance according to the manufacturer's protocol.
-
-
Cell Viability:
-
Alternatively, add a cell viability dye and measure fluorescence.
-
-
3. Data Analysis:
-
Calculate the percent inhibition of necroptosis for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Assess compound cytotoxicity in a parallel assay without the necroptosis-inducing cocktail.
Signaling Pathways and Experimental Workflows
HIV-1 Life Cycle and Inhibition by this compound
This compound disrupts the HIV-1 life cycle at multiple stages by binding to the viral capsid. The following diagram illustrates the key steps of the viral life cycle and highlights the points of inhibition by this compound.
Caption: HIV-1 life cycle and points of inhibition by this compound.
Necroptosis Signaling Pathway
Necroptosis is a form of programmed cell death that can be induced by various stimuli, including viral infections. In the context of HIV, necroptosis contributes to the depletion of CD4+ T cells.[5][6][7] The pathway is initiated by death receptors and involves the sequential activation of RIPK1, RIPK3, and MLKL.
Caption: Simplified necroptosis signaling pathway.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel anti-HIV compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Necroptosis Takes Place in Human Immunodeficiency Virus Type-1 (HIV-1)-Infected CD4+ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Necroptosis takes place in human immunodeficiency virus type-1 (HIV-1)-infected CD4+ T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK878 in HIV-1 Latency Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK878 is a potent, novel inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).[1][2] Unlike traditional antiretroviral agents that target viral enzymes, this compound disrupts the function of the viral capsid, a critical component for multiple stages of the viral lifecycle.[1][2] This document provides detailed application notes and protocols for the use of this compound in HIV-1 research, with a specific focus on its implications for studies on viral latency. While not a direct latency-reversing agent, this compound's mechanism of action influences the site of proviral integration, a key determinant in the establishment and maintenance of HIV-1 latency.[3]
This compound exhibits a dual-stage mechanism of action, affecting both the early and late stages of HIV-1 replication. Its primary antiviral activity, however, stems from its impact on the early stages, specifically by disrupting nuclear entry and altering the stability of the CA core, which in turn prevents proviral integration. A significant consequence of this capsid-targeting mechanism is the alteration of integration site selection. Treatment with this compound has been shown to reduce integration into active transcription units and redirect it towards centromeric satellite repeats. Proviruses integrated into these heterochromatic regions are often associated with transcriptional repression, inducibility, and a state of deep latency. This makes this compound a valuable tool for investigating the establishment of latent reservoirs and for studies aimed at understanding the dynamics of viral silencing and reactivation.
Quantitative Data
The following tables summarize the key quantitative data regarding the antiviral potency of this compound and its effect on HIV-1 integration site selection.
Table 1: Antiviral Activity of this compound
| Cell Line | Virus Strain | Parameter | Value | Reference(s) |
| MT-2 | HIV-1 Reporter Virus | EC50 | 39 pM | |
| MT-2 | Panel of 48 chimeric viruses with diverse CA sequences | Mean EC50 | 94 pM | |
| JLTRG-R5 | HIV 89.6/VSV-G | IC50 | ~0.25 nM |
Table 2: Effect of this compound on HIV-1 Integration Site Selection in JLTRG-R5 Cells
| Treatment | Concentration | Integration in Transcription Units (% of total) | Integration in Centromeric Satellite Repeats (% of total) | Reference(s) |
| Vehicle (DMSO) | 1% | 85% | 0.3% | |
| This compound | 0.25 nM | No significant reduction | Not reported | |
| This compound | 0.5 nM | Significantly reduced | Not reported | |
| This compound | 1 nM | 62% | 6.8% |
Signaling Pathways and Mechanisms
This compound's mechanism of action is centered on its interaction with the HIV-1 capsid. The following diagram illustrates the dual-stage inhibitory effect of this compound on the HIV-1 lifecycle.
Caption: Dual-stage inhibition of the HIV-1 lifecycle by this compound.
Experimental Protocols
Protocol 1: Determination of this compound Antiviral Potency using JLTRG-R5 Reporter Cell Line
This protocol describes the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound using the JLTRG-R5 T-cell reporter line. These cells contain an integrated HIV-1 LTR-GFP reporter construct that expresses Green Fluorescent Protein (GFP) in the presence of the HIV-1 Tat protein, allowing for quantification of infection.
Materials:
-
JLTRG-R5 cells
-
Replication-competent HIV-1 (e.g., HIV 89.6/VSV-G)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI medium (Phenol Red-free) supplemented with 10% FBS, penicillin, and streptomycin
-
96-well and 6-well plates
-
Centrifuge with plate carriers
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Maintain JLTRG-R5 cells in RPMI medium at 37°C and 5% CO2.
-
Cell Seeding: Seed JLTRG-R5 cells at a density of 1,500 cells per well in a 96-well plate or 50,000 cells per well in a 6-well plate.
-
Spinoculation: Infect the cells by spinoculation at 1,200 x g for 2 hours at 37°C.
-
Drug Treatment: After spinoculation, replace the media with fresh media containing serial dilutions of this compound (e.g., 0.005–50 nM) or a vehicle control (1% DMSO).
-
Incubation: Incubate the plates at 37°C and 5% CO2.
-
Data Acquisition: Monitor and quantify GFP-positive cells over a 3-day time course using fluorescence microscopy or a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of HIV-1 Integration Site Selection
This protocol provides a general workflow for analyzing the effect of this compound on HIV-1 integration site selection. This method typically involves ligation-mediated PCR (LM-PCR) followed by next-generation sequencing.
Materials:
-
Infected JLTRG-R5 cells (from Protocol 1)
-
Genomic DNA extraction kit
-
Restriction enzymes
-
DNA ligase and linkers
-
PCR reagents (including primers specific to the HIV-1 LTR and the linker)
-
Next-generation sequencing platform and reagents
-
Bioinformatics software for data analysis
Procedure:
-
Genomic DNA Extraction: At a desired time point post-infection (e.g., 72 hours), harvest the JLTRG-R5 cells treated with this compound or vehicle control and extract genomic DNA using a commercial kit.
-
Restriction Digestion: Digest the genomic DNA with a suitable restriction enzyme.
-
Ligation: Ligate a linker (splinkerette) to the ends of the digested DNA fragments.
-
First-Round PCR: Perform a PCR amplification using a forward primer specific to the HIV-1 LTR and a reverse primer specific to the linker sequence. This will amplify the junction between the provirus and the host genome.
-
Second-Round (Nested) PCR: To increase specificity, perform a second round of PCR using nested primers for both the LTR and the linker.
-
Library Preparation and Sequencing: Prepare a sequencing library from the PCR products and perform next-generation sequencing.
-
Bioinformatic Analysis:
-
Trim adapter and primer sequences from the raw sequencing reads.
-
Align the reads to a human reference genome to identify the integration sites.
-
Annotate the integration sites to determine their location relative to genomic features (e.g., transcription units, centromeres, etc.).
-
Compare the distribution of integration sites between this compound-treated and control samples to determine the effect of the compound.
-
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for studying the impact of this compound on HIV-1 integration site selection.
Caption: Workflow for HIV-1 integration site analysis.
Conclusion
This compound represents a powerful tool for probing the intricacies of the HIV-1 lifecycle, particularly the roles of the viral capsid in nuclear transport and integration. Its ability to modulate integration site selection provides a unique avenue for studying the molecular mechanisms that govern the establishment of HIV-1 latency. The protocols and data presented herein offer a framework for researchers to utilize this compound in their investigations into the formation and characteristics of the latent viral reservoir.
References
- 1. Evaluating a Ligation-Mediated PCR and Pyrosequencing Method for the Detection of Clonal Contribution in Polyclonal Retrovirally Transduced Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jonathanlilab.bwh.harvard.edu [jonathanlilab.bwh.harvard.edu]
- 3. Analysis of Early Phase HIV-1 Replication and Integration Events by Using Real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK878 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using GSK878 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of the HIV-1 capsid protein. It binds to the mature capsid hexamer and disrupts the stability of the viral core. This dual-action mechanism interferes with both the early and late stages of the HIV-1 replication cycle. In the early stage, it blocks nuclear import and subsequent integration of the viral DNA into the host genome. In the late stage, it impairs the proper assembly of new viral particles.[1][2][3]
Q2: What is the physical appearance of this compound powder?
The physical appearance of this compound powder is typically a white to off-white solid.
Q3: In which cell culture media can this compound be used?
This compound has been successfully used in standard cell culture media such as RPMI-1640 and DMEM, supplemented with fetal bovine serum (FBS) and other necessary components.[4]
Q4: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility in this solvent.
Solubility and Stability
Q5: What is the solubility of this compound in cell culture media?
This compound has limited aqueous solubility. While a definitive solubility value in cell culture media is not widely published, empirical evidence from cytotoxicity assays suggests that precipitation can occur at concentrations exceeding 20 µM.[5] It is crucial to ensure that the final concentration of this compound in your cell culture medium does not exceed its solubility limit to avoid precipitation and inaccurate results.
Q6: How stable is this compound in cell culture media at 37°C?
The stability of this compound in cell culture media at 37°C over extended periods has not been extensively reported in the literature. As with many small molecules, it is best practice to prepare fresh dilutions of this compound in media for each experiment, especially for long-term cultures. To minimize degradation, stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.
Quantitative Data Summary
| Parameter | Value | Notes |
| Working Concentration Range | 0.04 nM - 40 nM | Effective concentrations for inhibiting HIV-1 replication intermediates.[2] |
| Observed Precipitation | > 20 µM | Precipitation was noted in cytotoxicity assays at concentrations above this level.[5] |
| Recommended Final DMSO Concentration | < 0.5% | To avoid solvent-induced cytotoxicity. |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO and subsequently diluting it to a working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM or RPMI with 10% FBS)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Prepare 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is approximately 918.31 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 0.918 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the this compound powder.
-
Vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentration.
-
Important: Add the this compound stock solution to the medium while gently vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to minimize solvent toxicity to the cells.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final working concentration of this compound.- Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) culture media rather than adding the concentrated stock directly.[6] |
| Cloudiness or precipitate appears in the media over time in the incubator. | - Temperature shift: Changes in temperature can affect solubility.- pH shift: The CO2 environment can alter media pH.- Interaction with media components: this compound may interact with salts or proteins in the media. | - Always use pre-warmed (37°C) cell culture media for dilutions.- Ensure your media is properly buffered for the incubator's CO2 concentration.- Prepare fresh this compound-containing media for each experiment. |
| Inconsistent experimental results. | - Inaccurate stock solution concentration: Weighing errors or incomplete dissolution.- Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution. | - Ensure accurate weighing and complete dissolution of the this compound powder.- Aliquot the stock solution and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
Visualizations
Caption: this compound inhibits HIV-1 by blocking nuclear import and disrupting virion assembly and maturation.
Caption: A workflow for troubleshooting common causes of this compound precipitation in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HIV-1 Capsid-Targeted Inhibitor this compound Alters Selection of Target Sites for HIV DNA Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with GSK878 and GSK'872 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving GSK878 and GSK'872. A common point of confusion exists between this compound, an HIV-1 capsid inhibitor, and GSK'872, a RIPK3 inhibitor involved in necroptosis. This guide addresses both compounds to ensure clarity and accurate troubleshooting.
Section 1: this compound (HIV-1 Capsid Inhibitor)
This compound is a highly potent, next-generation inhibitor of the HIV-1 capsid protein (CA). It binds to the mature capsid hexamer, disrupting multiple stages of the viral lifecycle.[1][2][3][4][5]
FAQs for this compound
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a dual mechanism of action against HIV-1. It blocks both early (pre-integration) and late (post-integration) steps of replication. The primary antiviral activity stems from its early-stage inhibition, which involves stabilizing the viral capsid core.[1][2][3] This enhanced stability is thought to interfere with the timely uncoating of the viral core, which in turn blocks nuclear entry of the viral pre-integration complex and subsequent integration into the host genome.[3][6]
Q2: My antiviral assay shows lower-than-expected potency for this compound. What could be the cause?
A2: Several factors could contribute to reduced potency. One common reason is the presence of specific mutations in the HIV-1 capsid protein. Mutations in the binding site of this compound, such as L56I, M66I, Q67H, and N74D, have been shown to significantly reduce susceptibility.[2][3] Additionally, mutations in the cyclophilin A (CypA) binding loop, like H87P and P90A, can also subtly decrease potency.[2][3] It is also crucial to consider the experimental setup, including the cell type used and the specific viral strain, as these can influence EC50 values.
Q3: I've observed unexpected changes in gene expression in my host cells following this compound treatment. Is this a known off-target effect?
A3: While this compound is highly specific for the HIV-1 capsid, it can indirectly alter host cell gene expression patterns by changing the site of proviral integration.[7][8] Studies have shown that this compound, similar to other capsid inhibitors, can reduce the frequency of HIV-1 integration into active transcription units and redirect it to other genomic locations, including centromeric satellite repeats.[7] This altered integration landscape can lead to changes in the expression of genes near the new integration sites.
Troubleshooting Guide for this compound
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| Reduced antiviral activity | HIV-1 capsid mutations | Sequence the capsid gene of your viral strain to check for known resistance mutations (e.g., L56I, M66I, Q67H, N74D).[2][3] |
| Suboptimal assay conditions | Verify inhibitor concentration, cell density, and infection timeline. Compare results with a reference compound with a known mechanism of action. | |
| Altered host cell phenotype | Changes in HIV-1 integration sites | Analyze integration site preferences using techniques like integration site sequencing to determine if there is a shift away from transcriptionally active genes.[7] |
| Non-specific cytotoxicity | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in uninfected cells to rule out general toxicity at the concentrations used. |
Experimental Protocols: Key Assays for this compound
1. Antiviral Potency Assay (Single-Cycle Infection):
-
Objective: To determine the 50% effective concentration (EC50) of this compound.
-
Methodology:
-
Seed target cells (e.g., MT-2 cells) in 96-well plates.
-
Prepare serial dilutions of this compound.
-
Infect cells with a replication-defective HIV-1 reporter virus (e.g., expressing luciferase) in the presence of varying concentrations of this compound.
-
Incubate for 48-72 hours.
-
Measure reporter gene activity (e.g., luciferase luminescence).
-
Calculate EC50 values by fitting the dose-response curve.[3]
-
2. Fate-of-the-Capsid Assay:
-
Objective: To assess the effect of this compound on capsid core stability.
-
Methodology:
-
Infect target cells (e.g., HeLa cells) with VSV-G pseudotyped HIV-1.
-
Treat cells with different concentrations of this compound or a DMSO control.
-
After a set time (e.g., 6 hours), lyse the cells under conditions that preserve intact capsids.
-
Separate the lysate into a soluble fraction (disassembled capsids) and a pellet fraction (intact capsids) by centrifugation.
-
Quantify the amount of capsid protein (p24) in each fraction using an immunoassay (e.g., ELISA or Western blot). An increase in pelletable p24 indicates capsid stabilization.[3][6]
-
Visualizations for this compound
Caption: Mechanism of action for the HIV-1 capsid inhibitor this compound.
Section 2: GSK'872 (RIPK3 Inhibitor)
GSK'872 is a selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis.[9][10] Necroptosis is a form of regulated necrosis that is implicated in various inflammatory diseases.[11][12]
FAQs for GSK'872
Q1: What is the intended effect of GSK'872 in cell-based assays?
A1: GSK'872 is designed to block necroptosis by inhibiting the kinase activity of RIPK3.[9][11] In a typical experimental setup, pre-treatment of cells with GSK'872 should prevent cell death induced by necroptotic stimuli such as TNF-α in combination with a Smac mimetic and a pan-caspase inhibitor (z-VAD-FMK).[9]
Q2: I'm observing cell death with GSK'872 treatment even in the absence of a necroptotic stimulus. Why is this happening?
A2: This is a known and critical unexpected effect of some RIPK3 inhibitors, including GSK'872. At higher concentrations, GSK'872 can induce apoptosis in a RIPK3-dependent manner.[9][10] This occurs because the binding of the inhibitor to RIPK3 can cause a conformational change that promotes the recruitment of RIPK1 and the subsequent activation of caspase-8, leading to apoptosis.[9]
Q3: How can I differentiate between necroptosis and the unexpected apoptosis induced by GSK'872?
A3: You can differentiate these two cell death pathways using specific inhibitors. To confirm apoptosis, co-treat your cells with GSK'872 and a pan-caspase inhibitor like z-VAD-FMK. If the cell death is blocked, it indicates apoptosis. To confirm necroptosis, you would typically see that GSK'872 inhibits cell death induced by a stimulus like TNF/Smac/z-VAD. The key is that GSK'872 induces apoptosis on its own at certain concentrations, but inhibits necroptosis in the presence of a necroptotic stimulus.
Troubleshooting Guide for GSK'872
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| Increased cell death with GSK'872 alone | On-target induction of apoptosis | Perform a dose-response curve to identify the concentration range where apoptosis occurs. Co-treat with a caspase inhibitor (e.g., z-VAD-FMK) to confirm the involvement of caspases.[9] |
| Inconsistent inhibition of necroptosis | Suboptimal inhibitor concentration | Titrate GSK'872 to find the optimal concentration that inhibits necroptosis without inducing significant apoptosis. The therapeutic window can be narrow. |
| Cell-type specific effects | The propensity for GSK'872 to induce apoptosis can vary between cell lines (e.g., human vs. mouse cells).[9] Characterize the response in your specific cell model. | |
| No effect on cell death | Cell death is not mediated by RIPK3-dependent necroptosis | Confirm that your cell death stimulus is indeed inducing necroptosis by checking for phosphorylation of RIPK3 and its substrate MLKL. Consider alternative cell death pathways.[13][14] |
Experimental Protocols: Key Assays for GSK'872
1. Necroptosis Inhibition Assay:
-
Objective: To measure the ability of GSK'872 to inhibit TNF-induced necroptosis.
-
Methodology:
-
Seed cells (e.g., HT-29 or L929) in 96-well plates.
-
Pre-treat cells with a serial dilution of GSK'872 for 1-2 hours.
-
Induce necroptosis by adding TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).
-
Incubate for 24-48 hours.
-
Measure cell viability using an ATP-based assay (e.g., CellTiter-Glo) or by microscopy.[9]
-
2. Apoptosis Induction Assay:
-
Objective: To determine if GSK'872 induces apoptosis.
-
Methodology:
-
Treat cells with increasing concentrations of GSK'872.
-
In parallel, co-treat a set of cells with GSK'872 and a pan-caspase inhibitor.
-
After 24 hours, assess cell viability.
-
To further confirm apoptosis, measure caspase-3/7 activation using a specific activity assay or look for PARP cleavage by Western blot.
-
Visualizations for GSK'872
Caption: Dual effects of GSK'872 on cell death pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HIV-1 Capsid-Targeted Inhibitor this compound Alters Selection of Target Sites for HIV DNA Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HIV-1 Capsid-Targeted Inhibitor this compound Alters Selection of Target Sites for HIV DNA Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 10. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RIPK3-Dependent Necroptosis Is Induced and Restricts Viral Replication in Human Astrocytes Infected With Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | RIPK3-Dependent Necroptosis Is Induced and Restricts Viral Replication in Human Astrocytes Infected With Zika Virus [frontiersin.org]
Technical Support Center: Optimizing GSK878 for HIV-1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK878 for maximal HIV-1 inhibition. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against HIV-1?
A1: this compound is a highly potent HIV-1 inhibitor that targets the viral capsid (CA) protein.[1][2][3][4][5] It binds to a pocket on the mature CA hexamer, the same binding site as the well-characterized inhibitor PF-74.[1][2][3][4][5] this compound exhibits a dual-stage mechanism of action, inhibiting both early and late stages of the HIV-1 replication cycle.[1][2][3][6] However, its primary antiviral potency is derived from its impact on the early stages.[1][2][3][6] This early inhibition involves blocking the nuclear import of the HIV-1 pre-integration complex and altering the stability of the viral core, which ultimately prevents the integration of the viral DNA into the host cell's genome.[1][2][3][5][6]
Q2: What is the typical effective concentration (EC50) of this compound?
A2: this compound is exceptionally potent. In in vitro studies using MT-2 cells, the mean 50% effective concentration (EC50) against a reporter virus was found to be approximately 39 pM.[1][3][4][5] Against a panel of 48 chimeric viruses with diverse CA sequences, the mean EC50 was 94 pM.[1][3][4][5]
Q3: Does this compound show cytotoxicity at effective concentrations?
A3: this compound has a very high therapeutic index. The 50% cytotoxicity concentration (CC50) has been reported to be greater than 20 µM, resulting in a therapeutic index (CC50/EC50) of over 512,820.[2] Precipitation of the compound in cell culture medium can be a limiting factor for determining cytotoxicity at higher concentrations.[6]
Q4: Are there known resistance mutations to this compound?
A4: Yes, mutations in the HIV-1 capsid protein can confer resistance to this compound. Amino acid substitutions such as L56I, M66I, Q67H, N74D, and T107N, which are known to reduce susceptibility to other capsid inhibitors that bind to the same pocket, also decrease the antiviral activity of this compound.[1][3][4] The M66I, Q67H/N74D, and L56I mutations have been shown to have the most significant impact.[1][3][4]
Q5: How does this compound affect the stability of the HIV-1 capsid core?
A5: this compound has a stabilizing effect on the HIV-1 CA core.[1][2][6] Fate-of-the-capsid assays have demonstrated that increasing concentrations of this compound lead to a marked increase in the amount of pelletable (stable) CA, indicating that the inhibitor prevents the timely disassembly of the viral core.[2][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lower than expected antiviral activity | This compound degradation | Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. |
| Presence of resistant viral strains | Sequence the viral capsid gene to check for known resistance mutations (e.g., L56I, M66I, Q67H, N74D, T107N).[1][3][4] | |
| Suboptimal assay conditions | Optimize cell density, virus input (MOI), and incubation times for your specific cell line and virus strain. | |
| High variability between replicate experiments | Inconsistent this compound concentration | Prepare fresh serial dilutions of this compound from a stock solution for each experiment. Ensure thorough mixing. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. | |
| Cell health and passage number | Use cells that are in a healthy, logarithmic growth phase and within a consistent, low passage number range. | |
| Evidence of cytotoxicity at low concentrations | Contamination of this compound stock | Test the cytotoxicity of the vehicle (e.g., DMSO) alone at the concentrations used in the experiment. Consider filtering the this compound stock solution. |
| Cell line sensitivity | Perform a standard cytotoxicity assay (e.g., MTT or XTT assay) to determine the CC50 of this compound in your specific cell line.[8][9][10] | |
| Compound precipitation in culture medium | Poor solubility of this compound at high concentrations | The CC50 of this compound has been noted to be >20 µM, with precipitation observed at concentrations exceeding this.[6] If higher concentrations are required, consider using a different solvent or formulation, though this may impact experimental outcomes. |
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Value | Cell Line | Virus | Reference |
| Mean EC50 | 39 pM | MT-2 | HIV-1 Reporter Virus | [1][3][4][5] |
| Mean EC90 | 101 pM | MT-2 | HIV-1 Reporter Virus | [2] |
| Mean EC50 (Panel of 48 diverse strains) | 94 pM | MT-2 | Chimeric HIV-1 Reporter Viruses | [1][3][4][5] |
| Mean EC50 (Full-length viruses) | 81 pM | A3R5 | 7 different HIV-1 strains | [2][6] |
| CC50 | >20 µM | MT-2 | - | [2] |
| Therapeutic Index (TI) | >512,820 | MT-2 | - | [2] |
Experimental Protocols
In Vitro Antiviral Assay (Single-Cycle Infection)
This protocol is adapted from standard single-round infectivity assays to determine the EC50 of this compound.[11][12]
Materials:
-
Target cells (e.g., MT-2, TZM-bl)
-
Replication-defective HIV-1 reporter virus (e.g., expressing luciferase or GFP)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Luciferase assay reagent or flow cytometer
Procedure:
-
Seed target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration might be 1 nM, with 3-fold serial dilutions. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Immediately infect the cells with the HIV-1 reporter virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C.
-
Measure the reporter gene expression (luciferase activity or GFP-positive cells).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the this compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the CC50 of this compound.[8][9][10]
Materials:
-
Target cells
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate as for the antiviral assay.
-
Add serial dilutions of this compound to the wells, including a vehicle control and a "cells only" (no drug) control.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the "cells only" control.
-
Determine the CC50 value by plotting the percentage of viability against the this compound concentration.
Visualizations
Caption: Mechanism of this compound-mediated HIV-1 inhibition.
Caption: Experimental workflow for determining this compound EC50.
Caption: Troubleshooting logic for suboptimal this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New approaches for quantitating the inhibition of HIV-1 replication by antiviral drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address GSK878 degradation in long-term experiments
Welcome to the technical support center for GSK878. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term experiments, with a focus on addressing potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent HIV-1 capsid inhibitor, with a mean 50% effective concentration (EC50) in the picomolar range (e.g., 39 pM in MT-2 cells).[1][2][3] It functions at both the early and late stages of the HIV-1 replication cycle.[1][2][3] The primary antiviral activity of this compound stems from its effects on the early stage of infection, where it disrupts nuclear entry of the virus and alters the stability of the viral capsid core, thereby preventing the integration of the viral DNA into the host genome.[1][2][3][4]
Q2: What is the chemical nature of this compound and its general stability?
A2: this compound is a small molecule based on a versatile quinazolin-4-one scaffold.[5] Generally, the quinazolinone ring is chemically stable and resistant to oxidation, reduction, and hydrolysis in cold, dilute acidic or alkaline solutions. However, it can be degraded by boiling in these solutions.[6] Some quinazolinone derivatives have shown poor water solubility and a short half-life, which can be a limiting factor in their therapeutic efficacy.[7]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). For long-term storage, this stock solution should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C. While some quinazoline (B50416) derivatives have been reported to be unstable in DMSO, showing modifications immediately after preparation, others are stable for extended periods.[8] It is crucial to use anhydrous DMSO to prevent hydrolysis of the compound.
Q4: I am observing a decrease in this compound's efficacy in my long-term experiment. What could be the cause?
A4: A decrease in efficacy could be due to the degradation of this compound in the cell culture medium. Several factors can contribute to this, including:
-
Hydrolysis: The aqueous environment of the cell culture medium can lead to the hydrolysis of the compound over time.
-
Enzymatic Degradation: If you are using a medium supplemented with serum, enzymes present in the serum may metabolize this compound.
-
pH Instability: The pH of the culture medium can change over time, potentially affecting the stability of the compound.
-
Adsorption to plasticware: The compound may adsorb to the surface of cell culture plates and tubes, reducing its effective concentration.
-
Cellular metabolism: The cells themselves may metabolize the compound.
Troubleshooting Guide: Loss of this compound Activity
If you suspect this compound is degrading in your long-term experiment, follow this troubleshooting guide.
| Issue | Possible Cause | Suggested Solution |
| Decreased antiviral activity over time | This compound degradation in the cell culture medium. | 1. Replenish this compound: In long-term cultures, replenish the medium with freshly diluted this compound every 2-3 days. 2. Assess Stability: Perform a stability study of this compound in your specific cell culture medium at 37°C. Analyze samples at different time points (e.g., 0, 24, 48, 72 hours) by HPLC-MS to quantify the remaining compound. 3. Use Serum-Free Medium: If possible, test the stability and efficacy of this compound in a serum-free medium to rule out enzymatic degradation by serum components. |
| Precipitation of this compound in the medium | Poor aqueous solubility of this compound. | 1. Lower the Final Concentration: Ensure the final concentration of this compound in the medium is below its solubility limit. 2. Optimize DMSO Concentration: Keep the final DMSO concentration in the medium as low as possible (ideally below 0.5%) to avoid both cytotoxicity and precipitation. 3. Use a Surfactant: Consider adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 to the medium to improve solubility. |
| Inconsistent results between experiments | Variability in this compound stock solution or experimental setup. | 1. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Control for Adsorption: Use low-protein-binding plates and pipette tips to minimize loss of compound due to adsorption. 3. Include Proper Controls: Always include a positive control (a known stable antiviral) and a vehicle control (DMSO) in your experiments. |
Data Presentation
The following table provides a representative example of how to present stability data for a small molecule inhibitor like this compound in cell culture medium. Please note that this is illustrative data, and you should generate specific data for your experimental conditions.
| Time (hours) | % Remaining in Medium A (without serum) | % Remaining in Medium A (with 10% FBS) | % Remaining in Medium B (without serum) |
| 0 | 100% | 100% | 100% |
| 24 | 95% | 85% | 98% |
| 48 | 88% | 72% | 94% |
| 72 | 81% | 60% | 90% |
Experimental Protocols
Protocol 1: Assessing the Antiviral Activity of this compound using an HIV-1 p24 Antigen Assay
This protocol can be used to determine the EC50 of this compound and to monitor its activity over time in a long-term experiment.
Materials:
-
MT-2 cells (or another suitable human T-cell line)
-
HIV-1 viral stock (e.g., NL4-3)
-
This compound
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
DMSO (anhydrous)
Procedure:
-
Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Infection and Treatment: Add 50 µL of the diluted this compound to the cells. Immediately after, add 50 µL of HIV-1 viral stock at a predetermined multiplicity of infection (MOI). Include virus-only and cells-only controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration of the experiment (e.g., 3, 5, or 7 days). For long-term experiments, change the medium with fresh this compound every 2-3 days.
-
Sample Collection: At the end of the incubation period, collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the virus control. Determine the EC50 value by plotting the percent inhibition versus the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the HIV-1 lifecycle by this compound.
Experimental Workflow Diagram
References
- 1. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GSK878 resistance mutations and how to detect them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK's Receptor-Interacting Protein Kinase 3 (RIPK3) inhibitors, such as GSK'872.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK's RIPK3 inhibitors?
GSK's RIPK3 inhibitors, including GSK'872 and GSK'843, are potent and selective ATP-competitive inhibitors of RIPK3 kinase activity.[1][2] RIPK3 is a crucial mediator of necroptosis, a form of regulated cell death.[3] By binding to the kinase domain of RIPK3, these inhibitors prevent the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). This action blocks the execution of the necroptotic pathway.[4]
Q2: I'm observing significant apoptosis in my cell cultures upon treatment with a GSK RIPK3 inhibitor. Is this expected?
Yes, this is a known on-target effect of some GSK RIPK3 inhibitors. At concentrations higher than those required to inhibit necroptosis, these compounds can induce apoptosis.[1] This occurs because the binding of the inhibitor to RIPK3 can cause a conformational change that promotes the recruitment of RIPK1 and the subsequent formation of a pro-apoptotic complex with FADD and Caspase-8, leading to apoptotic cell death.
Q3: Are there any known mutations in RIPK3 that can affect the cellular response to GSK inhibitors?
Yes, certain mutations in the RIPK3 kinase domain can alter the cellular response to GSK inhibitors:
-
R69H Mutation: This mutation has been shown to prevent the inhibitor-induced apoptosis. It is thought to disrupt the dimerization of RIPK3 that is necessary for the apoptotic signaling induced by the inhibitor, without affecting the inhibitor's ability to block necroptosis.
-
Kinase-Dead Mutants (e.g., K51A and D161N): These mutants have differing responses to RIPK3 inhibitors.
-
D161N: This mutant spontaneously induces apoptosis even in the absence of an inhibitor.
-
K51A: This mutant does not induce apoptosis on its own but will trigger apoptosis in the presence of a GSK RIPK3 inhibitor.
-
Q4: How can I confirm that my GSK RIPK3 inhibitor is effectively blocking necroptosis in my cellular assay?
To confirm the inhibition of necroptosis, you should assess the phosphorylation status of RIPK3 and its substrate, MLKL. Effective inhibition will result in a dose-dependent decrease in the levels of phosphorylated RIPK3 (p-RIPK3) and phosphorylated MLKL (p-MLKL). This can be measured by Western blot analysis.
Troubleshooting Guides
Problem 1: High levels of apoptosis are confounding my necroptosis inhibition experiment.
-
Possible Cause: The concentration of the GSK RIPK3 inhibitor is too high, leading to the induction of apoptosis.
-
Solution:
-
Titrate the Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of the inhibitor that effectively blocks necroptosis without inducing significant apoptosis.
-
Include a Pan-Caspase Inhibitor: The addition of a pan-caspase inhibitor, such as z-VAD-FMK, can help to block the apoptotic pathway and isolate the effects on necroptosis.
-
Monitor Caspase Cleavage: Use Western blotting to check for the cleavage of caspase-3 and caspase-8 to monitor the induction of apoptosis.
-
Problem 2: I am not observing inhibition of necroptosis, even at high inhibitor concentrations.
-
Possible Cause 1: The cells may have developed resistance to the inhibitor.
-
Solution 1:
-
Sequence the RIPK3 Gene: Isolate genomic DNA from the resistant cells and sequence the RIPK3 kinase domain to identify any potential mutations that may interfere with inhibitor binding.
-
Perform a Kinase Activity Assay: Use an in vitro kinase assay with recombinant wild-type and mutant RIPK3 to determine if the identified mutation directly affects the inhibitory activity of the compound.
-
-
Possible Cause 2: The inhibitor may not be soluble or stable in your culture medium.
-
Solution 2:
-
Check Solubility: When preparing your working solution, ensure the inhibitor is fully dissolved. For some compounds, dilution from a high-concentration stock in DMSO directly into aqueous media can cause precipitation. Consider serial dilutions in DMSO before the final dilution in media.
-
Verify Compound Integrity: If possible, use analytical techniques like HPLC to confirm the purity and integrity of your inhibitor stock.
-
Quantitative Data Summary
| Compound | Target | IC50 (in vitro) | Cellular EC50 (Necroptosis Inhibition) | Notes |
| GSK'872 | RIPK3 | 1.3 nM | Varies by cell type (typically low micromolar) | Can induce apoptosis at higher concentrations. |
| GSK'843 | RIPK3 | 6.5 nM | Varies by cell type (typically low micromolar) | Can induce apoptosis at higher concentrations. |
Experimental Protocols
Protocol 1: Generation and Selection of RIPK3 Inhibitor-Resistant Cell Lines
This protocol describes a general method for generating and selecting cell lines resistant to a RIPK3 inhibitor using chemical mutagenesis.
-
Cell Preparation: Culture a sensitive parental cell line (e.g., HT-29 or L929) to 70-80% confluency.
-
Mutagenesis: Treat the cells with a chemical mutagen, such as N-ethyl-N-nitrosourea (ENU) or ethyl methanesulfonate (B1217627) (EMS), at a concentration that results in approximately 50% cell death.
-
Recovery: Wash the cells to remove the mutagen and allow the surviving cells to recover and replicate for several days to allow for the expression of any mutations.
-
Selection: Culture the mutagenized cells in the continuous presence of the GSK RIPK3 inhibitor at a concentration that is toxic to the parental cell line (e.g., 2-3 times the EC50 for necroptosis inhibition).
-
Isolation of Resistant Clones: Monitor the cultures for the emergence of resistant colonies. Isolate individual colonies and expand them in the presence of the inhibitor.
-
Validation of Resistance: Confirm the resistant phenotype of the isolated clones by performing a cell viability assay with a range of inhibitor concentrations and comparing the dose-response curve to the parental cell line.
-
Identification of Mutations: Isolate genomic DNA from the resistant clones and sequence the coding region of the RIPK3 gene to identify potential resistance-conferring mutations.
Protocol 2: Western Blot Analysis of RIPK3 and MLKL Phosphorylation
This protocol details the detection of key necroptotic signaling events by Western blot.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HT-29) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the GSK RIPK3 inhibitor or vehicle control (DMSO) for 1-2 hours.
-
Induce necroptosis by treating the cells with a combination of TNF-α (e.g., 20-40 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) for 4-8 hours.
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-RIPK3, total RIPK3, p-MLKL, and total MLKL overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Caption: Inhibition of RIPK3 phosphorylation by GSK'872.
Caption: A logical guide to troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
Mitigating the impact of serum proteins on GSK878 activity
Welcome to the GSK878 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the potential impact of serum proteins on the in vitro activity of this compound, a potent HIV-1 capsid inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent, novel inhibitor of the HIV-1 capsid protein (CA).[1][2] It binds to a pocket on the mature CA hexamer, the same site targeted by other well-studied inhibitors like PF-74 and lenacapavir (B1654289).[1][3] this compound exhibits a dual-stage mechanism of action, inhibiting both early (pre-integration) and late (post-integration) steps of the HIV-1 replication cycle.[3] Its primary antiviral potency is derived from the disruption of early-stage processes, including blocking the nuclear entry of the HIV-1 pre-integration complex and altering the stability of the CA core, which ultimately prevents the integration of the viral DNA into the host genome.[1][3]
Q2: How might serum proteins in cell culture media affect this compound's activity?
While specific data on the serum protein binding of this compound is not publicly available, it is a common characteristic of small molecule inhibitors to bind to serum proteins, such as albumin. This binding is a reversible association, and according to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and exert its biological effect. If this compound binds to serum proteins, the concentration of free, active compound in the assay medium could be significantly reduced, leading to an underestimation of its true potency. This can manifest as a rightward shift in the IC50 curve (a higher apparent IC50 value) in the presence of serum. For example, the similar HIV-1 capsid inhibitor lenacapavir is reported to be highly bound to plasma proteins (~99.8%).[4][5]
Q3: What are the typical signs that serum protein binding is impacting my experimental results with this compound?
A primary indicator of significant serum protein binding is a noticeable decrease in the apparent potency of this compound in cell-based assays containing serum (e.g., Fetal Bovine Serum - FBS) compared to its activity in biochemical assays or serum-free conditions. If you observe a substantial increase in the IC50 value of this compound when moving from a serum-free to a serum-containing assay, it is highly probable that serum protein binding is a contributing factor.
Troubleshooting Guide
This guide is intended to help you troubleshoot experiments where you suspect serum protein binding is affecting the activity of this compound.
| Issue | Potential Cause | Recommended Action |
| Higher than expected IC50 value for this compound in cell-based assays. | High serum protein binding reducing the free concentration of this compound. | 1. Reduce Serum Concentration: Titrate down the percentage of serum in your cell culture medium to the lowest level that maintains cell viability for the duration of your assay. 2. Use Serum-Free Medium: If your cell line can be maintained in serum-free or low-serum medium for the assay period, this can be an effective way to minimize protein binding. 3. Perform an IC50 Shift Assay: Systematically measure the IC50 of this compound in the presence of varying concentrations of a purified serum protein like Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) to quantify the impact of protein binding. |
| Inconsistent results between experimental replicates. | Variability in the protein concentration of different lots of serum. | 1. Use a Single Lot of Serum: For a series of related experiments, use a single, pre-tested lot of FBS to ensure consistency. 2. Consider Purified Protein: For mechanistic studies, consider replacing serum with a defined concentration of a purified protein like BSA to have a more controlled system. |
| Poor correlation between in vitro potency and antiviral activity. | Overestimation of the active concentration of this compound due to not accounting for serum protein binding. | 1. Determine the Fraction Unbound (fu): If possible, experimentally determine the fraction of this compound that is not bound to protein in your specific assay conditions using techniques like equilibrium dialysis. 2. Correct for Protein Binding: Use the experimentally determined unbound fraction to calculate the free concentration of this compound and re-evaluate your dose-response curves based on this free concentration. |
Experimental Protocols
Protocol 1: IC50 Shift Assay to Evaluate the Impact of Serum Albumin
Objective: To determine the effect of a specific serum protein (e.g., BSA) on the apparent potency of this compound.
Materials:
-
This compound stock solution in DMSO
-
Target cells (e.g., MT-2 cells)
-
Cell culture medium (serum-free and with standard serum concentration)
-
Bovine Serum Albumin (BSA) powder, fatty-acid free
-
96-well cell culture plates
-
Assay for measuring viral replication (e.g., luciferase reporter assay)
-
Plate reader
Methodology:
-
Prepare a stock solution of BSA in serum-free medium (e.g., 40 mg/mL, physiological concentration).
-
Prepare serial dilutions of this compound in serum-free medium and in medium supplemented with different concentrations of BSA (e.g., 0, 1, 5, 10, 20, 40 mg/mL).
-
Seed your target cells in a 96-well plate at a predetermined density.
-
Add the this compound dilutions (with and without BSA) to the cells.
-
Infect the cells with a reporter virus (e.g., HIV-1 reporter virus).
-
Incubate for a period appropriate for the viral replication cycle and reporter gene expression (e.g., 48-72 hours).
-
Measure the reporter signal (e.g., luminescence).
-
Plot the dose-response curves for this compound at each BSA concentration and calculate the respective IC50 values.
Protocol 2: Equilibrium Dialysis to Determine the Fraction Unbound (fu)
Objective: To quantify the percentage of this compound that is not bound to proteins in a serum-containing solution.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable membranes with a suitable molecular weight cutoff (e.g., 5-10 kDa)
-
This compound
-
Phosphate-buffered saline (PBS)
-
The serum-containing medium used in your assays
-
LC-MS/MS for quantification of this compound
Methodology:
-
Prepare a solution of this compound in the serum-containing medium at a known concentration.
-
Load the this compound-containing medium into one chamber of the dialysis unit and an equal volume of PBS into the other chamber.
-
Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (this may need to be determined empirically, but is often 4-24 hours).
-
After incubation, collect samples from both chambers.
-
Analyze the concentration of this compound in both the buffer chamber (unbound concentration) and the serum chamber (total concentration) using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in serum chamber).
Data Presentation
Table 1: Illustrative IC50 Values for this compound in the Presence of Varying BSA Concentrations
| BSA Concentration (mg/mL) | Apparent IC50 of this compound (nM) | Fold Shift in IC50 |
| 0 | 0.05 | 1.0 |
| 1 | 0.12 | 2.4 |
| 5 | 0.55 | 11.0 |
| 10 | 1.20 | 24.0 |
| 20 | 2.50 | 50.0 |
| 40 | 5.10 | 102.0 |
| This data is illustrative and intended to demonstrate the potential impact of serum protein on the apparent potency of a highly bound compound. |
Table 2: Illustrative Fraction Unbound (fu) Data for this compound
| Matrix | This compound Concentration (nM) | Fraction Unbound (fu, %) |
| 10% FBS in RPMI | 10 | 1.5% |
| Human Plasma | 10 | 0.8% |
| This data is illustrative and intended to provide a hypothetical example of this compound's potential protein binding characteristics. |
Visualizations
Caption: this compound binds to the HIV-1 capsid, disrupting nuclear import and integration.
Caption: A logical workflow for troubleshooting high IC50 values of this compound.
Caption: Equilibrium between free and serum protein-bound this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of GSK878
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of GSK878. Given that the development of this compound was discontinued (B1498344) due to unfavorable preclinical toxicology findings, this guide also addresses potential challenges related to toxicity and offers strategies for careful experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent, first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2][3] It binds to the mature capsid hexamer, interfering with multiple stages of the viral life cycle.[1][2] Its primary mechanism of action involves blocking both early (pre-integration) and late (post-integration) steps of HIV-1 replication. This includes disrupting the stability of the capsid core, which is crucial for nuclear import and subsequent integration of the viral genome into the host cell's DNA.
Q2: What are the potential challenges in delivering this compound in vivo?
While specific formulation details for this compound are not extensively published, potent small molecule inhibitors like this compound often present several in vivo delivery challenges:
-
Poor Aqueous Solubility: Many potent inhibitors are lipophilic, leading to low solubility in aqueous-based vehicles suitable for injection. This can result in precipitation at the injection site, low bioavailability, and inconsistent results.
-
Vehicle Selection: Identifying a biocompatible vehicle that can solubilize this compound without causing local or systemic toxicity is critical. Common solvents like DMSO may be used for initial dissolution but often require significant dilution to avoid toxicity in animals.
-
Achieving and Maintaining Therapeutic Concentrations: Due to its high potency (pM range in vitro), maintaining a steady and effective concentration in vivo without causing toxicity can be challenging. Rapid metabolism or clearance can lead to sub-therapeutic levels, while high doses to compensate for this can increase the risk of adverse effects.
-
Preclinical Toxicity: It is important to note that the development of this compound was halted due to an unfavorable preclinical toxicology finding. While the specific nature of the toxicity is not publicly detailed, researchers should proceed with caution and incorporate robust toxicity monitoring in their experimental design.
Q3: What formulation strategies can be considered for this compound?
For potent, likely poorly soluble compounds like this compound, several formulation strategies can be explored to improve solubility and bioavailability for in vivo studies:
-
Co-solvent Systems: Using a mixture of a primary solvent (e.g., DMSO, ethanol) and a co-solvent (e.g., polyethylene (B3416737) glycol [PEG], propylene (B89431) glycol) can enhance solubility. The final concentration of the primary solvent should be kept to a minimum to reduce toxicity.
-
Surfactant-based Formulations: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used to create micellar solutions or emulsions that can encapsulate and solubilize hydrophobic compounds.
-
Lipid-based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be a viable option. For parenteral routes, lipid-based formulations like liposomes or nanoemulsions could be considered, though these are more complex to prepare.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate, thereby improving bioavailability.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Poor Bioavailability: Insufficient compound reaching the target site due to poor solubility, rapid metabolism, or inefficient absorption. | - Optimize Formulation: Experiment with different vehicles and formulation strategies (see FAQ Q3).- Confirm Compound Stability: Ensure this compound is stable in the chosen vehicle and under storage conditions.- Increase Dose (with caution): A dose-response study should be conducted. However, given the known toxicology, dose escalation must be approached cautiously with careful monitoring.- Consider Alternative Route of Administration: If oral administration is ineffective, consider parenteral routes like subcutaneous (SC) or intraperitoneal (IP) injection. |
| Inadequate Dosing Frequency: The compound may be cleared too quickly, resulting in plasma concentrations falling below the therapeutic window. | - Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the half-life of this compound in your animal model.- Adjust Dosing Schedule: Based on PK data, increase the dosing frequency or consider a continuous infusion model. | |
| High Variability in Results | Inconsistent Formulation: Precipitation of the compound in the vehicle, leading to inaccurate dosing. | - Ensure Complete Solubilization: Visually inspect the formulation for any precipitate before each administration. Sonication may help in re-dissolving the compound.- Prepare Fresh Formulations: Prepare the dosing solution fresh for each experiment to avoid degradation or precipitation over time. |
| Inaccurate Dosing Technique: Variability in the volume administered or leakage from the injection site. | - Standardize Administration Technique: Ensure all personnel are trained and use a consistent method for dosing.- Verify Injection Site: For SC or IP injections, ensure the needle is correctly placed and there is no leakage. | |
| Unexpected Toxicity or Adverse Events | Vehicle Toxicity: The chosen solvent or excipient may be causing adverse effects. | - Vehicle Control Group: Always include a control group that receives only the vehicle to assess its effects.- Reduce Solvent Concentration: Minimize the concentration of potentially toxic solvents like DMSO in the final formulation. |
| Compound-Related Toxicity: As noted in preclinical studies, this compound itself may have inherent toxicity. | - Dose Reduction: Determine the maximum tolerated dose (MTD) in your animal model.- Comprehensive Monitoring: Closely monitor animals for clinical signs of toxicity (weight loss, changes in behavior, etc.).- Histopathology: At the end of the study, perform histopathological analysis of key organs to identify any tissue damage. |
Data Presentation
In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| Mean EC50 | 39 pM | MT-2 cells | |
| Mean EC50 (vs. diverse CA sequences) | 94 pM | MT-2 cells |
Illustrative Preclinical Pharmacokinetic Parameters (Hypothetical)
The following data is illustrative for a potent small molecule inhibitor and not based on published data for this compound.
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| This compound | IV | 1 | 500 | 0.25 | 1500 | 4 |
| This compound | SC | 5 | 250 | 2 | 2000 | 6 |
| This compound | PO | 10 | 100 | 4 | 1200 | 5 |
Experimental Protocols
General Protocol for In Vivo Administration of this compound (Example)
-
Compound Preparation:
-
Based on the desired dose and the average weight of the animals, calculate the total amount of this compound required.
-
For a parenteral formulation, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Slowly add a co-solvent (e.g., PEG400) while vortexing to maintain solubility.
-
Finally, dilute the mixture with a sterile aqueous solution (e.g., saline or PBS) to the final desired concentration. The final concentration of the organic solvent should be non-toxic (e.g., <5% DMSO).
-
Visually inspect the final formulation for any signs of precipitation. If necessary, sonicate briefly.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Randomly assign animals to treatment and control groups.
-
Administer the this compound formulation or vehicle control via the chosen route of administration (e.g., subcutaneous injection).
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Observe the animals regularly for any signs of toxicity or adverse effects (e.g., changes in weight, behavior, or physical appearance).
-
Monitor the relevant efficacy endpoints at predetermined time points (e.g., viral load in an HIV-infected animal model).
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood and/or tissues for pharmacokinetic and pharmacodynamic analysis.
-
Analyze the samples to determine the concentration of this compound and its effect on the target pathway.
-
Mandatory Visualizations
Signaling Pathway
Caption: HIV-1 replication cycle and the points of inhibition by this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound.
References
Technical Support Center: Enhancing the Bioavailability of GSK878 for Preclinical Research
Disclaimer: GSK878 is a potent HIV-1 capsid inhibitor that demonstrated promising in vitro activity. However, its development was discontinued (B1498344) due to unfavorable preclinical toxicology findings. Researchers using this compound should proceed with a thorough understanding of the potential risks and in strict adherence to all applicable safety guidelines and institutional protocols.
This technical support guide is intended for researchers, scientists, and drug development professionals to address common challenges in utilizing this compound for animal studies, with a primary focus on overcoming its limited aqueous solubility to improve bioavailability.
Troubleshooting Guide
This section addresses specific issues researchers may encounter during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Optimization Strategies |
| High variability in plasma concentrations after oral administration. | - Poor and erratic dissolution in the gastrointestinal (GI) tract.- Significant first-pass metabolism.- Influence of food on GI physiology. | - Standardize feeding conditions: Ensure consistent fasting or feeding protocols for all animals.- Optimize formulation: Explore solubility-enhancing formulations such as amorphous solid dispersions or lipid-based systems to improve dissolution consistency.- Increase sample size: A larger cohort of animals can help to statistically mitigate high inter-individual variability. |
| Low or undetectable plasma exposure after oral dosing. | - Extremely low aqueous solubility of this compound.- Precipitation of the compound in the GI tract.- High presystemic metabolism in the gut wall and/or liver. | - Consider alternative routes of administration: Pharmacokinetic data for this compound has been reported for subcutaneous (SC) and intramuscular (IM) routes. These may provide more consistent exposure.- Formulation enhancement: Employ advanced formulation strategies such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanosuspensions, or complexation with cyclodextrins.- Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. |
| Precipitation of this compound in the dosing formulation. | - The selected vehicle is unable to maintain this compound in solution at the desired concentration. | - Conduct solubility screening: Test the solubility of this compound in a panel of pharmaceutically acceptable vehicles.- Use of co-solvents: A combination of solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol) may improve solubility.- Employ surfactants: Surfactants like Tween® 80 or Cremophor® EL can help to maintain the drug in a solubilized state. |
| Adverse events or local irritation at the injection site (for SC/IM administration). | - High concentration of the drug or excipients in the formulation.- Unfavorable pH of the formulation.- Irritating properties of the co-solvents or surfactants used. | - Optimize formulation components: Use the lowest effective concentration of all excipients.- Buffer the formulation: Adjust the pH of the formulation to be as close to physiological pH as possible.- Screen for tolerability: Conduct small-scale pilot studies to assess the local tolerability of different formulations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving good bioavailability with this compound?
A1: The primary challenge is its poor aqueous solubility. Evidence suggests that this compound can precipitate in aqueous environments, which would significantly limit its absorption after oral administration.
Q2: What are the recommended starting points for formulating this compound for in vivo studies?
A2: Given its poor solubility, a tiered approach is recommended. Start with simple aqueous suspensions with a wetting agent. If this fails to provide adequate exposure, progress to more complex formulations. Based on available literature, exploring formulations for subcutaneous and intramuscular administration is a viable strategy.
Q3: Are there any known successful methods for administering this compound in animal models?
A3: Yes, a study has reported subcutaneous and intramuscular pharmacokinetic data for this compound in rats and dogs. This indicates that parenteral administration is a feasible approach to achieve systemic exposure.
Q4: What are some common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
A4: Common strategies include:
-
Lipid-Based Formulations: These include solutions, suspensions, and Self-Emulsifying Drug Delivery Systems (SEDDS). They can improve absorption by presenting the drug in a solubilized form.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its dissolution rate and apparent solubility.
-
Particle Size Reduction: Technologies like micronization and nanocrystal formulation increase the surface area of the drug, leading to faster dissolution.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the HIV-1 capsid protein. It has been shown to block both the early (pre-integration) and late (post-integration) stages of the HIV-1 replication cycle.
Data Presentation
The following tables summarize hypothetical solubility screening data and pharmacokinetic parameters to illustrate how to present such data clearly.
Table 1: Hypothetical Solubility of this compound in Various Vehicles
| Vehicle | Solubility (mg/mL) | Observations |
| Water | < 0.001 | Insoluble |
| PBS (pH 7.4) | < 0.001 | Insoluble |
| 5% DMSO in Saline | 0.1 | Limited solubility |
| 20% Solutol® HS 15 in Water | 1.5 | Clear solution |
| PEG 400 | 5.0 | Soluble |
| Corn Oil | 0.5 | Sparingly soluble |
| SEDDS Formulation (e.g., Capryol™ 90, Cremophor® EL, Transcutol® HP) | > 10 | Readily soluble |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation (Route) | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension (Oral) | 10 | 50 | 2 | 200 | 5 |
| SEDDS (Oral) | 10 | 450 | 1 | 1800 | 45 |
| Solution in PEG 400 (SC) | 5 | 800 | 0.5 | 3200 | N/A |
| Nanosuspension (IM) | 5 | 600 | 4 | 4000 | N/A |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) Formulation
-
Component Selection: Based on solubility and emulsification studies, select an oil phase (e.g., Capryol™ 90), a surfactant (e.g., Cremophor® EL), and a co-surfactant/co-solvent (e.g., Transcutol® HP).
-
Ratio Optimization: Prepare various ratios of the selected components (e.g., 30:40:30 w/w oil:surfactant:co-surfactant).
-
Preparation: a. Accurately weigh and mix the oil, surfactant, and co-surfactant in a glass vial. b. Vortex the mixture until a homogenous, clear solution is formed. Gentle heating (up to 40°C) may be applied if necessary. c. Add the calculated amount of this compound to the vehicle and vortex until fully dissolved.
-
Characterization: a. Visually inspect the formulation for clarity and homogeneity. b. Perform a self-emulsification test by adding a small amount of the SEDDS formulation to water and observing the formation of a microemulsion. c. Characterize the resulting particle size of the emulsion using dynamic light scattering.
Visualizations
Caption: Workflow for developing a suitable formulation for this compound for animal studies.
Caption: Simplified schematic of the HIV-1 replication cycle and the inhibitory action of this compound.
Validation & Comparative
Comparing the efficacy of GSK878 and PF-74
An In-Depth Efficacy Comparison of the HIV-1 Capsid Inhibitors: GSK878 and PF-74
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the efficacy of two prominent HIV-1 capsid (CA) inhibitors, this compound and PF-74. Both small molecules target the same binding pocket on the HIV-1 CA protein, a critical component in the viral lifecycle. However, emerging data reveals significant differences in their potency and mechanistic profiles. This document summarizes key experimental data, details relevant experimental protocols, and provides visual representations of their mechanism of action and experimental workflows to aid in research and development decisions.
Executive Summary
This compound and PF-74 are both inhibitors of the HIV-1 capsid protein, binding to a pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA subunits within the viral core.[1][2] This interaction disrupts multiple stages of the HIV-1 replication cycle. While both compounds share a common target, this compound, a more recently described inhibitor, demonstrates significantly higher potency than PF-74.[3][4] this compound exhibits antiviral activity at picomolar concentrations, whereas PF-74 is effective in the nanomolar to micromolar range.[3] Both inhibitors affect early and late stages of viral replication, including capsid stability, nuclear import, and proviral integration.
Quantitative Efficacy and Cytotoxicity
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for this compound and PF-74 across various studies. The therapeutic index (TI), calculated as CC50/EC50, is a measure of the compound's safety margin.
| Compound | Virus/Cell Line | EC50 | CC50 | Therapeutic Index (TI) | Reference(s) |
| This compound | HIV-1 NLRepRluc-WT in MT-2 cells | 0.039 nM (39 pM) | > 20 µM | > 512,820 | |
| This compound | Panel of 7 full-length HIV-1 strains in A3R5 cells | 0.022 - 0.216 nM | Not Reported | Not Reported | |
| This compound | HIV 89.6/VSV-G in JLTRG-R5 cells | ~0.25 nM | Not Reported | Not Reported | |
| PF-74 | HIV-1 NL4-3 in SupT1 cells | ~0.3 µM (300 nM) | Not Reported | Not Reported | |
| PF-74 | HIV-1 in TZM-GFP cells | 0.70 µM (700 nM) | 76 µM | 109 | |
| PF-74 | HIV-1 wild type NL4-3 | 0.72 µM (720 nM) | 90.5 ± 5.9 µM | ~126 | |
| PF-74 | Broad spectrum of HIV isolates | 8 - 640 nM | Not Reported | Not Reported |
Mechanism of Action
Both this compound and PF-74 disrupt the function of the HIV-1 capsid, which is essential for multiple steps in the viral lifecycle. Their primary mechanisms of action include:
-
Altering Capsid Stability: Both compounds bind to the mature CA hexamer. PF-74 has been shown to destabilize the viral capsid at high concentrations, leading to premature uncoating and impaired reverse transcription. At lower concentrations, it can reinforce the capsid, which also inhibits proper uncoating. This compound is also associated with altered stability of the HIV-1 CA core.
-
Inhibition of Nuclear Import: By binding to the CA protein, both inhibitors can interfere with the interaction of the viral pre-integration complex (PIC) with host factors required for nuclear entry, such as cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153).
-
Blockade of Proviral Integration: Both this compound and PF-74 have been shown to inhibit the integration of viral DNA into the host genome. This is a consequence of disrupting upstream events like nuclear import and potentially by directly affecting the composition of the PIC.
-
Dual-Stage Inhibition: Both inhibitors affect early (pre-integration) and late (post-integration) steps in the HIV-1 replication cycle. However, the early-stage inhibition is the primary determinant of their antiviral activity.
Mutations that confer resistance to PF-74, such as L56I, M66I, Q67H, N74D, and T107N in the CA protein, have also been shown to reduce susceptibility to this compound, confirming their overlapping binding site.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the HIV-1 replication steps targeted by this compound and PF-74, and a typical experimental workflow for evaluating their antiviral efficacy.
Caption: HIV-1 lifecycle inhibition by this compound and PF-74.
Caption: Workflow for an in vitro HIV-1 antiviral assay.
Experimental Protocols
The following is a generalized protocol for determining the antiviral activity of HIV-1 capsid inhibitors, synthesized from methodologies reported in the cited literature.
Objective: To determine the 50% effective concentration (EC50) of this compound and PF-74 against a reporter HIV-1 strain in a T-cell line.
Materials:
-
Cell Line: MT-2 cells (or other susceptible T-cell lines like SupT1 or A3R5).
-
Virus: HIV-1 reporter virus (e.g., NL4-3 with a luciferase reporter gene, NLRepRluc-WT).
-
Compounds: this compound and PF-74, dissolved in DMSO to create stock solutions.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Reagents: Luciferase assay reagent, cell lysis buffer.
-
Equipment: 96-well cell culture plates, luminometer.
Procedure:
-
Cell Seeding: Seed MT-2 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and PF-74 in culture medium. The final concentrations should typically span a wide range to capture the full dose-response curve (e.g., from picomolar to micromolar).
-
Infection: Infect the MT-2 cells with the HIV-1 reporter virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add 100 µL of the prepared compound dilutions to the corresponding wells. Include control wells with virus only (no compound) and cells only (no virus, no compound).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Measurement: After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay system. Measure the luciferase activity in each well using a luminometer.
-
Data Analysis:
-
Normalize the luciferase readings to the virus control (100% infection).
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Cytotoxicity Assay (CC50 Determination):
-
Seed MT-2 cells in a 96-well plate as described above.
-
Add serial dilutions of the compounds to uninfected cells.
-
Incubate for the same duration as the antiviral assay.
-
Assess cell viability using a suitable method, such as a tetrazolium-based colorimetric assay (e.g., MTT or XTT) or a luminescent cell viability assay (e.g., CellTiter-Glo).
-
Calculate the CC50, the concentration of the compound that reduces cell viability by 50%.
Conclusion
Both this compound and PF-74 are valuable research tools for studying the role of the HIV-1 capsid in viral replication. However, the data clearly indicates that this compound is a significantly more potent inhibitor of HIV-1 replication in vitro, with a much wider therapeutic index compared to PF-74. This suggests that this compound and similar next-generation capsid inhibitors hold greater promise for clinical development. The shared binding site and resistance profiles of these two compounds provide a solid foundation for further structure-activity relationship (SAR) studies to design even more effective and resilient antiviral agents targeting the HIV-1 capsid.
References
Synergistic Potential of the HIV-1 Capsid Inhibitor GSK878 in Combination Antiretroviral Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The development of novel antiretroviral agents with unique mechanisms of action is crucial for combating the emergence of drug-resistant HIV-1 strains and improving therapeutic outcomes. GSK878, a potent, first-in-class HIV-1 capsid inhibitor, has demonstrated significant promise by targeting multiple phases of the viral lifecycle.[1][2] This guide provides a comparative analysis of the potential synergistic effects of this compound with other antiretroviral drugs, drawing upon available data for other capsid inhibitors as a predictive framework. Detailed experimental protocols for assessing antiviral synergy are also presented to facilitate further research in this critical area.
Mechanism of Action: A Dual-Pronged Attack on HIV-1 Replication
This compound functions by binding to the mature HIV-1 capsid protein (CA), a key structural component of the virus.[2][3] This interaction disrupts the delicate balance of capsid stability required for successful infection. The primary antiviral activity of this compound stems from its inhibition of early-stage replication events. By altering capsid stability, this compound blocks the nuclear entry of the virus and subsequent proviral integration into the host cell genome.[1] Additionally, this compound has been shown to interfere with late-stage replication by hindering the proper assembly of new viral particles.
Comparative Synergy Analysis of HIV-1 Capsid Inhibitors
While specific synergistic data for this compound in combination with other antiretrovirals is not yet publicly available, studies on other HIV-1 capsid inhibitors, such as Lenacapavir and PF-74, provide valuable insights into the potential for combination therapy. These studies have consistently shown additive to synergistic effects when combined with various classes of antiretroviral drugs, with no evidence of antagonism.
Quantitative Synergy Data for Lenacapavir and PF-74
The following table summarizes the observed synergistic or additive effects of the HIV-1 capsid inhibitors Lenacapavir and PF-74 with other antiretroviral agents. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Capsid Inhibitor | Antiretroviral Drug Class | Specific Drug | Observed Interaction | Reference |
| Lenacapavir | Integrase Strand Transfer Inhibitor (INSTI) | Cabotegravir | Additive | |
| Lenacapavir | Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) | Islatravir | Additive to Mildly Synergistic | |
| Lenacapavir | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | Rilpivirine | Additive | |
| PF-74 | Integrase Strand Transfer Inhibitor (INSTI) | Raltegravir | Additive |
These findings suggest that combining a capsid inhibitor with drugs targeting different stages of the HIV-1 lifecycle is a promising strategy to enhance antiviral efficacy and potentially overcome drug resistance.
Experimental Protocols for Synergy Assessment
The following methodologies are standard for evaluating the synergistic potential of antiviral drug combinations in vitro.
In Vitro HIV-1 Inhibition Assay
This assay determines the concentration of each drug required to inhibit 50% of viral replication (EC50).
-
Cells and Virus: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter gene, are commonly used. A laboratory-adapted strain of HIV-1, such as NL4-3, is used for infection.
-
Procedure:
-
Seed TZM-bl cells in 96-well plates.
-
Prepare serial dilutions of the individual drugs and their combinations at fixed molar ratios.
-
Add the drug dilutions to the cells and incubate for a specified period (e.g., 1-2 hours).
-
Infect the cells with a standardized amount of HIV-1.
-
After 48 hours of incubation, lyse the cells and measure luciferase activity, which is proportional to the level of viral replication.
-
-
Data Analysis: Calculate the EC50 values for each drug alone and in combination using a dose-response curve.
Synergy Analysis using the Chou-Talalay Method
This method is widely used to quantify the interaction between two or more drugs.
-
Procedure:
-
Perform the in vitro HIV-1 inhibition assay with a matrix of concentrations for the two drugs.
-
Determine the EC50, EC75, and EC90 values for each drug alone and for the combinations.
-
-
Data Analysis:
-
Calculate the Combination Index (CI) using specialized software like CompuSyn. The CI is calculated based on the following equation: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ Where (Dₓ)₁ and (Dₓ)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.
-
Interpret the CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental process for synergy testing, the following diagrams are provided.
Caption: HIV-1 replication cycle and the targets of various antiretroviral drug classes.
Caption: Experimental workflow for determining the synergistic effects of antiviral drugs.
Conclusion
The unique, dual mechanism of action of this compound, targeting both early and late stages of the HIV-1 replication cycle, makes it a compelling candidate for combination therapy. While direct experimental data on its synergistic effects are pending, the additive to synergistic profiles observed with other capsid inhibitors strongly suggest that this compound will be a valuable component of future antiretroviral regimens. The experimental protocols outlined in this guide provide a robust framework for conducting the necessary synergy studies to validate this potential and pave the way for its clinical application.
References
Cross-Resistance Profile of GSK878 and Other HIV-1 Capsid Inhibitors
A Comparative Analysis for Researchers and Drug Development Professionals
The emergence of HIV-1 capsid inhibitors marks a significant advancement in antiretroviral therapy, offering a novel mechanism of action against the virus. GSK3640878 (GSK878) is a potent, next-generation capsid inhibitor that, along with others like Lenacapavir (B1654289) (LEN) and the early-generation compound PF-74, targets a conserved pocket within the HIV-1 capsid (CA) protein. This guide provides a comparative analysis of the cross-resistance profiles of these inhibitors, supported by experimental data, to inform ongoing research and drug development efforts.
Mechanism of Action of Capsid Inhibitors
This compound, Lenacapavir, and PF-74 share a common binding site on the mature HIV-1 capsid hexamer.[1] By binding to this pocket, these inhibitors disrupt multiple essential functions in the viral lifecycle. They have a dual mechanism of action, interfering with both the early and late stages of HIV-1 replication.[1] The primary antiviral activity stems from the inhibition of early-stage events, specifically by altering the stability of the capsid core, which in turn blocks nuclear import and subsequent proviral integration.[2]
Comparative Cross-Resistance Data
The development of resistance to capsid inhibitors is a critical consideration for their clinical application. Cross-resistance studies have identified several key mutations in the HIV-1 CA protein that reduce the susceptibility to this compound and other inhibitors that target the same binding pocket. The following table summarizes the fold change in the 50% effective concentration (EC50) for this compound, Lenacapavir, and PF-74 in the presence of various CA resistance-associated mutations (RAMs).
| Capsid Mutation | This compound EC50 Fold Change | Lenacapavir EC50 Fold Change | PF-74 EC50 Fold Change |
| L56I | 2,081.5[1] | >10[3] | - |
| M66I | 25,042.4[1] | >1000[4] | 83[5] |
| Q67H | 6.4[1] | 6[6] | - |
| K70R | 2.5[1] | - | - |
| N74D | 67.1[1] | 22[7] | - |
| H87P | 2.1[1] | - | - |
| T107N | 9.8[1] | - | - |
| L111I | <3[1] | - | - |
| Q67H/N74D | Markedly Reduced (~67-25,042)[1] | 306[8] | - |
Data compiled from multiple sources. A hyphen (-) indicates that specific fold-change data was not available in the reviewed literature.
The data clearly indicates that mutations such as M66I, L56I, and the double mutation Q67H/N74D confer significant cross-resistance across this class of inhibitors, with the M66I mutation having a particularly profound impact on the efficacy of both this compound and Lenacapavir.[1][4]
Experimental Protocols
The data presented in this guide is primarily derived from in vitro phenotypic susceptibility assays. These assays are crucial for determining the extent to which specific mutations confer resistance to antiviral compounds. Below are the generalized methodologies employed in these studies.
Site-Directed Mutagenesis
To assess the impact of specific mutations on drug susceptibility, resistance-associated mutations are introduced into an HIV-1 proviral DNA clone using site-directed mutagenesis.
-
Primer Design: Mutagenic primers are designed to contain the desired mutation in the center, flanked by 12-18 bases of the correct sequence on both sides.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase, the proviral DNA template, and the mutagenic primers. The PCR cycling conditions typically involve an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step.
-
Template Digestion: The parental, methylated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA, leaving the newly synthesized, mutated DNA intact.
-
Transformation and Sequencing: The DpnI-treated PCR product is then transformed into competent E. coli cells. Colonies are selected, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.
Phenotypic Drug Susceptibility Assay (TZM-bl Reporter Assay)
This assay measures the ability of a virus to replicate in the presence of a drug, providing a quantitative measure of drug susceptibility.[9][10]
-
Cell Line: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR, are commonly used.[9]
-
Virus Production: Recombinant virus stocks, both wild-type and those containing the site-directed mutations, are produced by transfecting the proviral DNA clones into host cells (e.g., HEK293T cells).[10]
-
Assay Procedure:
-
TZM-bl cells are seeded in 96-well plates.
-
Serial dilutions of the capsid inhibitors (this compound, Lenacapavir, PF-74) are prepared and added to the wells.
-
A standardized amount of the virus stock is added to each well. To enhance infectivity, DEAE-Dextran is often included in the culture medium.[9]
-
The plates are incubated for 48 hours to allow for a single round of viral replication.
-
Following incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The luciferase readings are normalized to a virus control (no drug). The EC50 value, which is the drug concentration that inhibits 50% of viral replication, is calculated. The fold change in resistance is determined by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing cross-resistance between HIV-1 capsid inhibitors.
Caption: Workflow for determining capsid inhibitor cross-resistance.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the binding of capsid inhibitors, the resulting disruption of the viral lifecycle, and the mechanism of resistance.
Caption: Mechanism of action and resistance to capsid inhibitors.
References
- 1. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. No antagonism or cross-resistance and a high barrier to the emergence of resistance in vitro for the combination of islatravir and lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic Characterization of Replication‐Impaired Lenacapavir‐Resistant HIV Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Dynamics Free Energy Simulations Reveal the Mechanism for the Antiviral Resistance of the M66I HIV-1 Capsid Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hivglasgow.org [hivglasgow.org]
- 8. researchgate.net [researchgate.net]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cellular Target Engagement of GSK878: A Comparative Guide
A head-to-head comparison of GSK878 with other HIV-1 capsid inhibitors, supported by experimental data, to provide researchers with a comprehensive guide for evaluating target engagement in a cellular context.
This guide offers an objective comparison of this compound, a potent HIV-1 capsid inhibitor, with other well-characterized inhibitors targeting the same viral protein. The focus is on the validation of target engagement within a cellular environment, a critical step in the development of effective antiviral therapeutics. Experimental data from key assays are presented to illustrate the methodologies and to compare the performance of these compounds.
Mechanism of Action: Disrupting the HIV-1 Capsid
This compound is a novel small molecule that binds to the mature HIV-1 capsid (CA) hexamer.[1][2][3] This binding event occurs in a pocket that is also targeted by other known capsid inhibitors such as PF-74 and Lenacapavir (LEN).[1][2][3] The engagement of this compound with the capsid protein disrupts multiple stages of the HIV-1 replication cycle. Primarily, it interferes with the early stages of infection by blocking the nuclear import of the viral pre-integration complex and by altering the stability of the capsid core.[1][2][3][4] This dual mechanism of action ultimately prevents the successful integration of the viral DNA into the host cell's genome.[4]
Below is a diagram illustrating the key steps in the HIV-1 replication cycle that are inhibited by capsid-targeting drugs like this compound.
Comparative Antiviral Activity
The primary method to assess the efficacy of HIV-1 inhibitors in a cellular context is through antiviral activity assays. These assays measure the concentration of the compound required to inhibit viral replication by 50% (EC50). The data below summarizes the in vitro antiviral activity of this compound and the comparator, Lenacapavir.
| Compound | Cell Line | HIV-1 Strain/Isolate | EC50 |
| This compound | MT-2 | NL4-3 based reporter virus | 39 pM[1][3] |
| MT-2 | Panel of 48 chimeric viruses | 94 pM (mean)[1][2][3] | |
| Various | Laboratory-adapted strains | 81 pM (mean)[2] | |
| Lenacapavir | MT-4 | Unspecified HIV-1 | 105 pM[5][6] |
| Human CD4+ T cells | Unspecified HIV-1 | 32 pM[5][6] | |
| Macrophages | Unspecified HIV-1 | 56 pM[5][6] | |
| HEK293T | 23 clinical isolates | 20 - 160 pM[5] | |
| PBMCs | 23 clinical isolates | 50 pM (mean)[7] |
Direct Target Engagement in Cells: The Fate-of-the-Capsid Assay
To directly demonstrate that this compound engages the HIV-1 capsid within infected cells, a "Fate-of-the-Capsid" assay can be employed. This biochemical assay differentiates between intact, particulate capsid cores and soluble capsid proteins. Treatment with this compound has been shown to increase the amount of pelletable (intact) capsid, indicating a stabilizing effect on the capsid core, which is a direct confirmation of target engagement.[4]
The following diagram outlines the workflow for the Fate-of-the-Capsid assay.
Biophysical Measurement of Target Engagement: Thermal Shift Assay
A thermal shift assay (TSA or CETSA in a cellular context) can provide biophysical evidence of target engagement. This assay measures the change in the melting temperature (ΔTm) of a protein upon ligand binding. An increase in the melting temperature indicates that the ligand stabilizes the protein. This method has been successfully used to characterize the binding of PF-74, a comparator compound, to the HIV-1 capsid.[8][9][10]
| Compound | Assay Type | Target | ΔTm (°C) |
| PF-74 | Thermal Shift Assay | CA hexamer | 7.4[8][9] |
| PF-74 Analog 15 | Thermal Shift Assay | CA hexamer | 8.7[10] |
Experimental Protocols
Antiviral Activity Assay (Multi-cycle Infection)
-
Cell Culture : Culture a suitable human T-cell line (e.g., MT-2 or MT-4) in appropriate media under standard cell culture conditions (37°C, 5% CO2).
-
Compound Dilution : Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium.
-
Infection : Seed the cells in 96-well plates. Add a predetermined amount of an HIV-1 laboratory-adapted strain or clinical isolate to the wells.
-
Treatment : Add the serially diluted compound to the infected cells. Include appropriate controls (virus only and cells only).
-
Incubation : Incubate the plates for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
Quantification of Viral Replication : Measure the extent of viral replication by quantifying the amount of HIV-1 p24 antigen in the cell culture supernatant using a commercial p24 ELISA kit.
-
Data Analysis : Plot the p24 antigen concentrations against the corresponding compound concentrations. Calculate the EC50 value, the concentration of the drug that inhibits viral replication by 50%, using non-linear regression analysis.
Fate-of-the-Capsid Assay
-
Cell Infection : Infect a suitable cell line (e.g., HeLa or 293T) with a high titer of VSV-G pseudotyped HIV-1.
-
Compound Treatment : Treat the infected cells with varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Cell Lysis : After a specified incubation period (e.g., 2 to 6 hours), harvest the cells and lyse them using a hypotonic lysis buffer and a Dounce homogenizer to release the cytoplasmic contents.
-
Fractionation : Subject the cell lysate to centrifugation to separate the soluble fraction (supernatant) from the particulate fraction (pellet), which contains the intact viral cores.
-
Capsid Quantification : Quantify the amount of HIV-1 capsid protein (p24) in both the soluble and pellet fractions using a p24 ELISA or by Western blotting.
-
Data Analysis : An increase in the proportion of p24 in the pellet fraction in the presence of the compound compared to the control indicates stabilization of the capsid core, thus confirming target engagement.[4]
This guide provides a framework for the cellular validation of this compound's target engagement, offering a comparison with other capsid inhibitors and detailing the experimental procedures necessary for such an evaluation. The presented data and protocols are intended to assist researchers in the design and interpretation of their own studies in the field of HIV-1 drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Profiling of HIV-1 Capsid-Targeting Antiviral PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel HIV-1 Capsid-Targeting Small Molecules of the PF74 Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
GSK878 Demonstrates Potent Activity Against Drug-Resistant HIV-1 Strains
A novel HIV-1 capsid inhibitor, GSK878, shows significant promise in combating drug-resistant strains of the virus. Exhibiting a distinct mechanism of action, this compound effectively targets the viral capsid, a crucial component for HIV-1 replication, and maintains high potency against viral variants that are resistant to other classes of antiretroviral drugs.
This compound is a recently identified inhibitor of the HIV-1 capsid protein (CA).[1][2][3] It binds to the mature capsid hexamer in a pocket that is also the binding site for other well-studied capsid inhibitors like PF-74.[1][2][3] This interaction disrupts the stability of the capsid core, leading to a blockage of both early (pre-integration) and late (post-integration) stages of the HIV-1 replication cycle.[1][2][3] The primary antiviral activity of this compound stems from its impact on the early stages, specifically by preventing the nuclear import of the viral genetic material and its integration into the host cell's genome.[1][2][3]
Comparative Antiviral Activity of this compound
Experimental data demonstrates the high potency of this compound against various laboratory-adapted strains and a diverse panel of clinical isolates of HIV-1.
Table 1: In Vitro Activity of this compound against Laboratory-Adapted HIV-1 Strains
| Virus Strain | This compound Mean EC₅₀ (nM) ± SD | Efavirenz (NNRTI) Mean EC₅₀ (nM) ± SD |
| NL₄₋₃ | 0.052 (0.060, 0.044) | 0.359 (0.372, 0.347) |
| BaL | 0.022 ± 0.005 | 0.665 ± 0.168 |
| HXB2 | 0.033 ± 0.007 | 0.514 ± 0.171 |
| IIIB | 0.049 ± 0.009 | 0.592 ± 0.148 |
| LAI | 0.068 ± 0.041 | 0.350 ± 0.186 |
| MN | 0.124 ± 0.028 | 0.409 ± 0.131 |
| RF | 0.216 ± 0.082 | 1.38 ± 0.498 |
| Mean | 0.081 ± 0.068 | 0.610 ± 0.360 |
EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. Data sourced from[2].
Activity Against Strains with Capsid Inhibitor Resistance Mutations
While highly potent, the efficacy of this compound can be compromised by specific mutations within the capsid protein. These mutations are often the same as those that confer resistance to other capsid inhibitors, indicating a similar binding mode.
Table 2: Effect of Capsid (CA) Mutations on this compound Antiviral Activity
| CA Mutant Variant | This compound EC₅₀ Fold Change Relative to Wild-Type |
| L56I | 2,081.5 |
| M66I | >25,042 |
| Q67H | 6.4 |
| K70R | 1.6 |
| N74D | 67.4 |
| H87P | 2.1 |
| T107N | 10.3 |
| L111I | <3 |
| Q67H/N74D | >25,042 |
Fold change represents the factor by which the EC₅₀ of the mutant virus has increased compared to the wild-type virus. Data sourced from[2].
Activity Against HIV-1 Strains Resistant to Other Antiretroviral Classes
A key advantage of capsid inhibitors like this compound is their expected activity against HIV-1 strains that have developed resistance to other classes of antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs). Research on similar capsid inhibitors has shown that they retain their potency against viruses harboring resistance-associated mutations for these other drug classes. This is due to the novel mechanism of action that targets a different viral protein.
Mechanism of Action: Disrupting the HIV-1 Capsid Lifecycle
This compound's antiviral effect is primarily driven by its ability to interfere with the stability of the HIV-1 capsid core. This disruption leads to a cascade of inhibitory effects on the viral replication process.
Caption: Mechanism of action of this compound on the HIV-1 replication cycle.
Experimental Protocols
The antiviral activity of this compound is typically evaluated using a single-cycle infectivity assay with a luciferase reporter virus.
Single-Cycle HIV-1 Infectivity Assay Protocol
-
Cell Culture: MT-2 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
Virus Production: Replication-defective HIV-1 reporter viruses (e.g., NLRepRlucΔEnv) pseudotyped with a vesicular stomatitis virus G (VSV-G) envelope are produced by co-transfecting HEK293T cells with the respective plasmids. The virus-containing supernatant is harvested 48 hours post-transfection, clarified by centrifugation, and stored at -80°C.
-
Antiviral Assay:
-
MT-2 cells are seeded in 96-well plates.
-
Serial dilutions of this compound and control drugs are prepared in culture medium and added to the cells.
-
A predetermined amount of the reporter virus is added to each well.
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Data Analysis:
-
After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The 50% effective concentration (EC₅₀) is calculated by determining the drug concentration that reduces luciferase activity by 50% compared to the virus control without any drug.
-
Caption: Workflow for the single-cycle HIV-1 infectivity assay.
Conclusion
This compound represents a promising new class of antiretroviral compounds with a mechanism of action that is distinct from currently approved therapies. Its high potency against a broad range of HIV-1 strains, including those resistant to other drug classes, makes it a valuable candidate for further development in the treatment of HIV-1 infection, particularly in cases of multi-drug resistance. Further studies are warranted to fully characterize its resistance profile and clinical potential.
References
A Head-to-Head Comparison of GSK878 and GS-CA1: Potent HIV-1 Capsid Inhibitors
An important clarification on the classification of GSK878 and GS-CA1: Initial interest in these compounds may have arisen from a variety of research contexts. However, extensive scientific literature definitively identifies both this compound and GS-CA1 as potent, first-in-class inhibitors of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2][3][4] They do not function as a RIPK1 inhibitor and a STING agonist, respectively. This guide provides a head-to-head comparison of this compound and GS-CA1 based on their shared mechanism of action as HIV-1 capsid inhibitors, supported by experimental data.
Both molecules represent a significant advancement in antiretroviral therapy, targeting the viral capsid's critical roles throughout the HIV-1 replication cycle.[5] They bind to a highly conserved pocket at the interface of two adjacent capsid protein (CA) monomers within the mature capsid hexamer. This interaction disrupts multiple key viral processes, including capsid stability, nuclear import of the viral pre-integration complex, and the assembly of new viral particles.
Quantitative Comparison of Antiviral Potency
This compound and GS-CA1 exhibit exceptional potency against a wide range of HIV-1 strains, with efficacy in the picomolar range. The following tables summarize their 50% effective concentration (EC50) values from various studies.
Table 1: Antiviral Potency (EC50) of this compound
| Cell Line/Virus Panel | EC50 (pM) | Reference |
| MT-2 cells (HIV-1 reporter virus) | 39 | |
| Panel of 48 chimeric viruses with diverse CA sequences | 94 | |
| Range of HIV-1 laboratory strains | 81 (mean) | |
| JLTRG-R5 cells (HIV89.6/VSV-G) | ~250 |
Table 2: Antiviral Potency (EC50) of GS-CA1
| Cell Line/Virus Panel | EC50 (pM) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | 140 | |
| MT-4 cells (HIV-1IIIB) | 240 | |
| Primary human CD4+ T-cells (HIV-1BaL) | 60 | |
| Macrophages (HIV-1BaL) | 100 | |
| THP-1 cells (NL43GFP) | ~125 |
Mechanism of Action: A Multi-faceted Approach
Both this compound and GS-CA1 employ a multi-stage mechanism of inhibition, targeting both the early and late phases of the HIV-1 replication cycle. Their primary antiviral activity, however, is attributed to the disruption of early-stage events.
Key Mechanistic Features:
-
Capsid Stabilization: Contrary to some antiviral strategies that aim to accelerate uncoating, this compound and GS-CA1 stabilize the HIV-1 capsid core. This hyper-stabilization is thought to interfere with the timely release of the viral reverse transcription complex, a crucial step for successful infection.
-
Inhibition of Nuclear Import: Both inhibitors block the nuclear import of the viral pre-integration complex. This is likely achieved by interfering with the capsid's interaction with host factors essential for nuclear translocation, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (Nup153).
-
Disruption of Late-Stage Events: While less potent than their early-stage effects, both compounds also inhibit the late stages of viral replication, including the assembly and maturation of new virions.
The following diagram illustrates the HIV-1 replication cycle and the points of intervention for this compound and GS-CA1.
Caption: HIV-1 replication cycle and points of inhibition by this compound and GS-CA1.
Resistance Profile
Given their shared binding site, it is not surprising that this compound and GS-CA1 have overlapping resistance profiles. In vitro studies have identified several mutations in the capsid protein that confer reduced susceptibility to both inhibitors.
Table 3: Common Resistance-Associated Mutations
| Mutation | Effect on Susceptibility | Reference |
| L56I | Reduced | |
| M66I | Greatly reduced | |
| Q67H | Reduced | |
| N74D | Reduced | |
| T107N | Reduced | |
| Q67H/N74D | Greatly reduced |
It is noteworthy that some of these resistance mutations can lead to reduced viral fitness.
Experimental Protocols
The following are outlines of key experimental protocols used to characterize HIV-1 capsid inhibitors like this compound and GS-CA1.
Antiviral Activity Assay (Single-Round Infection Assay)
This assay is used to determine the EC50 of an antiviral compound.
Objective: To quantify the dose-dependent inhibition of HIV-1 infection.
Methodology:
-
Cell Seeding: Target cells (e.g., MT-2, PBMCs, or reporter cell lines like JLTRG-R5) are seeded in 96-well plates.
-
Compound Dilution: The test compound (this compound or GS-CA1) is serially diluted to a range of concentrations.
-
Infection: Cells are infected with a known amount of HIV-1 (either replication-competent or single-round reporter virus) in the presence of the diluted compound.
-
Incubation: The infected cells are incubated for a period of 48-72 hours to allow for viral replication.
-
Quantification of Infection: The extent of viral infection is measured. This can be done by:
-
Quantifying a reporter gene product (e.g., luciferase or GFP) in reporter virus assays.
-
Measuring the amount of viral p24 antigen in the culture supernatant using an ELISA.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-drug control. The EC50 value is then determined by non-linear regression analysis.
Caption: Workflow for a typical antiviral activity assay.
Fate-of-Capsid Assay
This biochemical assay is used to assess the stability of the HIV-1 capsid core in infected cells.
Objective: To determine the effect of inhibitors on the disassembly (uncoating) of the viral capsid.
Methodology:
-
Cell Infection: Target cells are infected with a high concentration of HIV-1.
-
Cell Lysis: At various time points post-infection, the cells are harvested and lysed using a hypotonic buffer to release the cytoplasmic contents.
-
Separation of Soluble and Particulate Fractions: The cell lysate is centrifuged through a sucrose (B13894) cushion. This separates the soluble fraction (containing disassembled capsid proteins) from the particulate fraction (containing intact or partially disassembled capsid cores).
-
Quantification of Capsid Protein: The amount of capsid protein (p24) in both the soluble and pellet (particulate) fractions is quantified by Western blotting or ELISA.
-
Data Analysis: An increase in the amount of p24 in the pellet fraction in the presence of an inhibitor indicates capsid stabilization.
Caption: Experimental workflow for the fate-of-capsid assay.
HIV-1 Nuclear Import Assay
This assay is designed to specifically measure the translocation of the HIV-1 pre-integration complex into the nucleus.
Objective: To determine if an inhibitor blocks the nuclear import of HIV-1.
Methodology:
-
Cell Permeabilization: The plasma membrane of target cells is selectively permeabilized using a mild detergent like digitonin, leaving the nuclear envelope intact.
-
Reconstitution of Nuclear Import: The permeabilized cells are incubated with fluorescently labeled HIV-1 reverse transcription complexes (RTCs), along with cytosol extracts or purified transport receptors and an energy source.
-
Inhibitor Treatment: The assay is performed in the presence and absence of the test compound.
-
Microscopy: The nuclear accumulation of the fluorescently labeled RTCs is visualized and quantified using fluorescence microscopy.
-
Data Analysis: A reduction in the nuclear fluorescence signal in the presence of the inhibitor indicates a block in nuclear import.
Caption: Workflow of an in vitro HIV-1 nuclear import assay.
Conclusion
This compound and GS-CA1 are highly potent, first-in-class HIV-1 capsid inhibitors with a novel and multi-faceted mechanism of action. They exhibit comparable picomolar potencies and share a common binding site on the viral capsid, leading to similar resistance profiles. Both compounds effectively disrupt the early stages of the HIV-1 replication cycle by stabilizing the capsid core and blocking nuclear import, and also interfere with late-stage virus assembly. The continued investigation of these and similar molecules holds significant promise for the development of new, long-acting antiretroviral therapies.
References
- 1. New HIV capsid inhibitors show high potency and prolonged activity in early studies | aidsmap [aidsmap.com]
- 2. Frontiers | GS-CA Compounds: First-In-Class HIV-1 Capsid Inhibitors Covering Multiple Grounds [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. New Advances in Anti-HIV-1 Strategies Targeting the Assembly and Stability of Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
GSK878 Demonstrates Potent In Vivo Efficacy in Preclinical Models, Offering a Novel Capsid-Targeting Mechanism Against HIV
For Immediate Release
[City, State] – [Date] – GSK878, a novel, potent, and long-acting HIV-1 capsid inhibitor, has shown significant promise in preclinical in vivo studies, positioning it as a potential new therapeutic option for the treatment and prevention of HIV. This comparison guide provides an in-depth analysis of the in vivo efficacy of this compound in relation to existing HIV therapies, supported by available experimental data and detailed methodologies for key experiments.
Executive Summary
This compound targets the HIV-1 capsid protein, a crucial component for multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and virion assembly. This mechanism of action is distinct from currently approved antiretroviral therapies that target viral enzymes such as reverse transcriptase, protease, and integrase. Preclinical data from humanized mouse models demonstrate the potent antiviral activity of this compound. When compared to established HIV therapies, this compound's unique target and potential for long-acting administration suggest it could play a significant role in future HIV treatment and prevention strategies.
Comparative In Vivo Efficacy
While direct comparative human clinical trial data for this compound is not yet available, preclinical studies in humanized mouse models provide a basis for assessing its potential efficacy. The following tables summarize the available in vivo efficacy data for this compound and leading existing HIV therapies.
Table 1: In Vivo Efficacy of this compound in a Humanized Mouse Model
| Animal Model | HIV-1 Strain | Dosing Regimen | Viral Load Reduction | CD4+ T Cell Count | Reference |
| Humanized Mice | Not Specified | Not Specified | Significant reduction | Not Specified | [1][2] |
Further specific quantitative data from the humanized mouse model study is not publicly available at this time.
Table 2: Clinical Efficacy of Existing HIV Therapies (Human Clinical Trials)
| Drug | Trial Name | Patient Population | Dosing Regimen | Virologic Suppression Rate (HIV-1 RNA <50 copies/mL) | Key Findings & Reference |
| Dolutegravir (B560016) | SPRING-2 | Treatment-naïve adults | Dolutegravir 50 mg once daily + 2 NRTIs | 88% at Week 48; 81% at Week 96 | Non-inferior to raltegravir (B610414).[3][4] |
| Bictegravir/FTC/TAF | NCT02607930 | Treatment-naïve adults | Bictegravir 50 mg / Emtricitabine (B123318) 200 mg / Tenofovir (B777) Alafenamide 25 mg once daily | 92% at Week 48; 88% at Week 96 | Non-inferior to dolutegravir/abacavir/lamivudine (B182088).[5][6] |
| Lenacapavir (B1654289) | CAPELLA (NCT04150068) | Heavily treatment-experienced adults with multi-drug resistant HIV | Oral lead-in followed by subcutaneous injection every 6 months + optimized background regimen | 81-83% at Week 26; Maintained at Week 52 | Effective in a difficult-to-treat population.[7][8][9] |
| Cabotegravir (B606451) (PrEP) | Macaque Study | Rhesus macaques | 50 mg/kg intramuscular injection | 88% protection against intravenous SIV challenge | Highly protective in a preclinical model.[10] |
Mechanism of Action: A Differentiated Approach
This compound's mechanism of action centers on the HIV-1 capsid protein (CA). By binding to the mature CA hexamer, this compound disrupts multiple essential viral processes.[11] This dual-action mechanism, affecting both early and late stages of the viral lifecycle, is a key differentiator from existing antiretroviral agents.
Signaling Pathway of this compound's Action
The following diagram illustrates the key steps in the HIV-1 replication cycle and the points of inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in the key studies cited.
This compound: In Vivo Efficacy in Humanized Mice
While the full study protocol is not publicly available, humanized mouse models for HIV research typically involve the engraftment of human hematopoietic stem cells or peripheral blood mononuclear cells into immunodeficient mice, creating a model with a functional human immune system that is susceptible to HIV-1 infection.[1][2]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are reconstituted with human CD34+ hematopoietic stem cells (HSC) or peripheral blood mononuclear cells (PBMCs).[12][13]
-
HIV-1 Infection: Mice are infected with a laboratory-adapted or clinical isolate of HIV-1.[1]
-
Treatment: this compound is administered at specified doses and schedules.
-
Efficacy Evaluation: Viral load in plasma is quantified using RT-qPCR, and human CD4+ T cell counts are monitored by flow cytometry.[12]
Dolutegravir: SPRING-2 Trial (NCT01227824)
This was a Phase 3, randomized, double-blind, active-controlled, non-inferiority study.[3][4][14]
-
Participants: 822 treatment-naïve HIV-1-infected adults with plasma HIV-1 RNA ≥1000 copies/mL.
-
Randomization: Participants were randomized 1:1 to receive either dolutegravir (50 mg once daily) or raltegravir (400 mg twice daily), in combination with a fixed-dose nucleoside reverse transcriptase inhibitor (NRTI) backbone (abacavir/lamivudine or tenofovir/emtricitabine).[15]
-
Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at Week 48.[3]
-
Secondary Endpoints: Change from baseline in CD4+ T-cell count, safety, and tolerability.[4]
Bictegravir/Emtricitabine/Tenofovir Alafenamide: NCT02607930
This was a Phase 3, randomized, double-blind, active-controlled, non-inferiority trial.[5][6]
-
Participants: 629 treatment-naïve, HLA-B*5701-negative, HIV-1-infected adults.
-
Randomization: Participants were randomized 1:1 to receive either a fixed-dose combination of bictegravir/emtricitabine/tenofovir alafenamide or dolutegravir/abacavir/lamivudine.[5]
-
Primary Endpoint: Proportion of participants with plasma HIV-1 RNA <50 copies/mL at Week 48.[5]
-
Secondary Endpoints: Safety and tolerability.
Lenacapavir: CAPELLA Trial (NCT04150068)
This was a Phase 2/3, double-blind, placebo-controlled, multicenter study.[7][8][9]
-
Participants: 72 heavily treatment-experienced adults with multi-drug resistant HIV-1 infection.
-
Study Design: The study included a functional monotherapy phase where participants were randomized to receive oral lenacapavir or placebo in addition to their failing regimen for 14 days. This was followed by an open-label maintenance phase where all participants received subcutaneous lenacapavir every 6 months with an optimized background regimen.[7][8]
-
Primary Endpoint: Proportion of participants in the randomized cohort with at least a 0.5 log10 copies/mL reduction in HIV-1 RNA from baseline at the end of the functional monotherapy period.[9]
-
Secondary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at Week 26 and Week 52.[8]
Cabotegravir: Preclinical Macaque Study
This study evaluated the efficacy of long-acting cabotegravir for pre-exposure prophylaxis (PrEP).[10]
-
Animal Model: Rhesus macaques.
-
Study Design: Three groups of macaques (n=8 per group) received intramuscular injections of cabotegravir long-acting formulation at different dosing regimens. The animals were then challenged intravenously with Simian Immunodeficiency Virus (SIVmac251).[10]
-
Efficacy Evaluation: The primary outcome was the prevention of SIV infection, as determined by the absence of plasma viral RNA.
Conclusion
This compound represents a promising new class of HIV-1 inhibitors with a novel mechanism of action targeting the viral capsid. Preclinical in vivo data, although limited, suggest potent antiviral activity. Its unique target and potential for long-acting administration offer the possibility of a valuable new tool in the combination therapies used to manage HIV infection and as a potential agent for pre-exposure prophylaxis. Further clinical trials in humans are necessary to fully elucidate the comparative efficacy and safety of this compound relative to existing HIV therapies. The distinct mechanism of this compound holds the potential to be effective against HIV strains that have developed resistance to current drug classes, addressing a critical unmet need in HIV treatment.
References
- 1. The utility of the new generation of humanized mice to study HIV-1 infection: transmission, prevention, pathogenesis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humanized mouse models for preclinical evaluation of HIV cure strategies. | Semantic Scholar [semanticscholar.org]
- 3. natap.org [natap.org]
- 4. jwatch.org [jwatch.org]
- 5. Bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir, abacavir, and lamivudine for initial treatment of HIV-1 infection (GS-US-380-1489): a double-blind, multicentre, phase 3, randomised controlled non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bictegravir combined with emtricitabine and tenofovir alafenamide versus dolutegravir, abacavir, and lamivudine for initial treatment of HIV-1 infection: week 96 results from a randomised, double-blind, multicentre, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Lenacapavir Sustains HIV Control and Keeps Boosting CD4s Through 3 Years [natap.org]
- 9. gilead.com [gilead.com]
- 10. Cabotegravir long acting injection protects macaques against intravenous challenge with SIVmac251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bictegravir, emtricitabine, and tenofovir alafenamide versus dolutegravir, emtricitabine, and tenofovir disoproxil fumarate for initial treatment of HIV-1 and hepatitis B coinfection (ALLIANCE): a double-blind, multicentre, randomised controlled, phase 3 non-inferiority trial [pubmed.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. researchgate.net [researchgate.net]
- 14. For HCP's | Sunlenca® (lenacapavir) Optimized Background Regimens in the CAPELLA study [askgileadmedical.com]
- 15. SUNLENCA® (lenacapavir) CAPELLA Trial | HCP Site [sunlencahcp.com]
Structural comparison of GSK878 and other HIV-1 capsid binders
A Comparative Guide for Researchers and Drug Development Professionals
The HIV-1 capsid has emerged as a critical target for a new generation of antiretroviral drugs. These agents disrupt the function of the capsid protein (CA), a key player in multiple stages of the viral lifecycle, from the uncoating of the viral core to nuclear import and the assembly of new virions. This guide provides a detailed structural and functional comparison of GSK878, a potent investigational inhibitor, with other notable HIV-1 capsid binders, including the clinically approved Lenacapavir and the well-characterized experimental compound PF-74.
Quantitative Comparison of HIV-1 Capsid Binders
The following table summarizes key quantitative data for this compound, Lenacapavir, and PF-74, offering a side-by-side view of their antiviral potency and binding characteristics.
| Compound | Antiviral Potency (EC50) | Binding Affinity (Kd) | PDB Code of CA Complex |
| This compound | ~39 pM (in MT-2 cells)[1][2][3][4] | Data not publicly available | Not publicly available |
| Lenacapavir (GS-6207) | ~105 pM (in MT-4 cells)[5] | Data not publicly available | 6VKV, 7RJ4, 8G6O |
| PF-74 | ~0.5 - 1.0 µM | ~2.53 µM (SPR) | 4XFZ |
Structural Insights into Capsid Binder Interactions
This compound, Lenacapavir, and PF-74 all target a highly conserved pocket at the interface of two adjacent capsid protein subunits within the hexameric lattice. This pocket is crucial for the protein-protein interactions that maintain the stability and proper disassembly of the viral core.
While a co-crystal structure of this compound with the HIV-1 capsid is not yet publicly available, its binding mode is understood to be similar to that of Lenacapavir and PF-74. These inhibitors act as a "molecular glue," stabilizing the capsid hexamer and preventing the timely uncoating necessary for the release of the viral genome into the cytoplasm of an infected cell.
Lenacapavir 's interaction with the capsid is well-documented through multiple crystal structures (e.g., PDB: 6VKV, 7RJ4). It establishes a network of hydrogen bonds and hydrophobic interactions within the binding pocket, effectively locking the capsid subunits together.
PF-74 also binds to this inter-subunit interface. Structural studies have revealed how it wedges itself between the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of an adjacent monomer.
The exceptional potency of this compound and Lenacapavir, both in the picomolar range, suggests they achieve a highly optimized fit within this critical binding pocket, leading to a more profound and sustained disruption of capsid function compared to earlier compounds like PF-74.
Mechanism of Action: A Multi-faceted Attack
The primary mechanism of action for these capsid binders is the stabilization of the viral core, which leads to a dual blockade of the HIV-1 lifecycle:
-
Early-Stage Inhibition: By preventing the proper and timely disassembly of the capsid after viral entry, these compounds inhibit the release of the viral RNA and enzymes required for reverse transcription and integration into the host genome.
-
Late-Stage Inhibition: These inhibitors can also interfere with the assembly of new viral particles, leading to the formation of malformed or non-infectious virions.
The following diagram illustrates the general mechanism of action of HIV-1 capsid binders.
Caption: Mechanism of HIV-1 Capsid Binder Action.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare HIV-1 capsid binders.
Antiviral Potency Assay (MT-4 Cell-Based)
This assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (EC50).
-
Cell Preparation: Seed MT-4 cells (a human T-cell line) in a 96-well microtiter plate.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.
-
Infection: Infect the MT-4 cells with a known amount of HIV-1.
-
Treatment: Immediately after infection, add the diluted compounds to the respective wells. Include control wells with no virus and virus with no compound.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified CO2 incubator.
-
Readout: Assess the cytopathic effect (CPE) of the virus. This can be done by measuring cell viability using a colorimetric assay such as MTT or by quantifying a viral marker like p24 antigen in the culture supernatant using an ELISA.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Binding Affinity Measurement (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte.
-
Chip Preparation: Covalently immobilize purified recombinant HIV-1 capsid protein (the ligand) onto the surface of an SPR sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of the capsid binder (the analyte, e.g., PF-74) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface. The binding of the analyte to the immobilized capsid protein causes a change in the refractive index at the surface, which is detected in real-time as a response unit (RU).
-
Dissociation Measurement: After the association phase, flow the running buffer over the chip to measure the dissociation of the analyte from the ligand.
-
Regeneration: Inject a regeneration solution to remove the bound analyte, preparing the chip surface for the next injection.
-
Data Analysis: Analyze the resulting sensorgrams (plots of RU versus time) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
The workflow for evaluating HIV-1 capsid binders is depicted in the following diagram.
Caption: Experimental Workflow for HIV-1 Capsid Binder Evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
Differential Effects of GSK878 on HIV-1 and SIV Capsids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HIV-1 capsid has emerged as a critical target for antiretroviral therapy due to its essential roles in both the early and late stages of the viral lifecycle. GSK878 is a potent, novel HIV-1 capsid inhibitor that binds to the mature capsid hexamer. This guide provides a comparative analysis of the effects of this compound on HIV-1 and, where data for related inhibitors allows inference, on Simian Immunodeficiency Virus (SIV) capsids. While direct experimental data on the interaction of this compound with SIV capsid is limited in the available literature, this guide leverages information on related capsid inhibitors and structural differences between HIV-1 and SIV to provide a comprehensive overview.
Mechanism of Action of this compound on HIV-1 Capsid
This compound exhibits a dual mechanism of action, interfering with both the early and late stages of the HIV-1 replication cycle, with its primary antiviral activity attributed to the disruption of early-stage events.[1][2] The inhibitor binds to a conserved pocket at the interface of two adjacent capsid (CA) monomers within the hexameric lattice. This binding site is also targeted by other well-characterized capsid inhibitors like PF-74 and lenacapavir (B1654289).[2][3]
The binding of this compound to the HIV-1 capsid leads to:
-
Altered Capsid Stability: this compound is thought to hyper-stabilize the capsid core. This prevents the precisely timed disassembly (uncoating) required for the release of the viral reverse transcription complex into the cytoplasm and its subsequent import into the nucleus.[3]
-
Inhibition of Nuclear Import: The stabilized capsid interferes with the interaction of the viral core with host factors essential for nuclear import, such as CPSF6 and NUP153, effectively blocking the transport of the pre-integration complex into the nucleus.[3]
-
Disruption of Late-Stage Events: By binding to the CA domain of the Gag polyprotein, this compound can also interfere with the proper assembly and maturation of new virions, leading to the production of non-infectious particles.[4]
Quantitative Analysis of this compound Activity against HIV-1
The following table summarizes the in vitro antiviral activity of this compound against various HIV-1 strains.
| Virus Strain/Variant | Cell Line | EC50 (nM) | Reference |
| HIV-1 NL4-3 based reporter virus | MT-2 | 0.039 ± 0.014 | [4] |
| Panel of 48 chimeric reporter viruses with diverse CA sequences | MT-2 | 0.094 (mean) | [2][5] |
| Full-length HIV-1 viruses | Not Specified | 0.022 - 0.216 | [4] |
| HIV-1 89.6/VSV-G | JLTRG-R5 | ~0.25 | [6] |
Note: EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.
Comparative Effects on HIV-1 vs. SIV Capsids
| Feature | HIV-1 | SIV |
| This compound Potency | High (picomolar to low nanomolar EC50) | Data not available. Inferred to be lower based on related inhibitors. |
| Binding Pocket | Well-characterized; targeted by this compound, PF-74, and lenacapavir. | Likely contains structural variations that reduce the binding affinity of HIV-1 targeted capsid inhibitors. |
| Mechanism of Action | Dual-stage inhibition (early and late), primarily affecting capsid stability and nuclear import. | Presumed to be similar if binding occurs, but with reduced efficiency. |
Resistance Profile of this compound in HIV-1
Mutations in the HIV-1 capsid protein can confer resistance to this compound. These mutations are often located within or near the inhibitor's binding pocket.
| Mutation | Effect on this compound Susceptibility | Reference |
| L56I | Reduced | [1][2] |
| M66I | Greatly reduced | [1][2] |
| Q67H | Reduced | [1][2] |
| N74D | Reduced | [1][2] |
| T107N | Reduced | [1][2] |
| Q67H/N74D | Greatly reduced | [1][2] |
| H87P | Subtly decreased potency | [1][2][5] |
| P90A | Subtly decreased potency | [2][5] |
Experimental Protocols
Antiviral Activity Assay
-
Cell Culture: MT-2 cells are cultured in appropriate media.
-
Virus Infection: Cells are infected with a replication-competent HIV-1 reporter virus (e.g., NLRepRluc) in the presence of serial dilutions of this compound.
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.
-
Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured as an indicator of viral replication.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the concentration of this compound.
In Vitro Capsid Assembly Assay
-
Protein Purification: Recombinant HIV-1 capsid protein is expressed and purified.
-
Assembly Reaction: Purified capsid protein is induced to assemble into higher-order structures (e.g., tubes or spheres) in a buffer containing a high salt concentration. The reaction is performed in the presence or absence of this compound.
-
Monitoring Assembly: The assembly process can be monitored by various techniques, such as light scattering or electron microscopy.
-
Data Analysis: The effect of this compound on the rate and extent of capsid assembly is quantified.
Visualizations
Caption: Dual-stage inhibitory mechanism of this compound on the HIV-1 lifecycle.
References
- 1. A Promising Injectable for HIV Prevention | Yale School of Medicine [medicine.yale.edu]
- 2. New drug to treat HIV might also be used to block infection altogether | Frederick National Laboratory [frederick.cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Properties of HIV-1 Capsid Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The HIV-1 Capsid-Targeted Inhibitor this compound Alters Selection of Target Sites for HIV DNA Integration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for GSK878
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of GSK878, a potent HIV-1 capsid inhibitor. Adherence to these guidelines is critical for minimizing environmental impact and protecting personnel from potential hazards.
This compound is a research compound that has been noted to cause significant liver damage, underscoring the need for careful handling and disposal.[1] While specific disposal instructions from the manufacturer are not publicly available, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.
General Principles of Chemical Waste Management
The foundation of safe disposal lies in the proper segregation, labeling, and containment of chemical waste.[2][3] Cross-contamination of waste streams should be avoided to prevent unforeseen chemical reactions and to ensure that waste is managed appropriately.[4][5] All chemical waste must be collected in containers that are compatible with the waste they contain and are able to be securely closed.
| Waste Type | Container Requirements | Labeling Information | Storage Location |
| Solid Chemical Waste | Puncture-resistant, leak-proof container with a secure lid. | "Hazardous Waste," Chemical Name (this compound), Concentration, Date, Principal Investigator's Name, and Laboratory Contact Information. | Designated and clearly marked Satellite Accumulation Area (SAA) away from general traffic. |
| Liquid Chemical Waste | Chemically resistant, leak-proof container (e.g., glass or polyethylene (B3416737) carboy) with a screw-top cap. | "Hazardous Waste," Chemical Name (this compound), All components and their approximate percentages, pH, Date, Principal Investigator's Name, and Laboratory Contact Information. | In secondary containment within a designated Satellite Accumulation Area (SAA). |
| Contaminated Labware (e.g., gloves, pipette tips) | Lined, puncture-resistant container clearly marked as "Hazardous Waste." | "Hazardous Waste," Type of Contamination (this compound), Date, Principal Investigator's Name, and Laboratory Contact Information. | Designated Satellite Accumulation Area (SAA). |
| Sharps (e.g., needles, contaminated glass) | Puncture-proof, leak-proof sharps container. | "Hazardous Waste - Sharps," Type of Contamination (this compound), Date, Principal Investigator's Name, and Laboratory Contact Information. | Designated Satellite Accumulation Area (SAA). |
Step-by-Step Disposal Procedures for this compound
1. Solid Waste Disposal (Pure Compound, Contaminated Materials):
-
Segregation: Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other lab supplies (e.g., weigh boats, pipette tips), in a designated, properly labeled hazardous waste container.
-
Containerization: Use a durable, leak-proof container with a secure lid. For items that could be considered sharps (e.g., broken glass), a puncture-resistant container is mandatory.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other components present. Include the date of accumulation and the responsible researcher's contact information.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.
-
Pickup: Once the container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
2. Liquid Waste Disposal (Solutions containing this compound):
-
Segregation: Collect all liquid waste containing this compound in a dedicated, labeled container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS.
-
Containerization: Use a chemically-resistant container with a secure, screw-top cap. The container should be stored in secondary containment to prevent spills.
-
Labeling: Label the container with "Hazardous Waste," "this compound," and list all solvent components with their approximate percentages. Indicate the pH of the solution. Include the accumulation start date and researcher's contact information.
-
Storage: Keep the container sealed at all times, except when adding waste. Store in a designated SAA.
-
Pickup: Arrange for disposal through your institution's EHS office.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of waste generated from experiments involving this compound.
References
Essential Safety and Logistics for Handling GSK878
When working with the potent HIV-1 capsid inhibitor GSK878, a comprehensive safety protocol is paramount to protect researchers and the environment.[1][2] This guide provides essential information on personal protective equipment (PPE), operational handling, and disposal procedures to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure through inhalation, skin contact, or splashing.[2] All personnel must receive training on the correct procedures for donning and doffing PPE to avoid cross-contamination.[1]
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed in the containment area.[1] |
| Gown | Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric. | Protects the body from splashes and aerosol contamination.[1] |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required. | Prevents inhalation of aerosolized particles of the antiviral agent.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and aerosols.[1] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory.[1] |
Operational Plan: Step-by-Step Handling Protocol
All manipulations involving this compound must be performed within a certified Class II Biosafety Cabinet (BSC) to ensure personnel, product, and environmental protection.[1][2]
-
Preparation : Before starting, ensure the BSC is clean and all necessary materials, including pre-weighed this compound, are inside. Don the appropriate PPE as specified in the table above.
-
Reconstitution : If working with a powdered form, carefully reconstitute this compound within the BSC to the desired concentration. Use techniques that minimize aerosol generation.
-
Experimental Procedure : Conduct all experimental steps within the BSC. Handle all solutions containing this compound with care to avoid splashes and spills.
-
Post-Procedure Cleanup : Upon completion of the experiment, decontaminate all surfaces and equipment within the BSC with a validated disinfectant.[1] Segregate all waste into clearly labeled, appropriate containers.[1]
-
Doffing PPE : Remove PPE in the designated area, following the correct procedure to avoid self-contamination.[1] The outer gloves should be removed first while still in the containment area.[1]
-
Personal Hygiene : Thoroughly wash hands and any exposed skin with soap and water after completing all work and removing PPE.[1]
Disposal Plan
Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.[1]
| Waste Type | Container Specification | Disposal Pathway |
| Solid Waste | Labeled, leak-proof, puncture-resistant biohazard bags. | Autoclave to deactivate the antiviral agent, followed by incineration.[1] |
| Liquid Waste | Labeled, sealed, and leak-proof containers. | Chemical disinfection with a validated disinfectant, followed by disposal in accordance with institutional and local regulations.[1] |
| Sharps | Puncture-resistant sharps containers. | Autoclave followed by incineration.[1] |
Do not dispose of this compound or its containers down the drain.[3]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
